1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-iodopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2O2S/c14-12-9-16(13-11(12)7-4-8-15-13)19(17,18)10-5-2-1-3-6-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGPVHZEYCZWNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640117 | |
| Record name | 1-(Benzenesulfonyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887115-53-9 | |
| Record name | 1-(Benzenesulfonyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
Introduction: The Significance of a Versatile Heterocyclic Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, influencing a wide range of biological targets. The introduction of a benzenesulfonyl group at the N-1 position and an iodine atom at the C-3 position yields 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine, a key intermediate for the synthesis of complex molecules, particularly kinase inhibitors and other therapeutic agents. The benzenesulfonyl group serves as an effective protecting group and can activate the pyrrole ring for further functionalization, while the iodo group provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. This guide provides a comprehensive overview of the synthesis of this important building block, detailing the underlying chemical principles and offering a robust, field-proven protocol.
Retrosynthetic Analysis and Strategy
The synthesis of this compound is most efficiently approached through a two-step sequence starting from the commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The strategy involves:
-
N-Benzenesulfonylation: Protection of the pyrrole nitrogen with a benzenesulfonyl group. This is a crucial step to prevent side reactions in the subsequent iodination and to enhance the electrophilicity of the pyrrole ring.
-
Regioselective C-3 Iodination: Introduction of an iodine atom at the C-3 position of the pyrrole ring. The N-benzenesulfonyl group directs the electrophilic substitution to this position.
This synthetic approach is reliable, scalable, and utilizes readily available reagents.
Visualizing the Synthetic Pathway
Caption: Synthetic route to this compound.
Detailed Experimental Protocols
Part 1: Synthesis of 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine
Principle: This step involves the nucleophilic attack of the deprotonated pyrrole nitrogen of 7-azaindole on the electrophilic sulfur atom of benzenesulfonyl chloride. The use of a base, such as sodium hydroxide, is essential to generate the nucleophilic pyrrolide anion.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1H-Pyrrolo[2,3-b]pyridine | 118.14 | 1.01 g | 8.58 mmol |
| Benzenesulfonyl chloride | 176.62 | 1.35 mL | 10.59 mmol |
| Sodium hydroxide (finely ground) | 40.00 | 1.02 g | 25.41 mmol |
| Tetrabutylammonium bromide | 322.37 | 81 mg | 0.25 mmol |
| Dichloromethane (CH2Cl2) | - | 20 mL | - |
| Water | - | 30 mL | - |
| 5% aq. NaHCO3 | - | As needed | - |
| Saturated NaCl solution | - | As needed | - |
| Anhydrous magnesium sulfate | - | As needed | - |
| Ethyl acetate | - | As needed | - |
| Hexanes | - | As needed | - |
Step-by-Step Procedure: [1][2]
-
To a dry, nitrogen-purged round-bottom flask, add 1H-pyrrolo[2,3-b]pyridine (1.01 g, 8.58 mmol), tetrabutylammonium bromide (81 mg, 0.25 mmol), finely ground sodium hydroxide (1.02 g, 25.41 mmol), and dichloromethane (20 mL).
-
Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
Slowly add benzenesulfonyl chloride (1.35 mL, 10.59 mmol) dropwise to the cooled suspension.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water (30 mL).
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with 5% aqueous sodium bicarbonate solution, followed by a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a beige solid.
-
Purify the crude product by silica gel column chromatography (eluent: cyclohexane/ethyl acetate = 7:3) to yield 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine as a white solid.
Expected Yield: Approximately 99%.
Characterization Data (as reported in the literature): [2]
-
¹H NMR (300 MHz, CDCl₃) δ (ppm): 8.45 (dd, J = 1.5, 4.8 Hz, 1H), 8.20 (d, J = 7.5 Hz, 2H), 7.86 (dd, J = 1.5, 7.8 Hz, 1H), 7.73 (d, J = 4.0 Hz, 1H), 7.57 (dd, J = 7.4 Hz, 1H ), 7.52-7.47 (m, 2H), 7.19 (dd, J = 4.8, 7.8 Hz, 1H), 6.61 (d, J = 4.0 Hz, 1H).
-
¹³C NMR (75 MHz, CDCl₃) δ (ppm): 144.7 (2C), 138.3, 134.1, 129.9, 129.1 (2C), 128.0 (2C), 126.5, 123.0, 119.0, 105.5.
Part 2: Synthesis of this compound
Principle: This reaction is a classic example of an electrophilic aromatic substitution on the electron-rich pyrrole ring. The N-benzenesulfonyl group deactivates the ring slightly but strongly directs the incoming electrophile (the iodonium ion from NIS) to the C-3 position.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine | 258.31 | (Assuming 8.58 mmol from Part 1) | 8.58 mmol |
| N-Iodosuccinimide (NIS) | 224.98 | 2.13 g | 9.44 mmol |
| Acetonitrile (CH₃CN) | - | 40 mL | - |
| Saturated aq. Na₂S₂O₃ | - | As needed | - |
| Water | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate | - | As needed | - |
| Dichloromethane (CH₂Cl₂) | - | As needed | - |
Step-by-Step Procedure:
-
Dissolve 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine (8.58 mmol) in acetonitrile (40 mL) in a round-bottom flask.
-
Add N-Iodosuccinimide (2.13 g, 9.44 mmol) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford this compound as a solid.
Expected Yield: High yields are generally expected for this type of reaction.
Physicochemical Properties: [3][4]
-
CAS Number: 887115-53-9
-
Molecular Formula: C₁₃H₉IN₂O₂S
-
Molecular Weight: 384.19 g/mol
Safety and Handling Precautions
-
Benzenesulfonyl chloride: Corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium hydroxide: Caustic. Avoid contact with skin and eyes.
-
N-Iodosuccinimide: A source of electrophilic iodine. It is a light-sensitive and moisture-sensitive solid. Handle with care and store in a cool, dark, and dry place.
-
Dichloromethane and Acetonitrile: Volatile and potentially toxic organic solvents. All manipulations should be performed in a well-ventilated fume hood.
Mechanism and Rationale
N-Benzenesulfonylation
The reaction proceeds via a standard nucleophilic substitution mechanism. The sodium hydroxide deprotonates the pyrrole nitrogen of 7-azaindole, forming the corresponding anion. This anion is a potent nucleophile that attacks the electrophilic sulfur atom of benzenesulfonyl chloride, displacing the chloride leaving group to form the N-S bond. The use of a phase-transfer catalyst like tetrabutylammonium bromide can facilitate the reaction between the aqueous base and the organic-soluble reactants.
C-3 Iodination
The C-3 position of the N-sulfonylated 7-azaindole is electronically enriched and sterically accessible, making it the preferred site for electrophilic attack. N-Iodosuccinimide serves as a convenient and effective source of an iodonium ion (I⁺) or a polarized iodine atom. The π-system of the pyrrole ring attacks the electrophilic iodine, leading to the formation of a sigma complex (arenium ion intermediate). A subsequent deprotonation step by a weak base (such as the succinimide anion) restores the aromaticity of the pyrrole ring, yielding the C-3 iodinated product.
Conclusion
The synthesis of this compound is a straightforward and high-yielding two-step process that provides a valuable intermediate for the construction of more complex, biologically active molecules. The protocols outlined in this guide are robust and can be readily implemented in a standard organic synthesis laboratory. Careful attention to reaction conditions and safety precautions is paramount for the successful and safe execution of this synthesis.
References
1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine molecular weight
An In-Depth Technical Guide to 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine: Properties, Synthesis, and Applications
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in modern drug discovery. Its structure is a bioisostere of indole, enabling it to mimic the natural amino acid tryptophan and interact with a wide array of biological targets. Derivatives of this core are prevalent in pharmaceuticals, particularly as kinase inhibitors.[1][2] This guide focuses on a key intermediate that unlocks the synthetic potential of this scaffold: This compound .
This compound is strategically functionalized for advanced chemical synthesis. The benzenesulfonyl group serves as a robust protecting group for the pyrrole nitrogen, which modulates the electronics of the ring system and facilitates selective reactions. The iodo-substituent at the C3 position is the primary point of synthetic utility, acting as a versatile handle for introducing molecular complexity through metal-catalyzed cross-coupling reactions. This document provides a comprehensive overview of its properties, a detailed experimental workflow for its application, and a discussion of its role in the development of novel therapeutics.
Physicochemical Properties and Identifiers
A precise understanding of a compound's properties is fundamental to its application in research and development. The key identifiers and physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 1-(Benzenesulfonyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine | N/A |
| CAS Number | 887115-53-9 | [3][4] |
| Molecular Formula | C₁₃H₉IN₂O₂S | [4] |
| Molecular Weight | 384.20 g/mol | [4] |
| Monoisotopic Mass | 383.94295 Da | [5] |
| Hazard | Irritant | [4] |
The Strategic Role in Synthesis
The design of this compound is a clear example of strategic functionalization to facilitate complex molecule synthesis. Each key feature—the protecting group and the iodo handle—serves a distinct and critical purpose.
The Benzenesulfonyl Protecting Group
The nitrogen atom in the pyrrole ring of 7-azaindole is nucleophilic and can interfere with many standard synthetic transformations. The attachment of an electron-withdrawing benzenesulfonyl ("besyl") group serves two primary functions:
-
Protection: It prevents unwanted side reactions at the nitrogen atom, such as N-alkylation or deprotonation by strong bases.
-
Modulation of Reactivity: By withdrawing electron density, the besyl group can alter the reactivity of the heterocyclic core, often facilitating reactions like electrophilic substitution at specific positions. It also enhances the stability of the molecule to certain reaction conditions.
The C3-Iodo Functional Handle
The iodine atom at the C3 position is the molecule's primary point for diversification. Aryl and heteroaryl iodides are exceptionally versatile substrates for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern medicinal chemistry for building structure-activity relationships (SAR).[1] Common transformations include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Heck Coupling: Reaction with alkenes to form C-C double bonds.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
To illustrate the practical utility of this compound, this section provides a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction. This workflow is fundamental for researchers aiming to synthesize libraries of novel 2-aryl-7-azaindole derivatives.
Step-by-Step Methodology
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 eq.), and a phosphine ligand such as SPhos or XPhos (0.04-0.10 eq.). The choice of ligand is critical and often requires screening to optimize reaction efficiency.
-
Solvent Addition & Degassing: Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio) is commonly used.[1] The system must be thoroughly degassed by bubbling an inert gas (e.g., argon or nitrogen) through the mixture for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring. Reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired 3-aryl-1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine.
Causality of Component Selection
-
Palladium Catalyst: Forms the active Pd(0) species that undergoes oxidative addition into the C-I bond, initiating the catalytic cycle.
-
Phosphine Ligand: Stabilizes the palladium center, prevents catalyst decomposition, and facilitates the key steps of oxidative addition and reductive elimination.
-
Base: Essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.
-
Degassed Solvent: Prevents the oxidation of the Pd(0) catalyst to an inactive Pd(II) state, ensuring the catalytic cycle can proceed efficiently.
Experimental Workflow Diagram
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery
The true value of this compound lies in the molecules it helps create. The 7-azaindole scaffold is a core component of numerous clinically investigated and approved drugs. Its ability to form key hydrogen bonds and engage in favorable hydrophobic interactions makes it ideal for targeting ATP-binding sites in kinases.
Recent research highlights the versatility of this scaffold:
-
Oncology: Many kinase inhibitors targeting pathways involved in cell proliferation and survival utilize the 7-azaindole core.[2]
-
Inflammatory Diseases: Pyrrolo[2,3-b]pyridine derivatives have been investigated as selective CDK8 inhibitors for treating conditions like psoriasis.[6]
-
Neurodegenerative and Infectious Diseases: The broad applicability of this scaffold extends to various other therapeutic areas, including the development of agents for neurological disorders and antibacterial compounds.[7][8]
By providing a reliable synthetic entry point, this iodo-substituted intermediate allows medicinal chemists to rapidly generate diverse libraries of compounds for biological screening, accelerating the discovery of new and more effective medicines.
Safety and Handling
According to available Safety Data Sheets (SDS), this compound is classified as an irritant.[4] While comprehensive toxicological data may not be available, standard laboratory precautions for handling chemical reagents should be strictly followed.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[9]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3][10] Avoid contact with skin and eyes.
-
First Aid: In case of contact, immediately flush eyes or skin with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[3]
-
Storage: Store in a cool, dry place in a tightly sealed container.
Users are required to consult the full, up-to-date Safety Data Sheet provided by their chemical supplier before handling this compound.
Conclusion
This compound is more than just a chemical with a specific molecular weight; it is a pivotal tool for innovation in pharmaceutical research. Its carefully designed structure, featuring a stable protecting group and a highly versatile synthetic handle, provides an efficient and reliable pathway for the synthesis of complex molecules built around the medicinally significant 7-azaindole scaffold. For researchers and scientists in drug development, a thorough understanding of this building block's properties and applications is essential for advancing the next generation of therapeutics.
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioevaluation and doking study of 1H-pyrrolo[2,3-b]pyridine derivatives bearing aromatic hydrazone moiety as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 5. 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine | C13H9IN2O2S | CID 50989465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Iodo-1H-pyrrolo[2,3-b]pyridine Chemical Properties, Uses, Safety, Supplier in China | High Purity Pharmaceutical Intermediate | Reliable Manufacturer & Exporter [pipzine-chem.com]
- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. chemscene.com [chemscene.com]
The Strategic Role of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a cornerstone heterocyclic motif in medicinal chemistry.[1] Its structure, a bioisosteric analog of indole, allows it to mimic the natural amino acid tryptophan and interact with a wide array of biological targets. This has cemented its status as a "privileged scaffold" in drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3][4] The strategic functionalization of this core is paramount for developing novel therapeutics. 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine emerges as a key intermediate, meticulously designed for synthetic versatility and efficiency.
This guide provides an in-depth analysis of its properties, synthesis, and reactivity, highlighting its critical role as a building block in the synthesis of complex molecules for pharmaceutical research. The molecule's design incorporates two key features: a benzenesulfonyl protecting group on the pyrrole nitrogen and an iodine atom at the C3 position.
-
The Benzenesulfonyl Group (N-Protection): The pyrrole ring in 7-azaindole is naturally electron-rich and highly reactive. The benzenesulfonyl group acts as a robust electron-withdrawing protector, significantly reducing the nucleophilicity of the pyrrole nitrogen.[5] This strategic deactivation prevents unwanted side reactions and enables precise, regioselective functionalization at other positions of the scaffold.[5]
-
The C3-Iodo Group (Synthetic Handle): The iodine atom at the C3 position is an exceptionally versatile functional group. The carbon-iodine bond's inherent reactivity makes it an excellent leaving group for a multitude of palladium-catalyzed cross-coupling reactions.[2] This allows for the controlled and efficient introduction of a vast library of substituents, including aryl, heteroaryl, alkyl, and amino groups, which is fundamental for structure-activity relationship (SAR) studies.
Physicochemical and Structural Data
A comprehensive understanding of a molecule's physical and chemical properties is essential for its effective use in synthesis. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 887115-53-9 | [6][7] |
| Molecular Formula | C₁₃H₉IN₂O₂S | [6] |
| Molecular Weight | 384.20 g/mol | [6] |
| Appearance | Solid | |
| Solubility | Soluble in organic solvents, limited in water | |
| Stability | Stable under normal conditions; may react with strong oxidizing agents | |
| Hazard | Irritant | [6] |
Synthesis and Mechanistic Insights
The synthesis of this compound is a logical, multi-step process designed for high regioselectivity and yield. The workflow leverages the intrinsic reactivity of the 7-azaindole core.
Caption: Synthetic workflow for this compound.
Step 1: N-Protection via Sulfonylation
The initial step involves the protection of the pyrrole nitrogen. This is crucial to temper the high reactivity of the pyrrole ring and to direct subsequent electrophilic substitution to the desired position.
-
Causality: The unprotected 7-azaindole is highly susceptible to electrophilic attack at the C3 position. By installing the electron-withdrawing benzenesulfonyl group, the overall electron density of the bicyclic system is reduced, which prevents side reactions like polymerization and allows for a more controlled iodination in the next step.[5]
Representative Experimental Protocol: N-Sulfonylation
-
Preparation: To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere (N₂ or Ar), add a strong base such as sodium hydride (NaH, 1.1 equiv) portion-wise at 0 °C.
-
Activation: Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases, indicating the formation of the sodium salt.
-
Reaction: Cool the mixture back to 0 °C and add benzenesulfonyl chloride (1.1 equiv) dropwise.
-
Completion & Work-up: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor completion by TLC. Quench the reaction by the slow addition of water.
-
Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine.
Step 2: Regioselective C3-Iodination
With the nitrogen protected, the C3 position becomes the primary target for electrophilic substitution due to its inherently higher electron density compared to other positions on the pyrrole ring.[8][9]
-
Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Reagents like N-Iodosuccinimide (NIS) or molecular iodine generate an electrophilic iodine species (I⁺) that is attacked by the nucleophilic C3 carbon of the protected 7-azaindole.
Representative Experimental Protocol: C3-Iodination
-
Preparation: Dissolve 1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in a suitable solvent such as acetonitrile or DMF in a flask protected from light.[8]
-
Reaction: Add N-Iodosuccinimide (NIS) (1.0-1.2 equiv) to the solution.[8] Some protocols may be facilitated by the addition of a base like potassium hydroxide.[8]
-
Completion & Work-up: Stir the mixture at room temperature for several hours (e.g., 11 h) until the starting material is consumed, as monitored by TLC.[8] Dilute the reaction mixture with water and a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.
-
Purification: Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude solid is purified by flash chromatography or recrystallization to afford this compound.
Reactivity and Key Synthetic Applications
The synthetic utility of this molecule is centered on the reactivity of the C3-iodo group, which serves as a linchpin for constructing molecular diversity through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the C3-iodo intermediate with a wide range of aryl or vinyl boronic acids or their esters.[1][3] This reaction is fundamental for synthesizing biaryl structures commonly found in kinase inhibitors.[1][10]
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
Preparation: In a reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like potassium carbonate (K₂CO₃, 2.0-3.0 equiv).[3]
-
Reaction: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).[3] Heat the mixture under an inert atmosphere at 80-100 °C for 2-12 hours.
-
Work-up and Purification: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate. Purify the residue via flash column chromatography to obtain the C3-arylated product.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation for synthesizing compounds with aniline or related functionalities.[11][12] This reaction couples the C3-iodo intermediate with a primary or secondary amine.[13][14]
Caption: General workflow for Buchwald-Hartwig amination.
Representative Experimental Protocol: Buchwald-Hartwig Amination
-
Preparation: Under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., BINAP, 0.04 equiv), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Reaction: Add a solution of this compound (1.0 equiv) and the amine (1.2 equiv) in an anhydrous solvent like toluene or dioxane. Heat the mixture at 80-110 °C until the starting material is consumed.
-
Work-up and Purification: Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. Dry the organic phase, concentrate, and purify by column chromatography.
Deprotection of the Benzenesulfonyl Group
The final step in many synthetic sequences is the removal of the benzenesulfonyl group to reveal the free N-H of the pyrrole ring. This is often necessary for biological activity or for further N-functionalization.
-
Causality: The sulfonamide bond is stable to many reaction conditions but can be cleaved under basic hydrolysis.
Representative Experimental Protocol: Deprotection
-
Reaction: Dissolve the N-protected 7-azaindole derivative in a mixture of a protic solvent like methanol and water.
-
Hydrolysis: Add an excess of a strong base, such as aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Completion: Heat the mixture to reflux and stir for several hours until deprotection is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture, neutralize with an acid (e.g., HCl), and extract the product into an appropriate organic solvent. Dry, concentrate, and purify as needed.
Conclusion: A Versatile and Indispensable Synthetic Intermediate
This compound is far more than a simple chemical; it is a strategically designed platform for innovation in drug discovery. Its combination of a stable protecting group and a highly reactive synthetic handle provides researchers with a reliable and efficient tool to explore the chemical space around the medicinally significant 7-azaindole scaffold. The ability to perform robust and high-yielding cross-coupling reactions at the C3 position allows for the rapid generation of compound libraries, accelerating the identification and optimization of lead candidates for a variety of diseases, including cancers and neurological disorders.[15][16] This guide underscores its value as an indispensable intermediate for scientists and researchers dedicated to advancing the frontiers of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 7. This compound | 887115-53-9 [chemicalbook.com]
- 8. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Synthesis and bioevaluation and doking study of 1H-pyrrolo[2,3-b]pyridine derivatives bearing aromatic hydrazone moiety as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine: A Keystone Building Block in Modern Drug Discovery
Abstract: This technical guide provides an in-depth analysis of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine, a critical synthetic intermediate in medicinal chemistry and drug development. We will dissect its molecular architecture, detailing the strategic importance of the 7-azaindole core, the function of the N-benzenesulfonyl protecting group, and the synthetic versatility endowed by the C3-iodo substituent. This document provides validated, step-by-step protocols for its synthesis and subsequent elaboration via palladium-catalyzed cross-coupling reactions. By contextualizing its application in the development of targeted therapeutics, this guide serves as a comprehensive resource for researchers and scientists aiming to leverage this powerful building block in their drug discovery programs.
The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry.[1] Its prevalence stems from its role as a bioisostere of the natural indole nucleus, a core component of countless biologically active molecules. The strategic replacement of the C7-H in indole with a nitrogen atom to form 7-azaindole often confers significant pharmacological advantages, including enhanced aqueous solubility, improved metabolic stability, and novel hydrogen bonding capabilities, which can lead to superior bioavailability and target engagement.[2]
This scaffold is a cornerstone of numerous clinically approved drugs, particularly in oncology, such as the BRAF inhibitor Vemurafenib and the CSF1R inhibitor Pexidartinib.[2] The compound at the heart of this guide, this compound, is a pre-functionalized and activated version of this core, engineered for efficient and modular synthesis of diverse compound libraries.
Molecular Structure and Physicochemical Properties
The structure of this compound is a masterclass in synthetic design, with each component serving a distinct and critical function:
-
7-Azaindole Core: Provides the fundamental bicyclic framework recognized by a multitude of biological targets, particularly protein kinases.[3][4]
-
N1-Benzenesulfonyl Group: This robust, electron-withdrawing group serves two primary purposes. First, it protects the pyrrole nitrogen from undesired side reactions, ensuring regiochemical control during subsequent transformations. Second, it modulates the electronic character of the ring system, facilitating electrophilic substitution at the C3 position.
-
C3-Iodo Group: This is the key reactive handle of the molecule. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in a wide array of transition metal-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of diverse chemical moieties at a position critical for modulating biological activity.[5][6]
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 887115-53-9 | [7] |
| Molecular Formula | C₁₃H₉IN₂O₂S | [7][8] |
| Molecular Weight | 384.20 g/mol | [7] |
| Appearance | Solid | [9] |
| Hazard | Irritant | [7] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is a logical and efficient two-step process starting from the commercially available 7-azaindole. The workflow is designed to first protect the reactive pyrrole nitrogen and then introduce the iodine at the most nucleophilic carbon center.
Caption: Synthetic workflow from 7-azaindole.
Protocol 1: Synthesis of 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine (N-Protection)
Experimental Rationale: The protection of the N-H group is paramount for controlling the regioselectivity of the subsequent iodination. The benzenesulfonyl group is selected for its high stability under a wide range of reaction conditions, including the basic conditions of iodination and the catalytic systems of cross-coupling reactions.
Step-by-Step Methodology:
-
To a stirred solution of 7-azaindole (1.0 eq) in a suitable aprotic solvent (e.g., Tetrahydrofuran, THF) at 0 °C, add a strong base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve and a solution of the sodium salt of 7-azaindole will form.
-
Add a solution of benzenesulfonyl chloride (1.1 eq) in THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-protected product.
Protocol 2: Synthesis of this compound (Iodination)
Experimental Rationale: The C3 position of the N-protected 7-azaindole is electron-rich and thus the most susceptible site for electrophilic aromatic substitution. This protocol uses molecular iodine (I₂) and a base to generate the electrophilic iodine species in situ for a clean and high-yielding reaction. This method is analogous to well-established procedures for the iodination of indoles and related heterocycles.[10]
Step-by-Step Methodology:
-
Dissolve the 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in N,N-Dimethylformamide (DMF).
-
Add potassium hydroxide (KOH, ~2.5 eq) to the solution and stir for 15-20 minutes at room temperature.
-
Add a solution of iodine (I₂, ~1.2 eq) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring for completion by TLC or LC-MS.
-
Quench the reaction by pouring it into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted iodine.
-
A precipitate will form. Filter the solid, wash thoroughly with water, and dry under vacuum to yield the title compound, which can be further purified by recrystallization if necessary.
Chemical Reactivity: A Gateway for Molecular Diversity
The synthetic utility of this compound is realized through its participation in palladium-catalyzed cross-coupling reactions. These transformations enable the formation of new carbon-carbon and carbon-heteroatom bonds at the C3 position with exceptional control and functional group tolerance.
Caption: Diversification via cross-coupling reactions.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
Experimental Rationale: The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds.[5][11] It is indispensable for synthesizing bi-aryl and heteroaryl-aryl motifs that are common in kinase inhibitors, as these groups often form key π-stacking and hydrophobic interactions in the ATP-binding pocket of the target enzyme.
Step-by-Step Methodology:
-
To a microwave vial or Schlenk flask, add this compound (1.0 eq), the desired aryl- or heteroarylboronic acid or pinacol ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃/SPhos, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or DME/H₂O).
-
Heat the reaction mixture to 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) for the required time (30 min to 24 h), monitoring for completion.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the 3-aryl substituted product.
Protocol 4: General Procedure for Sonogashira Coupling
Experimental Rationale: The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds, introducing a linear and rigid alkynyl linker.[12][13] This structural element is valuable in drug design for probing deep pockets within a target protein or for use as a handle for further chemistry, such as click reactions. The reaction is typically co-catalyzed by palladium and copper salts.
Step-by-Step Methodology:
-
To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine, Et₃N, or diisopropylamine, DIPEA).
-
Add the terminal alkyne (1.1-1.5 eq) to the mixture.
-
Stir the reaction at a temperature ranging from room temperature to 80 °C until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to isolate the 3-alkynyl substituted product.
Case Study: Application in the Synthesis of c-Met Kinase Inhibitors
The c-Met receptor tyrosine kinase is a well-validated target in oncology. Many potent c-Met inhibitors feature a substituted 7-azaindole core. The synthesis of these complex molecules often relies on building blocks like this compound to introduce specific substituents required for high-affinity binding. For instance, derivatives bearing aromatic hydrazone moieties have been synthesized and shown to possess potent c-Met inhibitory activity.[4]
The general synthetic strategy involves using a Suzuki or Sonogashira coupling to install a functional group at the C3 position that can then be elaborated into the final, complex side chain that occupies the enzyme's active site. The group introduced at C3 is critical for establishing selectivity and potency against the target kinase.
Conclusion
This compound is far more than a simple chemical; it is a strategic tool for accelerating drug discovery. Its design combines the pharmacologically relevant 7-azaindole scaffold with a stable protecting group and a versatile reactive handle. This combination provides researchers with a reliable and efficient platform for the rapid generation of molecular diversity, enabling the systematic exploration of structure-activity relationships and the optimization of lead compounds against a host of therapeutic targets. Its continued application in both academic and industrial research underscores its importance as a keystone building block in the synthesis of next-generation therapeutics.
References
- 1. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and bioevaluation and doking study of 1H-pyrrolo[2,3-b]pyridine derivatives bearing aromatic hydrazone moiety as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 8. This compound | 887115-53-9 [chemicalbook.com]
- 9. 3-Iodo-1H-pyrrolo[2,3-b]pyridine Chemical Properties, Uses, Safety, Supplier in China | High Purity Pharmaceutical Intermediate | Reliable Manufacturer & Exporter [pipzine-chem.com]
- 10. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles | Semantic Scholar [semanticscholar.org]
- 12. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 13. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
iodination of 1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine
An In-Depth Technical Guide to the Regioselective Iodination of 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Functionalization of this heterocyclic system is critical for modulating pharmacological activity. This technical guide provides a detailed examination of a key synthetic transformation: the regioselective . We will explore the underlying reaction mechanisms, present validated, step-by-step experimental protocols, and discuss the critical role of the benzenesulfonyl protecting group. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of complex molecular architectures.
Introduction: The Strategic Importance of 7-Azaindole and its Derivatives
The 7-azaindole scaffold is a bioisostere of indole, where a nitrogen atom replaces the C7-H group. This substitution introduces a hydrogen bond acceptor, significantly altering the molecule's electronic properties and its potential interactions with biological targets. This unique feature has made it a cornerstone in the design of targeted therapies, particularly in oncology.
The benzenesulfonyl group serves as an essential protecting group for the pyrrole nitrogen. Its electron-withdrawing nature deactivates the pyrrole ring towards undesired side reactions while directing electrophilic substitution to the C3 position with high fidelity. The resulting product, 3-iodo-1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine, is not an endpoint but a versatile synthetic hub. The carbon-iodine bond is an ideal handle for introducing a wide array of chemical moieties through well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.
Mechanistic Framework: Achieving High Regioselectivity
The is a classic example of an electrophilic aromatic substitution reaction. The electronic landscape of the bicyclic system is the primary determinant of the reaction's outcome.
-
Activation at C3: The lone pair of the pyrrole nitrogen atom contributes to the aromaticity of the ring system, significantly increasing the electron density at the C3 position. This makes C3 the most nucleophilic carbon and thus the most susceptible to attack by an electrophile (I+).
-
Role of the Protecting Group: The N-benzenesulfonyl group is strongly electron-withdrawing. This effect reduces the overall reactivity of the pyrrole ring compared to an unprotected 7-azaindole, preventing over-iodination and other potential side reactions. Crucially, it does not alter the inherent predisposition for substitution at the C3 position.
The general mechanism proceeds as follows:
-
Generation of an electrophilic iodine species (I+) from the iodinating reagent.
-
Nucleophilic attack by the electron-rich C3 position of the azaindole ring onto the electrophilic iodine. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.
-
A base present in the reaction mixture removes the proton from the C3 position, restoring the aromaticity of the ring and yielding the final 3-iodo product.
Caption: Mechanism of C3 Iodination via Electrophilic Substitution.
Validated Experimental Protocols
The following protocols represent reliable and commonly employed methods for the synthesis of 3-iodo-1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine.
Synthesis of the Starting Material: 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine
Prior to iodination, the 7-azaindole must be protected.
Protocol:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous dimethylformamide (DMF) cooled to 0 °C, add 7-azaindole (1.0 equivalent) portionwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting mixture at 0 °C for 30-60 minutes.
-
Add benzenesulfonyl chloride (1.05 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the title compound.
Iodination Protocol using N-Iodosuccinimide (NIS)
This is the most widely used method due to its mild conditions and high yields.
Protocol:
-
Dissolve 1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or DMF.
-
Add N-Iodosuccinimide (NIS, 1.1-1.2 equivalents) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with DCM and wash with an aqueous solution of sodium thiosulfate (Na2S2O3) to quench any remaining NIS/iodine.
-
Separate the organic layer, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by silica gel chromatography or recrystallization to yield 3-iodo-1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine as a solid.
An In-depth Technical Guide to the Benzenesulfonyl Protection of 3-Iodo-1H-pyrrolo[2,3-b]pyridine
This guide provides a comprehensive overview of the benzenesulfonyl protection of 3-iodo-1H-pyrrolo[2,3-b]pyridine, a critical transformation in the synthesis of complex molecules for pharmaceutical and agrochemical research. We will delve into the strategic considerations, a detailed experimental protocol, and the mechanistic underpinnings of this reaction, offering field-proven insights for researchers, scientists, and drug development professionals.
Strategic Imperatives: Why Benzenesulfonyl Protection?
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry.[1][2] The pyrrolic nitrogen, however, can complicate subsequent synthetic steps through unwanted side reactions or by influencing the regioselectivity of transformations on the heterocyclic core. Protection of this nitrogen is therefore a common and often necessary strategy.
The choice of the benzenesulfonyl group as a protecting agent for 3-iodo-1H-pyrrolo[2,3-b]pyridine is dictated by several key factors:
-
Robustness and Stability: The benzenesulfonyl group is highly stable under a wide range of reaction conditions, including those involving strong bases, organometallic reagents, and various cross-coupling catalysts.[3] This stability is crucial when planning multi-step synthetic sequences.
-
Electron-Withdrawing Nature: The strongly electron-withdrawing nature of the sulfonyl group acidifies the N-H proton, facilitating its removal during the protection step. Furthermore, this electronic perturbation can favorably influence the reactivity of the azaindole ring in subsequent transformations. Sulfonyl groups are recognized as one of the most common and effective protecting groups for the pyrrole nitrogen due to this electron-withdrawing effect.
-
Facilitation of Subsequent Reactions: The N-sulfonyl group can act as a director in certain reactions and can enhance the reactivity of the 3-iodo substituent in cross-coupling reactions, which are pivotal in modern drug discovery.[4]
-
Reliable Deprotection: While robust, the benzenesulfonyl group can be reliably removed under specific basic conditions, ensuring the regeneration of the N-H bond at the desired stage of the synthesis.[5]
The Reaction Mechanism: A Step-by-Step Look
The N-benzenesulfonylation of 3-iodo-1H-pyrrolo[2,3-b]pyridine proceeds through a nucleophilic substitution reaction at the sulfur atom of benzenesulfonyl chloride.
Caption: Mechanism of N-benzenesulfonylation.
-
Deprotonation: A suitable base abstracts the acidic proton from the pyrrole nitrogen of 3-iodo-1H-pyrrolo[2,3-b]pyridine, generating a nucleophilic azaindole anion.
-
Nucleophilic Attack: The newly formed anion attacks the electrophilic sulfur atom of benzenesulfonyl chloride.
-
Chloride Displacement: The reaction concludes with the displacement of the chloride leaving group, yielding the N-protected product, this compound, and a salt byproduct.
Experimental Protocol: A Validated Procedure
This protocol is a robust and reproducible method for the benzenesulfonyl protection of 3-iodo-1H-pyrrolo[2,3-b]pyridine.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (per 1 mmol substrate) | Role |
| 3-Iodo-1H-pyrrolo[2,3-b]pyridine | 26829-99-8 | 244.05 | 1.0 mmol (244 mg) | Starting Material |
| Benzenesulfonyl chloride | 98-09-9 | 176.62 | 1.2 mmol (212 mg, 154 µL) | Protecting Agent |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 1.5 mmol (60 mg) | Base |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 10 mL | Solvent |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 | ~20 mL | Quenching Agent |
| Ethyl acetate | 141-78-6 | 88.11 | ~50 mL | Extraction Solvent |
| Brine | N/A | N/A | ~20 mL | Washing Agent |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~5 g | Drying Agent |
Step-by-Step Methodology
Caption: Experimental workflow for benzenesulfonyl protection.
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and anhydrous THF (to make a ~0.1 M solution).
-
Cooling: Cool the resulting solution to 0 °C in an ice-water bath.
-
Deprotonation: Carefully add sodium hydride (1.5 eq) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) should be observed. Allow the mixture to stir at 0 °C for 30 minutes.
-
Addition of Protecting Agent: Add benzenesulfonyl chloride (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the desired this compound.
Characterization of the Product
The structure of the product, this compound, should be confirmed by standard spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the N-H proton signal. Characteristic shifts for the aromatic protons of the azaindole core and the benzenesulfonyl group. |
| ¹³C NMR | Appearance of signals corresponding to the carbons of the benzenesulfonyl group. Shifts in the signals of the azaindole core carbons upon N-substitution. |
| FT-IR | Disappearance of the N-H stretching vibration (typically around 3100-3400 cm⁻¹). Appearance of strong S=O stretching vibrations (typically in the regions of 1350-1380 cm⁻¹ and 1160-1190 cm⁻¹).[6] |
| Mass Spec | Observation of the molecular ion peak corresponding to the calculated mass of C₁₃H₉IN₂O₂S. |
Deprotection Protocol: Regenerating the N-H Bond
A common and effective method for the deprotection of the benzenesulfonyl group from a 7-azaindole nitrogen involves basic hydrolysis.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (per 1 mmol substrate) | Role |
| This compound | 887115-53-9 | 384.20 | 1.0 mmol (384 mg) | Starting Material |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 10 mmol (400 mg) | Deprotecting Agent |
| Ethanol | 64-17-5 | 46.07 | 10 mL | Solvent |
| Water | 7732-18-5 | 18.02 | 1 mL | Co-solvent |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed | Neutralizing Agent |
| Ethyl acetate | 141-78-6 | 88.11 | ~50 mL | Extraction Solvent |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ~20 mL | Washing Agent |
Step-by-Step Methodology
A procedure adapted from a similar deprotection provides a reliable pathway.[5]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add a 10% aqueous solution of sodium hydroxide.
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Neutralization and Extraction: Dilute the residue with water and neutralize with 1 M HCl. Extract the product with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected 3-iodo-1H-pyrrolo[2,3-b]pyridine.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the protection reaction does not go to completion, ensure that the reagents and solvent are anhydrous. The activity of the sodium hydride is also critical.
-
Side Reactions: In some cases, with highly functionalized azaindoles, the basic conditions of the deprotection could lead to undesired side reactions. Careful monitoring and optimization of the reaction temperature and time are recommended.
-
Alternative Bases: For the protection step, other bases such as potassium carbonate or triethylamine with 4-dimethylaminopyridine (DMAP) can be employed, although reaction times may vary.
-
Purification Challenges: The product and starting material may have similar polarities. Careful selection of the eluent system for column chromatography is essential for obtaining a pure product.
Conclusion
The benzenesulfonyl protection of 3-iodo-1H-pyrrolo[2,3-b]pyridine is a fundamental and enabling transformation in synthetic organic chemistry. The robustness of the protecting group, coupled with reliable methods for its introduction and removal, makes it an excellent choice for complex synthetic endeavors. By understanding the underlying principles and adhering to a validated experimental protocol, researchers can confidently employ this strategy to advance their drug discovery and development programs.
References
- 1. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 2. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide - International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
chemical suppliers for 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
An In-Depth Technical Guide to Sourcing 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine for Pharmaceutical R&D
Introduction: The Strategic Importance of a Key Building Block
In the landscape of modern drug discovery, particularly in the domain of kinase inhibitor development, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure.[1][2][3] Its unique electronic properties and ability to form critical hydrogen bonds have made it a cornerstone in the design of potent and selective therapeutic agents.[4] Within this class, This compound (CAS Number: 887115-53-9) has emerged as a critical synthetic intermediate. The benzenesulfonyl group serves as a robust protecting group for the pyrrole nitrogen, while the iodine atom at the 3-position provides a versatile handle for introducing molecular complexity, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5]
The success of multi-step synthetic campaigns in a drug development setting is not merely dependent on reaction design; it is fundamentally reliant on the quality, consistency, and reliable availability of starting materials. This guide provides researchers, chemists, and procurement specialists with a comprehensive framework for sourcing this compound, moving beyond a simple vendor list to establish a robust strategy for supplier evaluation and material validation.
Part 1: Supplier Landscape and Initial Vetting
The market for specialized chemical reagents is diverse, ranging from large, multinational corporations to smaller, niche custom synthesis labs. For a key intermediate like this compound, suppliers can be broadly categorized, each with distinct advantages.
Table 1: Comparative Analysis of Representative Suppliers
| Supplier | Product Identifier | Stated Purity/Grade | Availability & Scale | Notes |
| Matrix Scientific | 098490 | Not explicitly stated; inquire for lot-specific data | 100mg scale available for inquiry[6] | Specializes in building blocks for pharmaceutical R&D.[6] |
| Santa Cruz Biotechnology | sc-486392 | Not explicitly stated; inquire for lot-specific data | Research quantities | Broad supplier for life science research. |
| ChemicalBook | CB71317544 | Not explicitly stated; platform lists various suppliers | Aggregator platform, availability varies | Useful for identifying multiple potential sources.[7] |
| Custom Synthesis | N/A | As per client specification (e.g., >98%, specific impurity profile) | Grams to multi-kilogram | For projects requiring large quantities or stringent quality attributes not met by catalog suppliers. |
Note: Availability and product specifications are subject to change. Always verify with the supplier directly.
Part 2: Critical Evaluation Criteria for Supplier Selection
Selecting a supplier, especially for a compound that will be incorporated into a drug candidate, requires a multi-faceted evaluation. The following criteria form a self-validating system to ensure material quality and project reproducibility.
Pillar 1: Analytical Data and Purity Verification
The stated purity on a product label is only the beginning. A trustworthy supplier must provide a comprehensive Certificate of Analysis (CoA) for each specific batch.
-
Causality: The presence of seemingly minor impurities can have catastrophic effects on subsequent reactions. For instance, residual starting material (e.g., 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine) can lead to unwanted side products in a coupling reaction, complicating purification and reducing yield. Similarly, regioisomeric impurities (e.g., the 2-iodo or 5-iodo isomer) can result in the synthesis of the wrong final compound, wasting significant time and resources.[8][9]
-
Required Data:
-
¹H NMR and ¹³C NMR: To confirm the structural identity and absence of significant organic impurities.
-
HPLC/UPLC: To provide a quantitative measure of purity (often >95% or >98%). The chromatogram itself is crucial for identifying the presence of minor impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Pillar 2: Documentation, Traceability, and Scalability
For drug development professionals, the long-term viability of a supplier is as important as the initial quality.
-
Batch-to-Batch Consistency: Research initiated with a gram-scale batch must be reproducible with a kilogram-scale batch months or years later. Inquire about the supplier's process controls and their ability to guarantee a consistent impurity profile.
-
Scalability: Can the supplier transition from providing milligram research quantities to kilogram quantities required for preclinical and Phase I studies? A supplier with in-house custom synthesis capabilities is often a preferred partner for long-term projects.[6]
Procurement and Validation Workflow
A systematic approach to procurement is essential for mitigating risk. The following workflow outlines a best-practice model for qualifying a new supplier for a critical intermediate.
Caption: Supplier Qualification Workflow Diagram.
Part 3: Application & Experimental Protocol
The primary utility of this compound is as a substrate in cross-coupling reactions to form a C-C or C-N bond at the 3-position. The following diagram and protocol describe a typical Suzuki-Miyaura coupling, a foundational reaction in modern medicinal chemistry.[5]
Illustrative Reaction Pathway
Caption: Generalized Suzuki-Miyaura Coupling Pathway.
Exemplary Step-by-Step Suzuki-Miyaura Protocol
This protocol is adapted from methodologies described for similar 7-azaindole systems and serves as an illustrative example. Researchers must optimize conditions for their specific substrates.
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add the desired arylboronic acid (1.2 eq) and a base such as sodium carbonate (Na₂CO₃, 3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). Add the degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by flash column chromatography on silica gel to yield the 3-aryl-1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine product.
The final benzenesulfonyl protecting group can then be removed under appropriate conditions (e.g., using a strong base like NaOH or a fluoride source like TBAF) to yield the free 3-aryl-7-azaindole, ready for further functionalization or biological testing.
Conclusion
Sourcing this compound is a critical step in the synthesis of numerous potential therapeutics. A successful procurement strategy extends beyond identifying the cheapest or most readily available source. It demands a rigorous, data-driven evaluation of supplier reliability, analytical transparency, and the scalability of their supply chain. By implementing the systematic workflow and critical evaluation pillars outlined in this guide, research and development teams can mitigate risks, ensure experimental reproducibility, and build a solid foundation for their drug discovery programs.
References
- 1. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and bioevaluation and doking study of 1H-pyrrolo[2,3-b]pyridine derivatives bearing aromatic hydrazone moiety as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 7. This compound | 887115-53-9 [chemicalbook.com]
- 8. calpaclab.com [calpaclab.com]
- 9. 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine | C13H9IN2O2S | CID 50989465 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine for Advanced Pharmaceutical Synthesis
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a cornerstone heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces unique hydrogen bonding capabilities and metabolic properties.[1] Consequently, the 7-azaindole core is integral to numerous kinase inhibitors and other targeted therapeutics, including the FDA-approved drug Vemurafenib for melanoma.[2]
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in organic synthesis.[3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it indispensable for drug discovery and development.[2][5]
This application note provides a comprehensive guide for researchers on the Suzuki-Miyaura coupling of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine . The benzenesulfonyl (besyl) group serves as a robust protecting group for the pyrrole nitrogen, enhancing stability and modifying the electronic properties of the heterocyclic system. The iodo-substituent at the C-3 position provides a highly reactive site for the crucial oxidative addition step in the catalytic cycle. We will delve into the reaction mechanism, provide a detailed experimental protocol, and discuss key parameters for optimization and troubleshooting.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][6] Understanding this mechanism is critical for rational optimization and troubleshooting. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide (in this case, this compound). This rate-limiting step forms a Pd(II) intermediate. The reactivity order for the halide is I > Br > OTf >> Cl.[6]
-
Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species.[3][7] This species then transfers its organic moiety to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination: The two organic ligands on the palladium center couple and are eliminated from the coordination sphere, forming the new C-C bond in the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8]
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. old.rrjournals.com [old.rrjournals.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines and their derivatives, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[4][5] The reaction's broad substrate scope and tolerance for various functional groups have made it an indispensable tool, supplanting harsher, more traditional methods like the Goldberg reaction or nucleophilic aromatic substitution.[2]
At the core of this application note is the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. This heterocyclic scaffold is of significant interest in medicinal chemistry due to its prevalence in numerous biologically active compounds, including potent kinase inhibitors.[1][6] The ability to efficiently and selectively introduce amino functionalities at various positions of the 7-azaindole core is crucial for developing novel drug candidates and exploring structure-activity relationships (SAR).[7][8]
This guide provides a detailed protocol and in-depth scientific rationale for the Buchwald-Hartwig amination of a specific, synthetically relevant substrate: 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine . The benzenesulfonyl group serves as a robust protecting group for the azaindole nitrogen, enhancing stability and influencing the electronic properties of the heterocyclic system. The protocol herein is designed to be a self-validating system, offering researchers a reliable starting point for their synthetic endeavors.
Reaction Overview: Amination of a Protected 7-Azaindole
The central transformation discussed is the palladium-catalyzed cross-coupling of this compound with a representative primary or secondary amine.
Figure 1: General scheme for the Buchwald-Hartwig amination.
The Catalytic Cycle: A Mechanistic Deep Dive
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[2][9][10] Understanding this mechanism is crucial for rational troubleshooting and optimization.
-
Reductive Elimination of Pd(II) to Pd(0): If a Pd(II) precatalyst such as Pd(OAc)₂ is used, it must first be reduced to the active Pd(0) state. This can be facilitated by the amine or phosphine ligand in the reaction mixture.[9][11] The use of pre-formed Pd(0) sources like Pd₂(dba)₃ or specialized pre-catalysts can streamline this initiation step.[11]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of the this compound, forming a Pd(II) intermediate.[12][13] For aryl halides, the general reactivity trend is I > Br > Cl.[11]
-
Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the Pd(II) center, typically displacing the halide ligand. The base then deprotonates the coordinated amine to form a palladium-amido complex.[12]
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired 3-amino-7-azaindole derivative is released from the palladium center.[2][12] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Figure 2: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: A Validated Starting Point
This protocol details a general procedure for the amination of this compound with a representative secondary amine, morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
XPhos (5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere Preparation: To an oven-dried Schlenk tube or reaction vial, add this compound, Pd₂(dba)₃, and XPhos.
-
Degassing: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add the sodium tert-butoxide.
-
Solvent and Amine Addition: Add anhydrous toluene, followed by the morpholine via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution.
-
Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(morpholino)-1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine.
Rationale for Experimental Choices: A Scientist's Perspective
The success of a Buchwald-Hartwig amination is highly contingent on the judicious selection of each reaction component.[14]
| Component | Choice & Rationale |
| Palladium Source | Pd₂(dba)₃: A common and effective Pd(0) precatalyst that is relatively stable to air. It readily forms the active monoligated Pd(0) species in solution. Pd(OAc)₂ is also a viable option but requires in situ reduction.[11] |
| Ligand | XPhos: A bulky, electron-rich biaryl phosphine ligand. Such ligands are known to accelerate both the oxidative addition and reductive elimination steps, leading to higher catalytic turnover.[12] For heteroaromatic substrates, bulky ligands like XPhos or RuPhos often provide superior results.[1][7] |
| Base | Sodium tert-butoxide (NaOtBu): A strong, non-nucleophilic base that facilitates the deprotonation of the amine bound to the palladium center.[9] While effective, it is not compatible with base-sensitive functional groups. In such cases, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, though this may require higher temperatures or longer reaction times.[9] |
| Solvent | Toluene: A common, non-polar aprotic solvent for Buchwald-Hartwig reactions. Dioxane and THF are also frequently used.[9] It is critical to use anhydrous solvent to prevent catalyst deactivation. |
| Protecting Group | Benzenesulfonyl: This electron-withdrawing group on the pyrrole nitrogen can influence the reactivity of the C-I bond. It also prevents potential side reactions at the N-H position of the azaindole, which could otherwise act as a ligand for the palladium catalyst.[15] |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst. | Ensure strictly anhydrous and inert conditions. Use a fresh bottle of catalyst or a pre-catalyst.[1] |
| Poorly soluble base. | Switch to a more soluble base like LHMDS or consider a different solvent system.[1] | |
| Challenging amine substrate. | For sterically hindered or electron-deficient amines, a more electron-rich, bulky ligand (e.g., BrettPhos for primary amines) may be required.[9] Increase reaction temperature. | |
| Side Product Formation | Hydrodehalogenation (replacement of I with H). | This can occur if the reductive elimination is slow. Use a less sterically hindered ligand or a weaker base.[1] |
| Dimerization of the starting material. | Lower the reaction temperature and adjust catalyst and ligand loading.[1] | |
| Iodide Inhibition | Iodide formed during the reaction can sometimes inhibit the catalyst.[11] | While aryl iodides are generally very reactive, this effect can sometimes be observed. If suspected, screening alternative ligands or using a scavenger may be beneficial. |
General Experimental Workflow
The following diagram provides a visual summary of the key steps in setting up a Buchwald-Hartwig amination reaction.
Figure 3: A generalized experimental workflow for the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of N-substituted 7-azaindoles. By carefully selecting the palladium catalyst, phosphine ligand, base, and solvent, researchers can achieve high yields and broad functional group compatibility. The protocol and rationale provided in this application note offer a solid foundation for the successful amination of this compound, enabling the synthesis of novel compounds for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. bristol.ac.uk [bristol.ac.uk]
- 5. research.rug.nl [research.rug.nl]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heck Reaction Conditions for 3-Iodo-7-Azaindoles
Introduction: Strategic C-C Bond Formation on the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. Its unique electronic properties and hydrogen bonding capabilities make it an attractive pharmacophore. The functionalization of this heterocyclic system is paramount for the exploration of structure-activity relationships (SAR). Among the various cross-coupling reactions, the Mizoroki-Heck reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds, specifically for the introduction of alkenyl substituents.[1]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the Heck reaction conditions specifically tailored for 3-iodo-7-azaindole substrates. We will delve into the mechanistic underpinnings, provide a summary of established reaction conditions, offer a detailed experimental protocol, and discuss critical troubleshooting strategies to enable the successful synthesis of 3-alkenylated 7-azaindoles.
The Mechanistic Heart of the Matter: The Heck Catalytic Cycle
The Heck reaction is a palladium-catalyzed process that couples an unsaturated halide (in our case, 3-iodo-7-azaindole) with an alkene in the presence of a base.[1][2] Understanding the catalytic cycle is crucial for rational optimization and troubleshooting. The generally accepted mechanism proceeds through a Pd(0)/Pd(II) cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the carbon-iodine bond of the 3-iodo-7-azaindole. This is often the rate-determining step and results in a square planar Pd(II) intermediate. The high reactivity of the C-I bond makes 3-iodo-7-azaindoles excellent substrates for this reaction.[2]
-
Olefin Coordination and Migratory Insertion: The alkene coupling partner then coordinates to the Pd(II) complex. This is followed by a syn-migratory insertion of the alkene into the Pd-C bond, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) intermediate.
-
β-Hydride Elimination: For the reaction to proceed to the desired product, the σ-alkyl-Pd(II) intermediate must possess a hydrogen atom on a carbon atom beta to the palladium. A syn-β-hydride elimination then occurs, forming the desired 3-alkenylated 7-azaindole and a hydrido-palladium(II) complex. This step typically favors the formation of the more thermodynamically stable E-isomer of the product.
-
Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HX from the hydrido-palladium(II) complex, which is facilitated by a base. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: The catalytic cycle of the Heck reaction for 3-iodo-7-azaindoles.
Key Experimental Considerations and Optimization
The success of a Heck reaction on the 3-iodo-7-azaindole scaffold hinges on the careful selection and optimization of several key parameters.
N-Protection: A Critical First Step
The NH proton of the 7-azaindole ring is acidic and can interfere with the catalytic cycle, leading to side reactions or catalyst deactivation. Therefore, protection of the nitrogen atom is often a prerequisite for a successful Heck coupling. Common protecting groups include phenylsulfonyl (SO₂Ph) and Boc (tert-butyloxycarbonyl). The choice of protecting group can influence the electronic properties of the substrate and may require different deprotection strategies downstream. For instance, the phenylsulfonyl group is robust and can be removed under reductive conditions, while the Boc group is labile to acid.
Catalyst and Ligand Selection
The choice of the palladium source and ligand is crucial for achieving high yields and selectivity.
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[2] Other common sources include tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).
-
Ligands: Phosphine ligands are essential for stabilizing the palladium catalyst and modulating its reactivity. For electron-rich heteroaromatic iodides like 3-iodo-7-azaindole, monodentate phosphine ligands such as triphenylphosphine (PPh₃) are often sufficient. The use of more electron-rich and bulky phosphines, such as tri(o-tolyl)phosphine, can sometimes improve catalyst stability and turnover.
The Role of the Base and Solvent
-
Base: An organic or inorganic base is required to neutralize the hydriodic acid (HI) generated during the reductive elimination step.[1] Common choices include triethylamine (NEt₃), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc). The choice of base can significantly impact the reaction rate and yield.
-
Solvent: Polar aprotic solvents are typically employed to facilitate the dissolution of the reactants and the palladium catalyst. N,N-Dimethylformamide (DMF) is a widely used solvent for Heck reactions due to its high boiling point and ability to dissolve a broad range of substrates.[3] Other suitable solvents include acetonitrile (CH₃CN) and N-methyl-2-pyrrolidone (NMP).
Comparative Data on Heck Reaction Conditions for Azaindoles
The following table summarizes reported conditions for Heck reactions on iodo-azaindole substrates, providing a valuable starting point for reaction optimization.
| Substrate | Olefin | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Phenylsulfonyl-2-iodo-7-azaindole | Methyl acrylate | Pd(OAc)₂ (5) | - | KOAc (2) | DMF | 110 | 12 | 92 | [3] |
| 1-Phenylsulfonyl-2-iodo-7-azaindole | Methyl vinyl ketone | Pd(OAc)₂ (5) | - | KOAc (2) | DMF | 110 | 12 | 85 | [3] |
| 1-Phenylsulfonyl-2-iodo-7-azaindole | But-3-en-2-ol | Pd(OAc)₂ (5) | - | KOAc (2) | DMF | 110 | 12 | 52 | [3] |
| 1-Phenylsulfonyl-iodo-7-azaindole¹ | Methyl acrylate | Pd(OAc)₂ | PPh₃ | NEt₃ | DMF | 90 | 3 | 56 | [3] |
¹Position of iodo group not specified in the abstract, but provides a relevant example.
Detailed Experimental Protocol: Heck Coupling of 1-Phenylsulfonyl-3-iodo-7-azaindole with Methyl Acrylate
This protocol provides a representative procedure for the Heck reaction on a 3-iodo-7-azaindole substrate.
Caption: A typical workflow for the Heck reaction of 3-iodo-7-azaindoles.
Materials:
-
1-Phenylsulfonyl-3-iodo-7-azaindole (1.0 equiv)
-
Methyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
Triphenylphosphine (PPh₃) (0.10 equiv)
-
Triethylamine (NEt₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-phenylsulfonyl-3-iodo-7-azaindole, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Under a positive pressure of the inert gas, add anhydrous DMF, followed by triethylamine and methyl acrylate via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(2-(methoxycarbonyl)vinyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
Troubleshooting and Advanced Insights
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh bottle of Pd(OAc)₂ or a different palladium source (e.g., Pd₂(dba)₃). Ensure the reaction is performed under strictly anhydrous and anaerobic conditions. |
| Insufficiently reactive olefin | For less activated olefins, consider increasing the reaction temperature or using a more electron-rich phosphine ligand. | |
| N-H interference | Ensure complete N-protection of the 7-azaindole starting material. | |
| Formation of Side Products | Homocoupling of the olefin | Reduce the concentration of the olefin or add it portion-wise. |
| Dehalogenation of the starting material | Ensure the base is not too strong and that the reaction temperature is not excessively high. | |
| Inconsistent Yields | Variability in reagent quality | Use high-purity, anhydrous solvents and reagents. Degas the solvent prior to use. |
Conclusion
The Heck reaction is a robust and highly effective method for the synthesis of 3-alkenylated 7-azaindoles, which are valuable intermediates in drug discovery. A thorough understanding of the reaction mechanism, careful selection of the N-protecting group, catalyst, ligand, base, and solvent are paramount for achieving high yields and purity. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to successfully implement and optimize the Heck reaction for their specific 3-iodo-7-azaindole substrates.
References
Application Notes and Protocols for the Sonogashira Coupling of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery
The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. The Sonogashira cross-coupling reaction stands as a powerful and versatile tool for the formation of C(sp²)–C(sp) bonds, enabling the synthesis of complex molecular architectures from aryl or vinyl halides and terminal alkynes.[1][2] This reaction is prized for its typically mild conditions, functional group tolerance, and broad applicability in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3]
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its derivatives have shown promise as inhibitors of various kinases and other enzymes, making them valuable targets in drug discovery programs.[4][5] The functionalization of the 7-azaindole core at the 3-position with an alkynyl moiety via the Sonogashira coupling opens a gateway to a diverse range of novel chemical entities with potential therapeutic applications.
This document provides a detailed guide to the Sonogashira coupling of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine. The benzenesulfonyl protecting group on the indole nitrogen serves to modulate the electronic properties of the heterocyclic system and can prevent potential side reactions. The iodo-substituent at the 3-position is an excellent electrophilic partner for this transformation due to the high reactivity of the C-I bond in oxidative addition to the palladium catalyst.[1]
Reaction Mechanism: A Dance of Two Catalytic Cycles
The Sonogashira coupling reaction elegantly proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][2][6] While copper-free versions exist to prevent the undesired homocoupling of alkynes (Glaser coupling), the co-catalyzed system is often employed for its enhanced reaction rates.[1]
The Palladium Cycle
-
Oxidative Addition: The active Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the this compound, forming a Pd(II) intermediate.[1][2]
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center. This is often the rate-determining step.[2]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired 3-alkynyl-1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine product and regenerate the active Pd(0) catalyst.[1]
The Copper Cycle
-
π-Alkyne Complex Formation: The terminal alkyne coordinates with the copper(I) salt.[7]
-
Deprotonation: In the presence of a base, typically an amine, the acidic proton of the alkyne is removed to form a copper(I) acetylide intermediate.[7] This species is then poised to participate in the transmetalation step of the palladium cycle.
Figure 1: Simplified diagram of the Sonogashira coupling catalytic cycles.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the Sonogashira coupling of this compound with a generic terminal alkyne. Optimization may be required for specific substrates.
Materials and Reagents
| Reagent | M.W. | Stoichiometry | Typical Amount (for 1 mmol scale) |
| This compound | 412.24 | 1.0 eq | 412 mg |
| Terminal Alkyne | Variable | 1.2 eq | 1.2 mmol |
| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) | 701.90 | 0.05 eq | 35 mg |
| CuI (Copper(I) iodide) | 190.45 | 0.1 eq | 19 mg |
| Triethylamine (Et₃N) | 101.19 | 3.0 eq | 0.42 mL |
| Anhydrous Solvent (e.g., DMF or THF) | - | - | 10 mL |
Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment. This is crucial to prevent the homocoupling of the alkyne and deactivation of the catalyst.
-
Addition of Reagents: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF) via syringe. This is followed by the addition of triethylamine (3.0 eq) and the terminal alkyne (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For less reactive alkynes, gentle heating (e.g., to 60 °C) may be necessary.[8]
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-alkynyl-1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine.
Figure 2: Experimental workflow for the Sonogashira coupling.
Key Considerations and Troubleshooting
-
Choice of Catalyst: While PdCl₂(PPh₃)₂ is a common and effective precatalyst, other palladium sources such as Pd(PPh₃)₄ can also be used.[4][9] The choice may depend on the specific alkyne and desired reaction conditions.
-
Solvent: Aprotic polar solvents like DMF and THF are commonly used. The choice of solvent can influence the reaction rate and solubility of the reagents.
-
Base: Amine bases such as triethylamine or diisopropylethylamine (DIPEA) are typically employed to neutralize the HI generated during the reaction and to facilitate the formation of the copper acetylide.[10]
-
Copper-Free Conditions: If homocoupling of the alkyne is a significant side reaction, a copper-free Sonogashira protocol can be employed.[1] In such cases, a different base and ligand system may be required.
-
Deprotection: The benzenesulfonyl group can be removed post-coupling if the free N-H is desired for further functionalization or for the final target molecule.
Conclusion
The Sonogashira coupling of this compound is a highly effective method for introducing alkynyl substituents at the 3-position of the 7-azaindole core. This reaction provides a versatile entry point for the synthesis of novel compounds with potential applications in drug discovery and development. The protocol outlined in this document, grounded in established principles of cross-coupling chemistry, offers a reliable starting point for researchers in the field.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. research.unl.pt [research.unl.pt]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Introduction: The Privileged 7-Azaindole Scaffold in Kinase Inhibitor Design
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purines allows it to function as a hinge-binder, effectively competing with ATP for the active site of various protein kinases.[1][2] This has led to the development of numerous kinase inhibitors targeting a wide array of diseases, particularly cancer.[3][4][5] Kinase inhibitors with a 7-azaindole core have shown promise in targeting kinases such as ABL/SRC, PI3K, CDK9, and Haspin.[3][4][5] The versatility of this scaffold allows for the strategic introduction of substituents to modulate potency, selectivity, and pharmacokinetic properties.[1][6]
This guide provides a detailed overview and practical protocols for the synthesis of kinase inhibitors starting from the key intermediate, 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine . The benzenesulfonyl group serves as a robust protecting group for the pyrrole nitrogen, enhancing the stability of the 7-azaindole ring and facilitating regioselective functionalization.[7][8][9] The iodine atom at the 3-position provides a versatile handle for introducing diverse chemical moieties through transition metal-catalyzed cross-coupling reactions.[1]
Strategic Importance of this compound
The choice of this compound as a starting material is strategic for several reasons:
-
Pyrrole Nitrogen Protection: The electron-withdrawing benzenesulfonyl group protects the N-H of the pyrrole, preventing unwanted side reactions and directing electrophilic substitution.[8][9] This protecting group is generally stable to a variety of reaction conditions, including cross-coupling reactions.[7]
-
Activation for Functionalization: The benzenesulfonyl group also acidifies the C-H bonds of the pyrrole ring, although the primary site of functionalization in this case is the C-I bond.
-
Versatile C-3 Handle: The iodo group at the 3-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents at this position, which is often crucial for achieving high kinase inhibitory activity.[1][5]
The general synthetic workflow for utilizing this key intermediate is depicted below:
Caption: General synthetic workflow for kinase inhibitors.
Key Synthetic Transformations and Protocols
The following sections provide detailed protocols for the two most common and powerful cross-coupling reactions employed in the synthesis of kinase inhibitors from this compound.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and a halide.[10] In the context of our starting material, this reaction is used to introduce aryl or heteroaryl moieties at the C-3 position of the 7-azaindole core. These substituents can be designed to interact with specific pockets within the kinase active site, thereby enhancing potency and selectivity.[4][5]
Caption: Suzuki-Miyaura cross-coupling workflow.
Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound, the boronic acid/ester, the palladium catalyst, the ligand, and the base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Stir the mixture at the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired 3-aryl-1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine.
Causality and Experimental Choices:
-
Catalyst and Ligand: The use of bulky, electron-rich phosphine ligands like XPhos or SPhos is often crucial for the successful coupling of electron-rich heteroaryl halides, as they promote the oxidative addition and reductive elimination steps of the catalytic cycle.[10][11]
-
Base: An appropriate base is required for the transmetalation step. The choice of base can significantly impact the reaction outcome, with inorganic bases like K₂CO₃ and K₃PO₄ being commonly used.[10]
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[10]
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-dioxane/H₂O | 100 | 85-95 | [7] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | ~90 | [5] |
| Pyridin-3-ylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME/H₂O | 85 | 70-80 | [12] |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13][14][15] This reaction is instrumental in synthesizing kinase inhibitors where an amino group at the C-3 position is required for key interactions with the kinase hinge region or other residues.
Caption: Buchwald-Hartwig amination workflow.
Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., BINAP, RuPhos, 4-10 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound and the amine.
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: Seal the vessel and stir the mixture at the desired temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Extraction and Concentration: Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Causality and Experimental Choices:
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide is a common choice.[7][14]
-
Ligand: The choice of ligand is critical and depends on the specific amine and aryl halide. Bidentate ligands like BINAP or bulky monophosphine ligands like RuPhos are often effective.[15][16]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and lead to side reactions. Therefore, anhydrous solvents and inert atmosphere techniques are essential.[14]
Deprotection of the Benzenesulfonyl Group
The final step in the synthesis of the core kinase inhibitor scaffold is the removal of the benzenesulfonyl protecting group. This is typically achieved under basic conditions.
Protocol: General Procedure for Benzenesulfonyl Deprotection
Materials:
-
1-Benzenesulfonyl-3-substituted-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Base (e.g., NaOH, KOH, large excess)
-
Solvent (e.g., methanol, ethanol, or a mixture with water)
Procedure:
-
Reaction Setup: Dissolve the protected 7-azaindole derivative in the chosen solvent in a round-bottom flask.
-
Base Addition: Add a solution of the base (e.g., aqueous NaOH).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with an acid (e.g., HCl).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers and concentrate under reduced pressure.
-
Purification: If necessary, purify the product by recrystallization or column chromatography.
Causality and Experimental Choices:
-
Base and Heat: The benzenesulfonyl group is relatively stable, and its removal often requires strong basic conditions and elevated temperatures.[17] The choice of solvent depends on the solubility of the substrate.
Application in Kinase Inhibitor Synthesis: Case Studies
The methodologies described above have been successfully applied to the synthesis of a variety of potent kinase inhibitors.
Table 2: Examples of Kinase Inhibitors Synthesized from this compound Derivatives
| Target Kinase(s) | Final Inhibitor Structure (Representative) | Key Synthetic Step | Reported Activity (IC₅₀) | Reference |
| CDK9/CyclinT, Haspin | 3-(Benzocycloalkanone)-7-azaindole | Suzuki Coupling | 14 nM (Haspin) | [3] |
| ABL/SRC, PDGFRA, FGFR2 | 3-Aryl-5-substituted-7-azaindole | Suzuki Coupling | Multi-targeted inhibition | [4] |
| PI3K | 3-(Pyridinyl)-7-azaindole | Suzuki Coupling | 0.5 nM (PI3Kγ) | [5] |
| c-Met | 3-(Arylhydrazone)-7-azaindole | N/A (Derived from 3-formyl-7-azaindole) | 0.506 µM | [18] |
Representative Kinase Signaling Pathway:
The PI3K/AKT/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer.[5] Kinase inhibitors targeting PI3K can block this pathway and induce apoptosis in cancer cells.
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion in cross-coupling | Inactive catalyst, poor substrate solubility, incorrect base or ligand | Use a pre-catalyst, screen different solvents, try alternative bases/ligands, ensure anhydrous and inert conditions.[13] |
| Formation of side products (e.g., homocoupling) | Non-inert atmosphere, incorrect stoichiometry | Ensure thorough degassing of solvents and use of an inert atmosphere. Optimize the ratio of reactants. |
| Incomplete deprotection | Insufficient base or reaction time/temperature | Increase the amount of base, prolong the reaction time, or increase the temperature. |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors based on the 7-azaindole scaffold. The strategic use of modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the efficient and modular construction of complex molecules with potent biological activity. The protocols and insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to accelerate their discovery programs targeting the kinome.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 9. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Synthesis of Variolins, Meridianins, and Meriolins | Encyclopedia MDPI [encyclopedia.pub]
- 18. Synthesis and bioevaluation and doking study of 1H-pyrrolo[2,3-b]pyridine derivatives bearing aromatic hydrazone moiety as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the 7-Azaindole Scaffold and the Role of the Benzenesulfonyl Protecting Group
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the presence of the pyridine nitrogen introduces unique electronic properties and hydrogen bonding capabilities.[1] This has led to the incorporation of the 7-azaindole scaffold into a multitude of biologically active molecules, including potent kinase inhibitors used in oncology.[1] The synthesis and functionalization of 7-azaindole derivatives are therefore of paramount importance to researchers in the field.
During the multi-step synthesis of complex molecules containing the 7-azaindole core, protection of the pyrrole nitrogen is often a crucial step to prevent unwanted side reactions. The benzenesulfonyl group is a robust and effective protecting group for the nitrogen of indoles and related heterocycles due to its strong electron-withdrawing nature, which increases the acidity of the N-H proton and facilitates its removal during the protection step.[2] Furthermore, its stability under a wide range of reaction conditions, including those involving organometallic reagents and various acids and bases, makes it a valuable tool in synthetic organic chemistry.[3][4]
This application note provides a detailed protocol for the deprotection of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine to yield the versatile synthetic intermediate, 3-Iodo-1H-pyrrolo[2,3-b]pyridine. The presented methodology is based on established principles for the cleavage of N-sulfonyl bonds, offering a reliable and efficient route to this valuable building block.
Deprotection Protocol: Cleavage of the Benzenesulfonyl Group
The removal of the benzenesulfonyl protecting group from the pyrrole nitrogen of this compound can be effectively achieved under basic conditions. The following protocol outlines a robust method utilizing potassium hydroxide in a mixture of tert-butanol and toluene.
Rationale for Reagent Selection
-
Potassium Hydroxide (KOH): A strong base is required to facilitate the cleavage of the nitrogen-sulfur bond. Pulverized KOH provides a large surface area, enhancing the reaction rate.[4]
-
tert-Butanol (t-BuOH): This alcohol acts as a proton source and co-solvent. Its bulky nature minimizes competing side reactions. The combination of a strong base and an alcohol is a common and effective method for the hydrolysis of sulfonylamides.[4]
-
Toluene: A high-boiling, non-polar solvent that allows the reaction to be conducted at elevated temperatures, which is often necessary to drive the deprotection to completion.[4]
Experimental Workflow Diagram
Caption: Experimental workflow for the deprotection of this compound.
Step-by-Step Protocol
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add pulverized potassium hydroxide (5.0 eq) and tert-butanol (10.0 eq).
-
Add toluene to achieve a suitable concentration (e.g., 0.1 M).
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Iodo-1H-pyrrolo[2,3-b]pyridine.
-
Expected Outcome and Characterization
| Parameter | Expected Value |
| Product | 3-Iodo-1H-pyrrolo[2,3-b]pyridine |
| CAS Number | 23616-57-1[5][6] |
| Molecular Formula | C₇H₅IN₂[5][7] |
| Molecular Weight | 244.03 g/mol [5][7] |
| Appearance | White to light yellow powder or crystal |
| Melting Point | 194-206 °C[5] |
| Yield | Moderate to good (typically >70%) |
| Purity | >95% after purification |
The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8][9]
Mechanistic Insights into the Deprotection
The cleavage of the N-benzenesulfonyl group under basic conditions is believed to proceed through a nucleophilic attack of the hydroxide ion on the sulfur atom of the sulfonyl group. This is followed by the departure of the pyrrole anion as the leaving group. The reaction is facilitated by the electron-withdrawing nature of the benzenesulfonyl group, which polarizes the N-S bond and makes the sulfur atom more electrophilic. The resulting pyrrole anion is then protonated by the alcohol present in the reaction mixture to yield the deprotected 7-azaindole.
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the amount of potassium hydroxide. The physical form of the KOH is also important; ensure it is finely pulverized to maximize its reactivity.
-
Low Yield: Low yields may be due to degradation of the starting material or product under the harsh basic conditions. Reducing the reaction temperature or time may be beneficial, although this could lead to an incomplete reaction. Careful optimization of the reaction conditions is key.
-
Difficult Purification: If the product is difficult to purify, consider alternative work-up procedures, such as an acid-base extraction, to remove impurities before chromatography.
Conclusion
The deprotection of this compound is a critical step in the synthesis of various valuable compounds in drug discovery. The protocol described herein provides a reliable and efficient method for achieving this transformation. By understanding the underlying chemical principles and paying close attention to the experimental details, researchers can successfully obtain the desired 3-Iodo-1H-pyrrolo[2,3-b]pyridine in good yield and high purity, ready for subsequent synthetic manipulations.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3-Iodo-1H-pyrrolo[2,3-b]pyridine | 23616-57-1 | FI42979 [biosynth.com]
- 6. 3-iodo-1H-pyrrolo[2,3-b]pyridine, CasNo.23616-57-1 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookchem.com]
- 7. 3-Iodo-1H-pyrrolo[2,3-b]pyridine Chemical Properties, Uses, Safety, Supplier in China | High Purity Pharmaceutical Intermediate | Reliable Manufacturer & Exporter [pipzine-chem.com]
- 8. spectrabase.com [spectrabase.com]
- 9. acgpubs.org [acgpubs.org]
The Strategic Role of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The 7-Azaindole Scaffold and the Rise of a Key Intermediate
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to function as a bioisostere, engaging with biological targets in a similar fashion while offering distinct properties such as altered metabolic stability, solubility, and hydrogen bonding capacity. This has led to the widespread use of the 7-azaindole core in the development of numerous therapeutic agents, particularly kinase inhibitors.[1][2] The strategic functionalization of this core is paramount for modulating pharmacological activity.
This guide focuses on a pivotal intermediate that has streamlined the synthesis of diverse 7-azaindole derivatives: 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS No. 887115-53-9).[3] This reagent is ingeniously designed for maximum synthetic versatility. The benzenesulfonyl group serves as a robust protecting group for the pyrrole nitrogen, while the iodo group at the C3 position provides a reactive handle for introducing a wide array of substituents through modern cross-coupling reactions.
The Rationale Behind the Design: A Tale of Two Functional Groups
The efficacy of this compound as a building block stems from the synergistic interplay of its two key functional groups:
-
The 1-Benzenesulfonyl Protecting Group: The nitrogen atom of the 7-azaindole core is nucleophilic and can interfere with desired reactions. The benzenesulfonyl group serves two critical purposes:
-
Protection: It effectively masks the reactivity of the N-H bond, preventing unwanted side reactions during subsequent synthetic transformations. This group is stable under a variety of reaction conditions, including those employed in many cross-coupling reactions.[4]
-
Activation: By withdrawing electron density, the benzenesulfonyl group can influence the reactivity of the heterocyclic core, sometimes facilitating certain reactions.
-
-
The 3-Iodo Substituent: The C3 position of the 7-azaindole is a common site for substitution to explore structure-activity relationships (SAR). The iodo group is an excellent leaving group for a multitude of palladium-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond. This allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds.
Synthetic Applications: A Gateway to Molecular Diversity
This compound is a cornerstone for introducing molecular complexity. Its utility is most prominently displayed in three major classes of palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction is a powerful method for forming carbon-carbon bonds by coupling the 3-iodo-7-azaindole with a boronic acid or ester. This is widely used to introduce aryl and heteroaryl moieties, which are crucial for the activity of many kinase inhibitors.[1][5]
-
Sonogashira Coupling (C-C Bond Formation): The Sonogashira reaction enables the formation of a carbon-carbon bond between the 3-iodo-7-azaindole and a terminal alkyne.[6][7] The resulting alkynyl-substituted 7-azaindoles can be final products or can be further elaborated.
-
Buchwald-Hartwig Amination (C-N Bond Formation): This reaction is a versatile method for constructing carbon-nitrogen bonds, coupling the 3-iodo-7-azaindole with a wide range of primary and secondary amines.[8][9][10] This is particularly valuable for synthesizing compounds with amine functionalities that can engage in key hydrogen bonding interactions with biological targets.
The general workflow for utilizing this intermediate is depicted below:
Caption: General synthetic workflow using this compound.
Protocols and Experimental Methodologies
The following protocols are generalized starting points and may require optimization based on the specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol details the synthesis of a 3-aryl-7-azaindole derivative.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos) | The choice of catalyst and ligand is crucial for efficient oxidative addition and reductive elimination.[11] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is essential for the transmetalation step of the catalytic cycle.[1] |
| Solvent | Dioxane/water, Toluene/water, DMF | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. |
Protocol 2: Sonogashira Coupling of this compound
This protocol outlines the synthesis of a 3-alkynyl-7-azaindole derivative.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the base via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.[6]
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Recommendation | Rationale |
| Catalyst System | Pd(PPh₃)₄ / CuI | The combination of a palladium catalyst and a copper(I) co-catalyst is standard for the Sonogashira reaction.[7] |
| Base | Triethylamine, Diisopropylamine | The amine base acts as both a base and a solvent in some cases. |
| Solvent | THF, DMF | A polar aprotic solvent is typically used to facilitate the reaction. |
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol describes the synthesis of a 3-amino-7-azaindole derivative.
Materials:
-
This compound
-
Amine (1.2-1.5 equivalents)
-
Palladium pre-catalyst (e.g., XPhos Pd G2, 2-5 mol%)
-
Base (e.g., Sodium tert-butoxide, LHMDS)
-
Solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and base to a flame-dried reaction vessel.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
| Parameter | Recommendation | Rationale |
| Palladium System | Pre-catalyst with a bulky phosphine ligand (e.g., XPhos, RuPhos) | Modern catalyst systems are highly efficient for C-N bond formation with a broad substrate scope.[10] |
| Base | Sodium tert-butoxide, LHMDS, K₃PO₄ | A strong, non-nucleophilic base is typically required. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential for this reaction. |
Deprotection of the Benzenesulfonyl Group
The final step in many synthetic sequences involving this intermediate is the removal of the benzenesulfonyl protecting group to unveil the N-H of the 7-azaindole core. This is typically achieved under basic conditions.
General Deprotection Protocol:
-
Dissolve the N-benzenesulfonyl-7-azaindole derivative in a suitable solvent (e.g., methanol or THF).
-
Add an aqueous solution of a strong base (e.g., 1-2 M NaOH or KOH).
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Neutralize the reaction mixture with an acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify if necessary.
Case Study: Synthesis of a Kinase Inhibitor Precursor
The 3-(indolin-6-yl)-1H-pyrrolo[2,3-b]pyridine scaffold is found in inhibitors of NADPH oxidase 2.[12][13] The synthesis of this core can be efficiently achieved using this compound.
Caption: Synthetic route to a kinase inhibitor precursor.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its well-defined reactivity allows for the systematic and efficient exploration of the chemical space around the 7-azaindole scaffold. The robust protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, followed by a straightforward deprotection step, provide researchers and drug development professionals with a reliable and powerful tool for the synthesis of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1 H-pyrrolo[2,3- b]pyridine-Based Inhibitors of NADPH Oxidase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
<
Introduction: The Strategic Importance of 7-Azaindole Functionalization
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces unique electronic properties and a key hydrogen bond acceptor site. This has led to the development of numerous biologically active compounds, including kinase inhibitors and anti-cancer agents.[1][2][3] The targeted functionalization of the 7-azaindole core is therefore a critical endeavor for the generation of novel molecular entities with therapeutic potential.
Among the various positions on the 7-azaindole ring, the C3-position is of particular interest. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds at this position. The starting material, 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine, is an ideal substrate for these transformations. The benzenesulfonyl group serves a dual purpose: it protects the pyrrole nitrogen, preventing unwanted side reactions, and its electron-withdrawing nature can influence the reactivity of the heterocyclic core. The iodine atom at the C3-position is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions.
This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of this compound. We will delve into the mechanistic underpinnings of these reactions, offer field-proven protocols, and provide insights into reaction optimization and troubleshooting.
The Role of the Benzenesulfonyl Protecting Group
The selection of a suitable protecting group for the nitrogen atom of the 7-azaindole is crucial for successful cross-coupling. The benzenesulfonyl group offers several advantages:
-
Stability: It is robust and stable under a variety of reaction conditions, including the basic and thermal conditions often employed in cross-coupling reactions.[4][5]
-
Activation: As an electron-withdrawing group, it can modulate the electron density of the pyrrolo[2,3-b]pyridine ring system, which can be beneficial for certain coupling reactions.
-
Facile Removal: While stable, the benzenesulfonyl group can be readily cleaved under specific conditions, such as treatment with a strong base like pulverized KOH in t-BuOH, to afford the free NH-azaindole.[5]
Core Palladium-Catalyzed Cross-Coupling Reactions
A variety of palladium-catalyzed cross-coupling reactions can be successfully applied to this compound. The most common and synthetically useful transformations include the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds. It involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide.
Mechanism Insight: The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (2-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (4-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Solvent (e.g., Toluene/Ethanol, Dioxane/H₂O, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, ligand (if used), and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 60 | 85-89 | [6] |
| Pd(OAc)₂ (3) | SPhos (2.5:1 ratio with Pd) | K₃PO₄ | MeCN/H₂O (3:2) | Reflux | Moderate to Good | [7] |
| Pd(PPh₃)₄ | Cs₂CO₃ or CsF | Not specified | Not specified | Not specified | Moderate to Good | [8] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for the formation of C(sp)-C(sp²) bonds, coupling a terminal alkyne with an aryl or vinyl halide.[8][9]
Mechanism Insight: This reaction typically involves a dual catalytic system of palladium and copper.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (2-5 mol%)
-
Copper(I) salt (e.g., CuI) (1-5 mol%)
-
Base (e.g., Et₃N, DIPEA) (2-3 equiv, can also be the solvent)
-
Solvent (e.g., THF, DMF, Et₃N)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and the copper(I) salt.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until completion (monitor by TLC or LC-MS).[10]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction: Vinylation of the 7-Azaindole Core
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[11]
Mechanism Insight: The Heck reaction proceeds through a palladium(0)/palladium(II) catalytic cycle.
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Experimental Protocol: Heck Reaction
This protocol provides a general method for the Heck reaction of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., methyl acrylate, styrene) (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (2-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃) (4-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-3.0 equiv)
-
Solvent (e.g., DMF, MeCN, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry reaction vessel, combine this compound, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent and the alkene.
-
Heat the reaction mixture to the required temperature (typically 80-120 °C) and maintain with stirring until the starting material is consumed.
-
Cool the reaction to ambient temperature and dilute with an organic solvent.
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide.[12][13][14]
Mechanism Insight: The reaction is believed to proceed through a Pd(0)/Pd(II) catalytic cycle.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)[12]
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LHMDS) (1.5-2.5 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a glovebox or under a stream of inert gas, add the palladium precursor, the ligand, and the base to a dry reaction tube.
-
Add this compound and the solvent.
-
Add the amine to the mixture.
-
Seal the tube and heat to the appropriate temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by LC-MS or TLC.
-
Once complete, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a plug of silica gel or Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of palladium catalyst; pre-activate the catalyst if necessary. |
| Insufficiently strong base | Switch to a stronger base (e.g., from K₂CO₃ to NaOt-Bu for Buchwald-Hartwig). | |
| Poor ligand choice | Screen a panel of ligands; for challenging couplings, use more electron-rich and bulky ligands.[13] | |
| Decomposition of starting material | Reaction temperature too high | Lower the reaction temperature and increase the reaction time. |
| Air or moisture sensitivity | Ensure all reagents and solvents are dry and the reaction is performed under a strictly inert atmosphere. | |
| Formation of side products (e.g., hydrodehalogenation) | Reductive elimination is slow | Use a less sterically hindered ligand or a weaker base.[13] |
| Dimerization of the starting material | Lower the reaction temperature and adjust catalyst and ligand loading.[13] |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a robust and versatile strategy for the synthesis of a diverse array of functionalized 7-azaindole derivatives. By carefully selecting the appropriate reaction conditions—catalyst, ligand, base, and solvent—researchers can achieve high yields and excellent functional group tolerance for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. The protocols and insights provided in this guide are intended to empower researchers in drug discovery and chemical synthesis to efficiently access novel and potentially therapeutic compounds based on the 7-azaindole scaffold.
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and bioevaluation and doking study of 1H-pyrrolo[2,3-b]pyridine derivatives bearing aromatic hydrazone moiety as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. research.unl.pt [research.unl.pt]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
synthesis of 3-substituted 1H-pyrrolo[2,3-b]pyridines
An Application Guide to the Synthesis of 3-Substituted 1H-Pyrrolo[2,3-b]pyridines
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry.[1][2][3] As a bioisostere of the natural indole nucleus, its unique electronic properties and hydrogen bonding capabilities have positioned it as a cornerstone in the development of numerous therapeutic agents, particularly kinase inhibitors.[3][4][5] Functionalization at the C3-position of the 7-azaindole core is a critical strategy for modulating biological activity, optimizing pharmacokinetic properties, and establishing structure-activity relationships (SAR).[4][6] This comprehensive guide, designed for researchers in drug discovery and organic synthesis, provides an in-depth analysis of the primary synthetic strategies for accessing 3-substituted 7-azaindoles. It delineates two principal pathways: the direct functionalization of a pre-existing 7-azaindole core and the de novo construction of the bicyclic ring system with the desired C3-substituent installed during the process. We will explore the mechanistic underpinnings of these approaches, present detailed, field-proven protocols, and offer a comparative analysis to guide synthetic planning.
Strategic Overview: Functionalization vs. De Novo Synthesis
The selection of an appropriate synthetic strategy is paramount and depends largely on the availability of starting materials, the desired complexity of the C3-substituent, and the required scale of the synthesis. The decision can be visualized as a logical workflow.
Strategy A: Direct Functionalization of the 1H-Pyrrolo[2,3-b]pyridine Core
This approach is often the most direct. The inherent electronic nature of the 7-azaindole scaffold dictates its reactivity. The pyrrole ring is π-electron rich, making it susceptible to electrophilic attack, while the pyridine ring is π-deficient. The C3 position is the most nucleophilic and kinetically favored site for electrophilic substitution, analogous to indole chemistry.[7][8][9]
Electrophilic Substitution
Classical electrophilic substitution reactions provide reliable access to a range of C3-functionalized derivatives. The electron-rich pyrrole moiety readily reacts with various electrophiles, typically without requiring harsh conditions.
-
Halogenation: Reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and iodine (often with a base like NaOH or in the presence of an oxidant) provide efficient routes to 3-halo-7-azaindoles.[8] These halogenated intermediates are exceptionally valuable as they serve as synthetic handles for subsequent cross-coupling reactions.
-
Nitration and Nitrosation: Treatment with nitric acid or other nitrating agents predominantly yields the 3-nitro derivative.[8] Similarly, nitrosation occurs selectively at the C3 position.
-
Mannich Reaction: The reaction of 7-azaindole with formaldehyde and a secondary amine (like dimethylamine) affords 3-(aminomethyl)-7-azaindoles, which are versatile building blocks for further elaboration.[8]
Metal-Catalyzed C-H Functionalization and Cross-Coupling
Modern synthetic chemistry has heavily relied on transition metal catalysis to forge new bonds with high efficiency and selectivity.[2] These methods bypass the need for pre-functionalized substrates, offering a more atom-economical approach.
-
Palladium-Catalyzed Reactions: Palladium catalysis is a powerful tool for C3-arylation, -alkenylation, and -alkynylation. While direct C-H arylation of the C3-position is feasible, a more common strategy involves the use of a C3-halogenated 7-azaindole (prepared via electrophilic halogenation) in classic cross-coupling reactions like Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Sonogashira (with terminal alkynes).[1][10]
-
Rhodium and Iridium Catalysis: Rh(III) and Ir(III) catalysts have emerged as effective promoters for directed C-H activation.[11] While often used for functionalizing other positions on the ring, specific ligand and directing group strategies can achieve C3 functionalization.
Strategy B: De Novo Synthesis of the 3-Substituted Ring System
-
Sonogashira Coupling Followed by Cyclization: A robust and widely used method begins with a 2-amino-3-halopyridine. A Sonogashira coupling with a terminal alkyne introduces the atoms required for the C2 and C3 positions of the final product. Subsequent base- or acid-catalyzed cyclization (an intramolecular hydroamination/annulation) forges the pyrrole ring.[1] The substituent on the alkyne directly becomes the C3-substituent of the 7-azaindole.
-
Palladium-Catalyzed Annulation: One-step palladium-catalyzed annulation procedures have been developed that react amino-ortho-halopyridines with ketones or their derivatives to form the 7-azaindole skeleton under mild conditions.[1]
-
Rhodium-Catalyzed C-H Activation/Annulation: An elegant approach involves the Rh(III)-catalyzed C-H activation of an aminopyridine and its subsequent annulative coupling with an alkyne, constructing the pyrrole ring in a highly regioselective manner.[1][11][12]
Comparative Analysis of Synthetic Methods
| Method | Key Reagents & Conditions | Scope & Advantages | Limitations & Considerations |
| Electrophilic Iodination | I₂, NaOH or NIS; Room Temp | Simple, high-yielding for C3-iodo. Product is a key intermediate for cross-coupling.[8] | Limited to halogenation. Requires handling of iodine. |
| Mannich Reaction | HCHO, R₂NH, acid catalyst | Provides C3-aminomethylated products, useful for further modification.[8] | Limited to specific C3-substituent. Can sometimes lead to bis-addition. |
| Suzuki-Miyaura Coupling | 3-Halo-7-azaindole, Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | Broad scope for aryl/heteroaryl groups. High functional group tolerance. Well-established.[13] | Requires pre-functionalized 3-halo starting material. Boronic acids can be unstable. |
| Sonogashira-Annulation | 2-Amino-3-halopyridine, terminal alkyne, Pd/Cu catalysts, then base (e.g., t-BuOK) | De novo synthesis. C3-substituent introduced directly from the alkyne.[1] | Multi-step process. Requires specific pyridine precursors. |
| Rh(III)-Catalyzed Annulation | Aminopyridine, alkyne, [RhCp*Cl₂]₂, AgSbF₆ | De novo C-H activation approach. High regioselectivity and functional group tolerance.[11] | Requires expensive Rhodium catalyst and silver salt oxidant. |
Detailed Experimental Protocols
Protocol 1: Electrophilic C3-Iodination of 1H-Pyrrolo[2,3-b]pyridine
This protocol describes a standard procedure for the synthesis of 3-iodo-1H-pyrrolo[2,3-b]pyridine, a crucial intermediate for cross-coupling reactions. The causality for using NaOH is to form the hypoiodite species in situ, which is the active electrophile, and to neutralize the HI byproduct.
Materials:
-
1H-Pyrrolo[2,3-b]pyridine (7-azaindole)
-
Iodine (I₂)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water (H₂O)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Reaction Setup: To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in 1,4-dioxane, add an aqueous solution of NaOH (2.0 eq). Cool the mixture to 0 °C in an ice bath.
-
Addition of Iodine: To the stirred, cooled solution, add a solution of iodine (1.1 eq) in 1,4-dioxane dropwise over 30 minutes. The reaction progress can be monitored by TLC (e.g., 30% EtOAc in hexanes).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the dark iodine color disappears.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 3-iodo-1H-pyrrolo[2,3-b]pyridine as a solid.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura C3-Arylation
This protocol details the coupling of 3-iodo-7-azaindole with a phenylboronic acid. The choice of a phosphine ligand (e.g., from Pd(PPh₃)₄) is critical for stabilizing the Pd(0) species and facilitating the catalytic cycle. The base is essential for the transmetalation step.
Materials:
-
3-Iodo-1H-pyrrolo[2,3-b]pyridine (from Protocol 1)
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
Reagent Preparation: In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., Argon or Nitrogen), combine 3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-phenyl-1H-pyrrolo[2,3-b]pyridine.
Conclusion and Future Perspectives
The is a well-developed field with a diverse array of reliable methods. The choice between direct functionalization and de novo synthesis allows for remarkable flexibility in molecular design. While classic electrophilic substitutions remain valuable for simple modifications, the continued advancement in metal-catalyzed C-H activation and cross-coupling reactions provides unparalleled access to complex and novel analogues.[2][4] Future developments will likely focus on enhancing the sustainability of these processes through the use of more earth-abundant metal catalysts, photoredox catalysis, and flow chemistry platforms to enable rapid library synthesis for accelerated drug discovery programs.
References
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
- 8. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 13. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine as a Strategic Intermediate in Pharmaceutical Synthesis
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds, particularly in the domain of protein kinase inhibitors.[1][2] This guide provides a detailed technical overview of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine , a key pharmaceutical intermediate designed for efficient and versatile synthesis of complex drug candidates. We will explore the strategic rationale behind its structure, provide detailed, field-tested protocols for its application in cornerstone C-C bond-forming reactions, and illustrate its role in the synthetic pathway of potent kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic programs.
Introduction: A Strategically Designed Intermediate
In modern medicinal chemistry, the rapid assembly of molecular libraries and the late-stage functionalization of complex scaffolds are paramount. This compound (CAS 887115-53-9) is an exemplar of a strategically designed intermediate that addresses these needs.[3] Its structure is composed of three key elements:
-
The 7-Azaindole Core: A bioisostere of indole, this scaffold is a proven pharmacophore, frequently interacting with the hinge region of protein kinases.[1] Its derivatives have been successfully developed as inhibitors for a wide range of kinases, including Glycogen Synthase Kinase 3β (GSK-3β), Insulin-like Growth Factor-1 Receptor (IGF-1R), and IκB kinase (IKK).[2][4][5]
-
The C3-Iodo Group: The carbon-iodine bond at the 3-position is an exceptionally versatile synthetic handle. Its reactivity in palladium-catalyzed cross-coupling reactions is high, allowing for the introduction of diverse aryl, heteroaryl, and alkynyl substituents under relatively mild conditions.[6][7]
-
The N1-Benzenesulfonyl Group: This is not merely a placeholder but a crucial protecting and directing group. Sulfonyl groups are strongly electron-withdrawing, which deactivates the otherwise highly reactive pyrrole ring, preventing unwanted side reactions during subsequent synthetic transformations.[8] It provides stability and can be reliably removed in the final stages of a synthesis to yield the desired N-H moiety, which is often critical for biological activity.
This combination makes the title compound a robust and predictable substrate for building molecular complexity, enabling chemists to efficiently explore the structure-activity relationships (SAR) of novel 7-azaindole derivatives.
Physicochemical Properties and Safe Handling
Proper handling of all chemical reagents is essential for laboratory safety. The following data provides key physical and safety information for this intermediate.
| Property | Value | Reference |
| CAS Number | 887115-53-9 | [3] |
| Molecular Formula | C₁₃H₉IN₂O₂S | [3] |
| Molecular Weight | 384.20 g/mol | [3] |
| Appearance | Off-white to yellow solid | - |
| Hazard | Irritant | [3] |
Safety and Handling Precautions:
-
Always handle this compound in a well-ventilated area or a chemical fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]
-
Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[11]
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
-
Refer to the full Safety Data Sheet (SDS) from the supplier before use.[12]
Core Application: Palladium-Catalyzed Cross-Coupling Protocols
The primary utility of this compound lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond facilitates efficient oxidative addition to the Pd(0) catalyst, initiating the catalytic cycle.
Suzuki-Miyaura Coupling: Forging Key C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing biaryl and heteroaryl-aryl linkages, which are ubiquitous motifs in kinase inhibitors.[7]
Causality of Component Selection:
-
Catalyst System: The choice of palladium source and ligand is critical. For heteroaromatic substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or pre-formed catalysts (e.g., XPhos Pd G2) are often superior as they promote the reductive elimination step and stabilize the catalytic species.[7] However, Pd(PPh₃)₄ remains a reliable and effective catalyst for many applications.[13]
-
Base: A base is required to activate the boronic acid via formation of a more nucleophilic boronate complex, facilitating the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed.[7]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, toluene) and water is typically used to dissolve both the organic and inorganic reagents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%). Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, concentration ~0.1 M).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed (typically 2-16 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[14]
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the 7-azaindole core to a terminal alkyne. This is a crucial transformation for creating rigid linkers or introducing a functional handle for subsequent reactions like cyclizations or click chemistry.[15][16]
Causality of Component Selection:
-
Dual Catalysis: The reaction classically employs a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[17] The palladium species facilitates the main cross-coupling cycle, while the copper co-catalyst reacts with the alkyne to form a more reactive copper(I) acetylide intermediate, which accelerates the transmetalation step.[17]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to neutralize the HX by-product and as the solvent.
Protocol 2: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).
-
Reagent Addition: Add a degassed solvent such as DMF or THF, followed by the amine base (e.g., Et₃N, 3.0 eq.). Add the terminal alkyne (1.1-1.5 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (CuI, 5-10 mol%).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[15]
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Application Showcase: A General Workflow for Kinase Inhibitor Synthesis
The true value of this compound is realized in its integration into a multi-step synthesis of a final active pharmaceutical ingredient (API). The following workflow illustrates a common synthetic strategy.
Illustrative Example: Synthesis of a GSK-3β Inhibitor Scaffold
A recent study identified a novel GSK-3β inhibitor for treating Alzheimer's disease based on a 5-phenyl-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide scaffold.[4] While the reported synthesis started from a different bromo-substituted precursor, we can readily adapt the strategy to demonstrate the utility of our key iodo-intermediate. The crucial C-C bond formation between the 7-azaindole core and a phenyl group at position 5 would be achieved via a Suzuki coupling, followed by functionalization at C3. Our intermediate provides a powerful alternative route where the C3 position is functionalized first.
Conclusion
This compound is a high-value, versatile intermediate for pharmaceutical research and development. Its carefully designed structure, featuring a stable protecting group and a highly reactive iodinated position on the privileged 7-azaindole scaffold, enables robust and predictable execution of powerful cross-coupling reactions. The protocols and principles outlined in this guide demonstrate its capacity to streamline the synthesis of complex kinase inhibitors and other potential therapeutics, thereby accelerating the drug discovery process.
References
- 1. nbinno.com [nbinno.com]
- 2. WO2008034860A1 - Pyrrolo[2, 3-b]pyridin-4-yl-benzenesulfonamide compounds as ikk2 inhibitors - Google Patents [patents.google.com]
- 3. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 4. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-boronic acid pinacol ester - Safety Data Sheet [chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.unl.pt [research.unl.pt]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile yet sometimes challenging reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this transformation and achieve high-yielding, reproducible results.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments. Each issue is followed by a detailed explanation of potential causes and a step-by-step guide to resolving it.
Problem 1: Low to No Conversion of Starting Material
You observe a significant amount of unreacted this compound at the end of the reaction.
Potential Causes and Solutions:
-
Inactive Catalyst: The palladium catalyst is the heart of the Suzuki reaction. Its inactivity is a primary reason for reaction failure.
-
Troubleshooting Steps:
-
Verify Catalyst Source and Age: Ensure you are using a fresh, high-quality palladium source. Older catalysts, especially those not stored under an inert atmosphere, can be less active.
-
Consider a Pre-catalyst: Modern palladium pre-catalysts, such as those from the Buchwald group (e.g., XPhos Pd G2 or G3), are often more robust and efficient at generating the active Pd(0) species in situ.[1][2]
-
Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient heteroaryl halides like your substrate, bulky and electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to promote the oxidative addition step.[2][3]
-
-
-
Inefficient Oxidative Addition: The first step of the catalytic cycle, the oxidative addition of the aryl iodide to the Pd(0) complex, may be sluggish.
-
Troubleshooting Steps:
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. Solvents with higher boiling points like dioxane or toluene may be required.[2]
-
Use a More Electron-Rich Ligand: As mentioned above, ligands with high electron density can accelerate oxidative addition.[4][5]
-
-
-
Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent system, hindering the reaction rate.[1]
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with different solvent systems. Common choices for Suzuki couplings include dioxane/water, toluene/water, or DMF/water mixtures.[6][7] A ratio of 10:1 organic solvent to water is a good starting point.[2]
-
Increase Solvent Volume: While this may decrease the reaction rate, it can be a simple solution if solubility is the primary issue.
-
-
Problem 2: Significant Formation of Dehalogenated Byproduct
You observe the formation of 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine, where the iodine has been replaced by a hydrogen atom.
Potential Causes and Solutions:
-
Presence of a Palladium-Hydride (Pd-H) Species: This is the most common cause of dehalogenation. Pd-H species can form from the reaction of the palladium complex with bases, solvents (especially alcohols), or trace water.
-
Troubleshooting Steps:
-
Choice of Base: Avoid amine bases if possible, as they can be a source of hydrides.[6] Inorganic bases like K₃PO₄ or Cs₂CO₃ are generally preferred.[2]
-
Solvent Purity: Use high-purity, anhydrous solvents. If using an alcohol co-solvent, consider its potential to act as a hydride source.
-
Ligand Effect: The choice of ligand can influence the rate of reductive elimination of the desired product versus the dehalogenated byproduct.[8] Experiment with different ligands to find one that favors the desired pathway.
-
-
-
Slow Transmetalation: A slow transfer of the organic group from the boronic acid to the palladium complex can allow more time for the competing dehalogenation pathway to occur.[8]
-
Troubleshooting Steps:
-
Problem 3: Formation of Homocoupled Byproducts
You observe the formation of symmetrical biaryls, either from the coupling of two molecules of your boronic acid or two molecules of your iodo-azaindole.
Potential Causes and Solutions:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[1][4]
-
Troubleshooting Steps:
-
Rigorous Degassing: Thoroughly degas your solvent and reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-20 minutes or by using several freeze-pump-thaw cycles.[8]
-
Maintain Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere throughout the entire process.
-
-
-
Catalyst Choice: In some cases, using a Pd(0) source directly, such as Pd(PPh₃)₄, may reduce homocoupling compared to the in-situ reduction of Pd(II) sources.[4]
Problem 4: Deprotection of the Benzenesulfonyl Group
You observe the formation of 3-iodo-1H-pyrrolo[2,3-b]pyridine or the coupled product without the benzenesulfonyl group.
Potential Causes and Solutions:
-
Harsh Basic Conditions: While the benzenesulfonyl group is generally robust, prolonged heating in the presence of strong bases can lead to its cleavage.[9]
-
Troubleshooting Steps:
-
Milder Base: If deprotection is significant, consider using a milder base like K₂CO₃.
-
Lower Reaction Temperature: Reducing the temperature may slow down the deprotection reaction more than the desired coupling.
-
Shorter Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize exposure to deprotection conditions.
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the Suzuki coupling of this compound.
Q1: Why is the benzenesulfonyl protecting group used on the 7-azaindole nitrogen?
A1: The N-H proton of unprotected 7-azaindole is acidic and can interfere with the catalytic cycle in several ways. Deprotonation by the base can alter the electronic properties of the heterocyclic ring.[8] More importantly, the nitrogen lone pair can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[1][10] The benzenesulfonyl group serves two main purposes:
-
It protects the N-H proton, preventing unwanted side reactions.
-
It acts as an electron-withdrawing group, which can influence the reactivity of the aryl iodide.
Q2: Which palladium catalyst and ligand combination is the best starting point for this reaction?
A2: For N-heterocyclic substrates, particularly those that can be electron-deficient, a good starting point is a combination of a palladium pre-catalyst and a bulky, electron-rich biarylphosphine ligand. A recommended system would be Pd₂(dba)₃ with XPhos or SPhos , or a pre-formed pre-catalyst like XPhos Pd G3 .[11] These systems are known to be effective for challenging couplings involving nitrogen-containing heterocycles.[1]
Q3: What is the optimal base and solvent system for this coupling?
A3: A common and effective combination is an inorganic base in a mixed organic solvent/water system.
-
Base: Potassium phosphate (K₃PO₄) is often an excellent choice as it is strong enough to promote transmetalation without causing significant side reactions like ester hydrolysis.[12] Cesium carbonate (Cs₂CO₃) is another strong contender.[2]
-
Solvent: A mixture of 1,4-dioxane and water (typically in a 4:1 or 5:1 ratio) is a widely used and effective solvent system.[10] Toluene/water is also a viable alternative. The presence of water is often crucial for the solubility of the inorganic base and for facilitating the catalytic cycle.[12]
Q4: My boronic acid is unstable. How can I improve the reaction outcome?
A4: The instability of boronic acids, leading to protodeboronation, is a common issue.[1]
-
Use a Boronate Ester: Pinacol esters of boronic acids are generally more stable and can be used as a direct replacement.[6]
-
Anhydrous Conditions (with caution): While water is generally beneficial, in cases of severe protodeboronation, running the reaction under anhydrous conditions with a base like KF might be an option. However, reproducibility can be an issue, as trace amounts of water are often necessary.[12]
-
Use Fresh Boronic Acid: Ensure your boronic acid is of high purity and has been stored properly.
III. Experimental Protocols and Data
General Protocol for Suzuki Coupling
This protocol provides a starting point for the Suzuki coupling of this compound. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Phosphine ligand (e.g., XPhos, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Add the degassed solvent system via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography.
Recommended Starting Conditions (Tabulated)
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ (2.5 mol%) or XPhos Pd G3 (2-5 mol%) | Robust and efficient for N-heterocycles.[11] |
| Ligand | XPhos or SPhos (5 mol%) | Bulky, electron-rich ligands facilitate oxidative addition.[2] |
| Base | K₃PO₄ (2-3 equiv) | Effective for transmetalation with minimal side reactions.[10][12] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Good solvating properties for a wide range of substrates.[10] |
| Temperature | 80 - 110 °C | Provides sufficient energy for challenging couplings.[8] |
| Boron Reagent | Arylboronic acid or pinacol ester (1.2-1.5 equiv) | Pinacol esters offer greater stability.[6] |
IV. Visual Guides
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yielding reactions.
V. References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--
-
BenchChem. How to avoid dehalogenation side reactions in Suzuki coupling. --INVALID-LINK--
-
BenchChem. Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. --INVALID-LINK--
-
BenchChem. Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. --INVALID-LINK--
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. --INVALID-LINK--
-
MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. --INVALID-LINK--
-
Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. --INVALID-LINK--
-
ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. --INVALID-LINK--
-
ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. --INVALID-LINK--
-
BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids. --INVALID-LINK--
-
BenchChem. Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo. --INVALID-LINK--
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... --INVALID-LINK--
-
MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. --INVALID-LINK--
-
NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. --INVALID-LINK--
-
ResearchGate. a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... --INVALID-LINK--
-
PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. --INVALID-LINK--
-
Semantic Scholar. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. --INVALID-LINK--
-
Synfacts. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. --INVALID-LINK--
-
ResearchGate. Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. --INVALID-LINK--
-
ACS Publications. Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. --INVALID-LINK--
-
MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. --INVALID-LINK--
-
ResearchGate. Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1 H -Pyrrolo[2,3 b ]pyridines Inhibitors of Trypanosome Proliferation. --INVALID-LINK--
-
MDPI. Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. --INVALID-LINK--
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. --INVALID-LINK--
-
ResearchGate. Screening of different bases for Suzuki coupling a. --INVALID-LINK--
-
MDPI. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. --INVALID-LINK--
-
PubMed. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. --INVALID-LINK--
-
BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Involving Furo[3,2-b]pyridin. --INVALID-LINK--
-
ResearchGate. How can I solve my problem with Suzuki coupling? --INVALID-LINK--
-
ResearchGate. Optimization of conditions for the Suzuki coupling reaction. --INVALID-LINK--
-
ResearchGate. Optimization of the Suzuki coupling reaction. | Download Table. --INVALID-LINK--
-
PubMed. Mechanistic Study of an Improved Ni Precatalyst for Suzuki-Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. --INVALID-LINK--
-
BenchChem. Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. --INVALID-LINK--
-
ACS Omega. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. --INVALID-LINK--
-
ResearchGate. Electroreductive deprotection of benzenesulfonamide in a divided cell. --INVALID-LINK--
-
NIH. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. --INVALID-LINK--
-
PubMed. Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides. --INVALID-LINK--
-
NIH. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. --INVALID-LINK--
-
ResearchGate. A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Synthesis of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthetic step. Our approach is rooted in mechanistic understanding to not only solve immediate experimental issues but also to empower you with the knowledge to proactively optimize your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction is complete, but after workup, I see a significant amount of a polar impurity that is soluble in water. What is it and how do I remove it?
A1: The likely culprit is succinimide, the byproduct of N-iodosuccinimide (NIS).
-
Causality: N-Iodosuccinimide is a widely used electrophilic iodinating agent that offers high regioselectivity for the electron-rich C3 position of the 1-benzenesulfonyl-7-azaindole core.[1][2] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the pyrrole ring attacks the electrophilic iodine of NIS. This process releases succinimide as a byproduct. Succinimide is a polar, water-soluble compound that can contaminate your product if not effectively removed during workup.[3]
-
Troubleshooting Protocol:
-
Aqueous Workup: After the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine (saturated NaCl solution). The basic wash will effectively remove the acidic succinimide into the aqueous layer.[3]
-
Filtration: If the reaction solvent has low solubility for succinimide, it may precipitate out upon cooling the reaction mixture. In such cases, the succinimide can be removed by filtration through a pad of Celite®.[1]
-
Silica Gel Chromatography: If residual succinimide remains after aqueous workup, it can be readily separated from the less polar product by standard silica gel column chromatography.
-
Q2: I've isolated my product, but my NMR and Mass Spectrometry data suggest the presence of a di-iodinated species. How did this happen and how can I prevent it?
A2: Over-iodination, leading to the formation of a di-iodo byproduct, is a known side reaction in the iodination of 7-azaindoles.
-
Causality: The 7-azaindole ring system is electron-rich and, even after mono-iodination at the C3 position, can be susceptible to a second iodination under certain conditions. The most likely position for the second iodination is the C2 position of the pyrrole ring, leading to 2,3-diiodo-1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine. This is more likely to occur if an excess of NIS is used or if the reaction is allowed to proceed for an extended period after the consumption of the starting material.
-
Prevention and Minimization Protocol:
-
Stoichiometry Control: Carefully control the stoichiometry of NIS. Use no more than 1.0 to 1.1 equivalents of NIS relative to the 1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine starting material.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-iodinated byproduct.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to improve selectivity and minimize over-reaction.
-
-
Purification: The di-iodinated byproduct will have a different polarity compared to the mono-iodinated product and can typically be separated by silica gel column chromatography.
Q3: My reaction seems to have stalled, and I've recovered a significant amount of my starting material, 1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine. What could be the issue?
A3: Incomplete conversion is a common issue and can often be traced back to the quality of the reagents or suboptimal reaction conditions.
-
Causality: The electrophilic iodination with NIS is sensitive to moisture and the activity of the NIS reagent. Incomplete reactions can result from deactivated NIS, insufficient reaction time, or suboptimal solvent choice. Recovery of starting material is a frequently observed outcome in cases of low yield for the iodination of 1-arylated 7-azaindoles.[1]
-
Troubleshooting Protocol:
-
Reagent Quality: Ensure that the N-iodosuccinimide is fresh and has been stored under anhydrous conditions, protected from light.[2]
-
Anhydrous Conditions: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Moisture can react with NIS and reduce its efficacy.
-
Solvent Choice: Acetonitrile or dichloromethane are commonly used solvents for this transformation. Ensure the starting material is fully dissolved.
-
Reaction Time and Temperature: While monitoring is crucial to prevent over-reaction, ensure the reaction is allowed to proceed for a sufficient duration. If the reaction is sluggish at room temperature, a modest increase in temperature (e.g., to 40-50 °C) can be beneficial, but this must be balanced with the risk of byproduct formation.[1]
-
Visualizing the Reaction Pathways
To better understand the formation of the desired product and potential byproducts, the following reaction scheme is provided.
References
Technical Support Center: Purification of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the purification of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for obtaining this critical synthetic intermediate in high purity.
As a key building block in medicinal chemistry, particularly for kinase inhibitors, the purity of this compound is paramount for the success of subsequent synthetic steps and biological assays.[1][2] This guide synthesizes field-proven insights to address the specific challenges you may encounter during its purification.
Frequently Asked Questions (FAQs)
Q: What are the primary methods for purifying crude this compound?
A: The two most effective and commonly employed purification techniques for this compound are silica gel column chromatography and recrystallization. The choice between them depends on the scale of the reaction, the nature of the impurities, and the desired final purity. Often, a combination of both methods (column chromatography followed by recrystallization) is used to achieve the highest analytical grade.
Q: What are the likely impurities I might encounter?
A: Impurities typically arise from starting materials or side-reactions during the synthesis. Common contaminants may include:
-
Unreacted 7-azaindole: The starting material for many syntheses.
-
1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine: The non-iodinated precursor.
-
Di-iodinated species: Over-iodination can lead to impurities with higher molecular weight.
-
Residual iodinating reagent: Such as N-Iodosuccinimide (NIS) or its by-products (e.g., succinimide).
-
Solvent and reagents: Residual solvents or other reagents used in the reaction.
Q: How can I assess the purity of my final product?
A: A multi-pronged approach is recommended for purity assessment.
-
Thin-Layer Chromatography (TLC): An excellent initial check for baseline impurities. A single spot in multiple solvent systems is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual proton-containing impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass data to confirm the identity of the product and can detect non-UV active impurities. The purity is often reported as a percentage of the area under the curve (AUC) from the LC trace.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.
Troubleshooting Guide: Purification by Column Chromatography
Flash column chromatography is the workhorse for purifying multi-gram quantities of this compound. However, challenges can arise.
Q1: My compound is streaking badly on the TLC plate. What does this mean and how can I fix it?
A: Streaking on a silica TLC plate is a common issue that often points to one of several problems:
-
Compound Acidity: The N-H proton of the pyrrole, even when substituted with a sulfonyl group, can have some acidic character, leading to strong, non-ideal interactions with the acidic silica gel surface.
-
Overloading: Too much compound spotted on the TLC plate can cause streaking.
-
Inappropriate Solvent System: The chosen eluent may not be optimal for your compound.
Solutions:
-
Neutralize the Silica: The most common cause for streaking with nitrogen-containing heterocycles is the acidic nature of standard silica gel.[3] You can deactivate the silica by adding a small amount of a basic modifier, like triethylamine (Et₃N) or ammonia, to your mobile phase (typically 0.1-1% by volume). Run a comparative TLC with and without the modifier to see if it resolves the issue.
-
Use a Different Stationary Phase: If the issue persists, consider using a less acidic stationary phase, such as neutral alumina.
-
Optimize Solvent System: Ensure your solvent system is appropriate. If the compound is very polar, it might streak in a non-polar system. Try a more polar eluent like dichloromethane/methanol.[3]
Q2: I'm observing degradation of my compound on the column. What are the signs and how can I prevent it?
A: Degradation on silica gel is a significant risk for sensitive molecules. Signs include the appearance of new, often more polar, spots on the TLC analysis of collected fractions, a yellowish discoloration of the silica, and ultimately, low recovery of the desired product.[3] The benzenesulfonyl protecting group can be labile under certain conditions.
Preventative Measures:
-
Deactivate the Silica Gel: As with streaking, the acidity of silica can catalyze degradation. Pre-treating the silica slurry with a base like triethylamine before packing the column is highly effective.
-
Run the Column Quickly: Minimize the time your compound spends on the column. Use a slightly more polar solvent system than what gives the ideal TLC Rƒ to speed up elution.
-
Use Alternative Sorbents: Consider using a bonded silica phase, like C18 (reverse-phase), if your compound is particularly sensitive to normal phase conditions.
Q3: I have impurities that are co-eluting with my product. How can I improve the separation?
A: Co-elution occurs when the Rƒ values of your product and an impurity are too similar in the chosen solvent system.
Strategies for Improved Resolution:
-
Fine-Tune the Mobile Phase: The best separation is often achieved when the Rƒ of the target compound is between 0.2 and 0.4.[3] Systematically vary the ratio of your solvents (e.g., increase or decrease the ethyl acetate percentage in a hexanes/ethyl acetate system by 1-2% increments).
-
Change Solvent Selectivity: If adjusting polarity doesn't work, change the nature of the solvents. For example, substitute ethyl acetate with diethyl ether or acetone. Or, replace hexanes with heptane or toluene. This alters the specific interactions between the compounds, the stationary phase, and the mobile phase, which can dramatically change the relative separation.
-
Use High-Performance Flash Chromatography: Modern automated flash chromatography systems use high-resolution columns and can run complex gradients, which significantly improves separation efficiency over traditional gravity columns.
Workflow: Troubleshooting Column Chromatography
Caption: Decision tree for troubleshooting common column chromatography issues.
Troubleshooting Guide: Purification by Recrystallization
Recrystallization is an excellent technique for achieving high purity on a final step, assuming a suitable solvent can be found.
Q1: My compound has "oiled out" during cooling instead of forming crystals. What should I do?
A: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[4][5] This often happens if the solution is too saturated or if the cooling process is too rapid.
Solutions:
-
Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Then, add a small amount (5-10% more) of the hot solvent to decrease the saturation and allow the solution to cool much more slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to initiate crystallization.
-
Change the Solvent System: If the problem persists, the chosen solvent may be unsuitable. Try a solvent pair, where your compound is soluble in one solvent (e.g., ethyl acetate) and insoluble in the other (e.g., hexanes). Dissolve the compound in the minimum amount of the hot "good" solvent, and then slowly add the "bad" solvent until the solution becomes slightly cloudy (turbid). Allow it to cool slowly.
Q2: My recovered yield after recrystallization is very low. How can I improve it?
A: Low yield is often a trade-off for high purity but can be optimized.
-
Minimize Hot Solvent: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve your crude product. Any excess solvent will retain more of your compound in the solution (the "mother liquor") upon cooling.
-
Cool Thoroughly: Ensure the solution has been cooled sufficiently to maximize precipitation. After cooling to room temperature, placing the flask in an ice bath or a refrigerator for a period can often increase the yield.
-
Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover a second, less pure crop by boiling off some of the solvent from the mother liquor and re-cooling.
Data & Protocols
Table 1: Recommended Starting Solvent Systems for Chromatography
The optimal system must be determined empirically using TLC, but these are excellent starting points for purification of this compound.
| Solvent System (v/v) | Polarity | Typical Application |
| Hexanes / Ethyl Acetate (9:1 to 7:3) | Low to Medium | Good starting point for initial purification from non-polar impurities. |
| Dichloromethane (DCM) / Methanol (99:1 to 95:5) | Medium to High | Effective for more polar compounds or when separation is poor in acetate systems.[3] |
| Hexanes / Diethyl Ether (8:2 to 6:4) | Low to Medium | Offers different selectivity compared to ethyl acetate and can improve separation of close-running spots. |
Experimental Protocol: Column Chromatography
-
Solvent System Selection: Using TLC, identify a solvent system that gives your product an Rƒ value of approximately 0.2-0.4 and provides good separation from major impurities.
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen mobile phase (non-polar component, e.g., hexanes).
-
Pour the slurry into your column and use gentle pressure or tapping to create a well-packed, uniform bed.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the column, ensuring the solvent level never drops below the top of the silica bed.
-
Begin collecting fractions. Monitor the elution process by TLC, spotting every few fractions to track the separation of your compound from its impurities.
-
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Experimental Protocol: Recrystallization
-
Solvent Screening: Place a small amount (20-30 mg) of your crude material into several test tubes. Add a few drops of different solvents at room temperature to test solubility. An ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[6]
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the compound just dissolves. Use the minimum amount of hot solvent necessary.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow the cooling and evaporation rate, promoting the formation of larger, purer crystals. Do not disturb the flask during this period.
-
Inducing Crystallization (if necessary): If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Diagram: Purification Strategy Selection
Caption: General workflow for selecting a purification strategy.
References
- 1. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 2. Synthesis and bioevaluation and doking study of 1H-pyrrolo[2,3-b]pyridine derivatives bearing aromatic hydrazone moiety as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Challenges of Benzenesulfonyl Deprotection of Pyrrolopyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the deprotection of benzenesulfonyl-protected pyrrolopyridines (azaindoles). The unique electronic nature of the pyrrolopyridine core presents specific challenges that can lead to incomplete reactions, low yields, and unexpected side products. This document is designed to provide you with a foundational understanding of these challenges and to offer practical, field-proven solutions.
Introduction: The Pyrrolopyridine Challenge
The benzenesulfonyl group is a robust and widely used protecting group for the nitrogen atom of pyrroles and indoles due to its strong electron-withdrawing nature, which stabilizes the heterocyclic ring to various synthetic transformations. However, its removal from the electron-rich yet pyridine-annulated pyrrolopyridine system can be deceptively complex. The inherent reactivity of the azaindole nucleus, combined with the stability of the N-S bond, often necessitates carefully optimized deprotection strategies to avoid undesirable outcomes.
This guide will walk you through common issues, their underlying causes, and step-by-step protocols for successful deprotection.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address some of the most common questions and challenges encountered during the benzenesulfonyl deprotection of pyrrolopyridines.
Issue 1: Incomplete Reaction or Low Yield
Q1: I'm observing a significant amount of starting material even after extended reaction times using standard basic hydrolysis (e.g., NaOH or KOH in alcohol). What's going wrong?
A1: This is a frequent issue. The N-S bond in a benzenesulfonyl-protected pyrrolopyridine is remarkably stable. The reasons for incomplete cleavage under standard hydrolytic conditions can be multifactorial:
-
Insufficient Nucleophilicity/Basicity: While hydroxide is a strong base, it may not be a sufficiently potent nucleophile to attack the sterically hindered and electronically stabilized sulfur atom of the benzenesulfonyl group efficiently at moderate temperatures.
-
Substrate Solubility: Pyrrolopyridine derivatives can have poor solubility in purely aqueous or alcoholic solvent systems, leading to a heterogeneous reaction mixture and inefficient reaction kinetics.
-
Reversibility: Under certain conditions, the initial nucleophilic attack can be reversible, slowing down the overall reaction rate.
Troubleshooting Suggestions:
-
Increase Temperature: Carefully increasing the reaction temperature can often provide the necessary activation energy to drive the reaction to completion. Monitor for potential degradation of your starting material or product.
-
Solvent Modification: The addition of a co-solvent like Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF) can significantly improve the solubility of the substrate. A common system is a mixture of methanol and THF.
-
Stronger Base/Nucleophile System: Consider using potassium tert-butoxide (KOtBu) in DMSO. This system provides a significantly more basic and reactive medium for the deprotection.[1]
-
Alternative Deprotection Methods: If basic hydrolysis remains problematic, consider switching to a reductive cleavage method, such as using magnesium metal in methanol (Mg/MeOH). This method operates through a different, non-hydrolytic mechanism and is often very effective for robust sulfonamides.[2]
Issue 2: Formation of Unidentified Side Products
Q2: My deprotection reaction is messy, and I'm isolating unexpected byproducts. What are the likely side reactions?
A2: The pyrrolopyridine ring system is susceptible to several side reactions, especially under harsh deprotection conditions.
-
Ring Opening/Degradation: The use of very strong bases or high temperatures can lead to the degradation of the pyrrolopyridine core itself, especially if it bears other sensitive functional groups.
-
Sulfonyl Group Migration: Under acidic conditions, which are sometimes used for deprotection, the sulfonyl group can migrate from the nitrogen to one of the carbon atoms of the pyrrole ring, particularly in electron-rich systems.[3]
-
Reactions with Cleavage Byproducts: In some deprotection reactions, reactive intermediates are formed that can react with your desired product. For example, in the SEM-deprotection of a pyrrolopyridine, released formaldehyde was observed to cause the formation of a tricyclic eight-membered ring system.[4] While not a direct benzenesulfonyl deprotection issue, this highlights the susceptibility of the ring system to electrophilic attack.
Troubleshooting Suggestions:
-
Milder Conditions: Opt for milder deprotection methods. Tetrabutylammonium fluoride (TBAF) in THF is a known mild reagent for the cleavage of N-sulfonyl groups from heteroaromatics and may be a good option to explore.[5]
-
Reductive Cleavage: The Mg/MeOH system is often cleaner than harsh basic hydrolysis as it proceeds via a single-electron transfer mechanism, which can avoid some of the side reactions associated with strong bases.
-
Careful Monitoring: Follow the reaction progress closely by TLC or LC-MS to minimize the formation of byproducts due to over-reaction or degradation.
-
Inert Atmosphere: For reductive methods, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-related side reactions.
Issue 3: Incompatibility with Other Functional Groups
Q3: My pyrrolopyridine has other sensitive functional groups (e.g., esters, halogens, other protecting groups). Which deprotection method is the most chemoselective?
A3: Chemoselectivity is a critical consideration. Here's a breakdown of the compatibility of common methods:
| Deprotection Method | Compatible Functional Groups | Incompatible/Risky Functional Groups |
| Basic Hydrolysis (NaOH/KOH) | Ethers, alkyl chains, amides (generally stable) | Esters (will be hydrolyzed), base-labile protecting groups (e.g., Fmoc) |
| Mg/MeOH | Esters, ethers, amides, many other protecting groups | Nitro groups (will be reduced), some reducible functional groups |
| TBAF | Esters, ethers, Boc groups, many acid-labile groups | Silyl protecting groups (will be cleaved) |
Troubleshooting Workflow for Chemoselectivity Issues:
The following diagram illustrates a decision-making process for choosing a deprotection method based on the functional groups present in your molecule.
Caption: Decision workflow for selecting a deprotection method.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific substrate.
Protocol 1: Reductive Deprotection with Magnesium in Methanol (Mg/MeOH)
This is often a reliable method for robust sulfonamides and offers good functional group tolerance. The mechanism involves a single-electron transfer from magnesium to the sulfonamide, leading to the cleavage of the N-S bond.[2]
Materials:
-
N-Benzenesulfonyl-protected pyrrolopyridine
-
Magnesium turnings
-
Anhydrous methanol
-
Round-bottom flask
-
Stir bar
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the N-benzenesulfonyl-protected pyrrolopyridine (1.0 equiv).
-
Solvent Addition: Add anhydrous methanol to achieve a concentration of approximately 0.1 M. Stir until the substrate is fully dissolved.
-
Reagent Addition: Add magnesium turnings (5-10 equiv) to the solution in one portion. The reaction is often exothermic, and hydrogen gas evolution will be observed.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup:
-
Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture through a pad of Celite® to remove the magnesium salts.
-
Wash the Celite® pad with methanol and ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Deprotection with Tetrabutylammonium Fluoride (TBAF)
This method is particularly useful for substrates that are sensitive to basic or reductive conditions. The fluoride ion is thought to act as a nucleophile, attacking the sulfur atom and facilitating the cleavage of the N-S bond.
Materials:
-
N-Benzenesulfonyl-protected pyrrolopyridine
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Stir bar
Step-by-Step Procedure:
-
Setup: To a round-bottom flask, add the N-benzenesulfonyl-protected pyrrolopyridine (1.0 equiv).
-
Solvent Addition: Add anhydrous THF to dissolve the substrate (concentration approx. 0.1-0.2 M).
-
Reagent Addition: Add the TBAF solution (3.0-5.0 equiv) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 65-70 °C). Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Mechanistic Insights: Why Pyrrolopyridines are Different
The challenges in deprotecting benzenesulfonyl-protected pyrrolopyridines stem from a combination of steric and electronic factors.
Caption: Key factors affecting benzenesulfonyl deprotection of pyrrolopyridines.
The strong electron-withdrawing nature of the benzenesulfonyl group significantly reduces the electron density on the pyrrole nitrogen, making the N-S bond very stable. The pyridine ring further modulates the electronic properties of the system. In reductive methods like Mg/MeOH, the ease of electron transfer to the sulfonamide is a key factor. For substrates where the LUMO energy is lowered, the reaction proceeds more readily. Substituents on the pyrrolopyridine or the benzenesulfonyl group can influence this, potentially inhibiting the reaction.
Conclusion
The successful deprotection of benzenesulfonyl-protected pyrrolopyridines requires a departure from "one-size-fits-all" conditions. A thorough understanding of the potential challenges, including incomplete reactions, side product formation, and functional group incompatibilities, is essential. By carefully selecting the deprotection method based on the specific substrate and employing rigorous reaction monitoring, researchers can overcome these hurdles. This guide serves as a starting point for developing robust and efficient deprotection protocols in your synthetic endeavors.
References
- 1. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 4. Method Simplifies Deprotection and Modification of N-Heterocycles - ChemistryViews [chemistryviews.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine. This critical intermediate, a cornerstone in the development of kinase inhibitors such as those targeting Janus Kinase (JAK) pathways, presents unique synthetic challenges.[1] This guide is structured to provide researchers, scientists, and drug development professionals with actionable troubleshooting advice and a deeper understanding of the reaction's mechanistic nuances to improve yield and purity.
Section 1: Core Synthesis Pathway & Mechanism
The synthesis of this compound from 7-azaindole is a two-step process. Understanding the role of each step is fundamental to troubleshooting.
-
N-Protection: The pyrrolic nitrogen of 7-azaindole is protected with a benzenesulfonyl group. This is crucial as it enhances the acidity of the C-3 proton on the pyrrole ring, facilitating the subsequent iodination step.
-
Deprotonation & Iodination: A strong, non-nucleophilic base is used to selectively deprotonate the C-3 position. The resulting anion then undergoes an electrophilic aromatic substitution (SEAr) with an iodine source.[2]
References
Technical Support Center: Cross-Coupling Reactions of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Welcome to our dedicated technical support guide for researchers utilizing 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine in cross-coupling reactions. This resource is designed to provide expert insights and practical troubleshooting advice to navigate the common challenges encountered during the synthesis of complex molecules involving this versatile building block. Our goal is to empower you with the knowledge to diagnose issues, optimize your reaction conditions, and achieve your desired synthetic outcomes with confidence.
Introduction to the Reactivity of this compound
This compound, a derivative of 7-azaindole, is a valuable reagent in medicinal chemistry and materials science. The presence of the iodine atom at the C-3 position of the pyrrole ring makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. The N-benzenesulfonyl group serves as a crucial protecting group, modulating the electronic properties of the heterocyclic system and often improving solubility and stability. However, the interplay between the protecting group, the inherent reactivity of the 7-azaindole core, and the specific conditions of the cross-coupling reaction can lead to a range of side reactions. This guide will address these potential pitfalls in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in cross-coupling reactions?
A1: The most frequently encountered side reactions include:
-
N-Desulfonylation (Protecting Group Loss): Cleavage of the benzenesulfonyl group to yield the unprotected 3-iodo-1H-pyrrolo[2,3-b]pyridine.
-
Protodeiodination (Dehalogenation): Reduction of the C-I bond, leading to the formation of 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine.
-
Homocoupling: Dimerization of the coupling partner (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling).
-
Catalyst Decomposition: Formation of palladium black, indicating the precipitation of inactive palladium(0).
Q2: I am observing significant N-desulfonylation in my Suzuki coupling reaction. What is the likely cause and how can I prevent it?
A2: The N-benzenesulfonyl group can be labile under certain basic conditions, a common requirement for the transmetalation step in Suzuki coupling. Strong inorganic bases, particularly in combination with elevated temperatures, can promote the cleavage of the S-N bond. In a study involving a similar N-benzenesulfonyl protected 4-chloro-2-iodo-7-azaindole, the use of sodium tert-butoxide as a base led to the formation of the deprotected 4-chloro-7-azaindole as a significant byproduct[1].
Troubleshooting N-Desulfonylation:
-
Choice of Base: Opt for milder bases. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective alternatives to stronger bases like sodium tert-butoxide or potassium hydroxide.
-
Reaction Temperature: Lowering the reaction temperature can help minimize protecting group cleavage. If the reaction is sluggish at lower temperatures, consider screening different palladium catalysts and ligands that are more active at milder conditions.
-
Solvent System: The choice of solvent can influence the basicity of the medium. Protic solvents, in particular, can facilitate the protonation of the deprotected nitrogen, potentially driving the equilibrium towards desulfonylation. Experimenting with different aprotic solvents like dioxane, THF, or toluene may be beneficial.
Q3: My primary byproduct is the dehalogenated starting material, 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine. What reaction parameters should I investigate?
A3: Protodeiodination, or dehalogenation, is a common side reaction in palladium-catalyzed cross-couplings. It typically occurs when the organopalladium intermediate, formed after oxidative addition, undergoes protonolysis before it can react with the coupling partner.
Troubleshooting Protodeiodination:
-
Source of Protons: Ensure all reagents and solvents are scrupulously dried. Trace amounts of water can be a significant source of protons. The use of anhydrous solvents and reagents is highly recommended. Some bases, like potassium carbonate, can be hygroscopic; drying them before use is good practice.
-
Reaction Kinetics: If the rate of transmetalation (in Suzuki or Sonogashira) or migratory insertion (in Heck) is slow compared to the rate of protonolysis, dehalogenation will be more prevalent. To address this, you can:
-
Increase the concentration of the coupling partner.
-
Use a more active catalyst system (e.g., employing bulky, electron-rich phosphine ligands like XPhos or SPhos) to accelerate the desired coupling pathway.
-
-
Base: The choice of base can also play a role. Some bases can act as hydride sources, leading to reductive dehalogenation.
Troubleshooting Guides for Specific Cross-Coupling Reactions
Suzuki Coupling
Issue: Low yield of the desired coupled product, with significant amounts of homocoupled biaryl from the boronic acid starting material.
Root Cause: Homocoupling of boronic acids is often promoted by the presence of oxygen and can be catalyzed by palladium.
Troubleshooting Protocol:
-
Degassing: Ensure thorough degassing of the reaction mixture and solvents. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration. The use of Schlenk techniques or a glovebox is highly recommended[2].
-
Order of Addition: Add the palladium catalyst and ligand to the mixture of the aryl iodide and base under an inert atmosphere before adding the boronic acid.
-
Catalyst Choice: Consider using pre-catalysts like XPhos Pd G2, which are often more resistant to oxidative degradation.
| Parameter | Recommendation for Minimizing Homocoupling |
| Atmosphere | Rigorously inert (Argon or Nitrogen) |
| Degassing | Freeze-pump-thaw cycles (3-4x) |
| Reagents | Use high-purity boronic acid |
| Catalyst | Consider air-stable pre-catalysts |
Sonogashira Coupling
Issue: Formation of a significant amount of the alkyne dimer (Glaser-Hay coupling product).
Root Cause: The copper(I) co-catalyst, in the presence of oxygen, is a highly effective catalyst for the oxidative homocoupling of terminal alkynes[2].
Troubleshooting Protocol:
-
Strictly Anaerobic Conditions: As with Suzuki coupling, the exclusion of oxygen is critical to suppress Glaser-Hay coupling.
-
Reduce Copper Catalyst Loading: While copper(I) iodide accelerates the desired reaction, minimizing its loading (e.g., to 1-5 mol%) can reduce the rate of homocoupling.
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture via a syringe pump can help maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.
-
Copper-Free Sonogashira: If homocoupling remains problematic, consider switching to a copper-free protocol. These methods often require a different choice of base (e.g., a bulky amine) and may necessitate higher reaction temperatures but completely eliminate the Glaser-Hay side reaction[2].
Heck Reaction
Issue: Poor regioselectivity or formation of isomerized alkene products.
Root Cause: The regioselectivity of the Heck reaction is influenced by both electronic and steric factors. Isomerization of the product can occur under the reaction conditions.
Troubleshooting Protocol:
-
Ligand Choice: The ligand on the palladium catalyst can significantly influence regioselectivity. Forcing a specific coordination geometry can favor one regioisomer over another. Screening different phosphine ligands (both monodentate and bidentate) is a common strategy.
-
Base Selection: The base plays a crucial role in the regeneration of the active palladium(0) catalyst and can also influence the rate of side reactions. A non-coordinating, moderately strong base is often preferred.
-
Additives: In some cases, the addition of silver salts can act as halide scavengers and improve the efficiency and selectivity of the Heck reaction.
Visualizing Potential Reaction Pathways
The following diagram illustrates the desired cross-coupling pathway and the major potential side reactions when using this compound.
Caption: Desired cross-coupling pathway and common side reactions.
Experimental Protocol: Troubleshooting Protodeiodination in a Suzuki Coupling
This protocol provides a starting point for optimizing a Suzuki coupling reaction where protodeiodination is a significant side reaction.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Anhydrous K₃PO₄ (3 equivalents, dried in an oven at >150 °C for at least 4 hours)
-
Anhydrous 1,4-dioxane
-
Schlenk flask and manifold or a glovebox
Procedure:
-
To a Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and the oven-dried K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Rationale for this Protocol:
-
Anhydrous Conditions: The use of anhydrous base and solvent minimizes the primary source of protons for dehalogenation.
-
Stoichiometry: A slight excess of the boronic acid can help to favor the transmetalation step over competing side reactions.
-
Active Catalyst System: The Pd₂(dba)₃/XPhos system is highly active and can promote rapid transmetalation, outcompeting the rate of protonolysis of the Ar-Pd(II)-I intermediate.
By systematically addressing the potential causes of side reactions and carefully optimizing the reaction parameters, researchers can successfully employ this compound in a wide range of cross-coupling transformations to access novel and complex molecular architectures.
References
Technical Support Center: 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Welcome to the dedicated technical support center for 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth guidance on the stability and handling of this versatile building block in solution. Our goal is to equip you with the necessary knowledge to anticipate and troubleshoot potential challenges in your experiments, ensuring the integrity of your results.
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and its derivatives are key components in the development of therapeutics, particularly kinase inhibitors.[1][2] The title compound, with its benzenesulfonyl protecting group and a reactive iodine at the 3-position, is primed for further synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[3][4][5] However, its utility is intrinsically linked to its stability in solution. This guide provides a framework for understanding and managing its stability.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, the solid compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated place.[6][7] Some suppliers recommend refrigeration at 2-8°C and protection from light.[8] Exposure to moisture and light should be minimized to prevent potential degradation.
Q2: I'm planning a Suzuki coupling reaction. In which solvents is this compound generally stable for setting up reactions?
For short-term dissolution to set up reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, common anhydrous aprotic solvents such as dioxane, THF, DMF, and toluene are generally suitable. The key is to use high-quality, dry solvents, as the presence of water or other nucleophiles can lead to degradation. The stability in these solvents is generally sufficient for the duration of a typical cross-coupling reaction.
Q3: Can I store this compound in solution?
It is strongly advised not to store this compound in solution for extended periods. If solution storage is unavoidable, it should be for the shortest possible time, under an inert atmosphere (argon or nitrogen), at low temperatures (-20°C or -80°C), and protected from light. The choice of solvent is critical; aprotic, non-nucleophilic solvents are preferred. Protic solvents, especially under non-neutral pH conditions, are likely to promote degradation.
Q4: What are the likely degradation pathways for this compound in solution?
The primary points of reactivity and potential degradation are the C-I bond and the N-benzenesulfonyl group.
-
Cleavage of the C-I bond: This can occur under reducing conditions or photolytically. The presence of transition metals, even in catalytic amounts, can facilitate reactions at this site.
-
Hydrolysis of the N-benzenesulfonyl group: While generally stable, the sulfonyl group can be cleaved under strongly basic or acidic conditions, particularly with heating, to reveal the free NH of the pyrrole.
-
Reactivity of the 7-azaindole core: The pyridine nitrogen can be protonated in acidic media, which can alter the reactivity and solubility of the compound.[5]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments.
Issue 1: Low yields in cross-coupling reactions and observation of a de-iodinated side product.
-
Symptom: You observe the formation of 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine as a significant byproduct in your reaction mixture.
-
Potential Cause: This is likely due to premature cleavage of the carbon-iodine bond. This can be caused by:
-
Reductive conditions: Certain additives or impurities in your reaction mixture may be acting as reducing agents.
-
Photodegradation: Exposure of the reaction mixture to light, especially UV light, can promote homolytic cleavage of the C-I bond.
-
Reaction with base: In some cases, strong bases can promote de-iodination, although this is less common for aryl iodides.
-
-
Troubleshooting Steps:
-
Protect from Light: Run the reaction in a flask wrapped in aluminum foil.
-
Degas Solvents Thoroughly: Ensure all solvents and reagents are rigorously degassed to remove oxygen, which can participate in radical side reactions.
-
Use High-Purity Reagents: Use freshly purchased and properly stored reagents to minimize impurities.
-
Optimize Reaction Conditions: Screen different palladium sources, ligands, and bases. Sometimes, a less reactive base or a different solvent can mitigate side reactions.
-
Issue 2: Appearance of a more polar spot on TLC and a mass corresponding to the de-sulfonated 7-azaindole.
-
Symptom: During workup or purification, you isolate a byproduct identified as 3-iodo-1H-pyrrolo[2,3-b]pyridine.
-
Potential Cause: The N-benzenesulfonyl group has been cleaved. This is typically caused by:
-
Inappropriate pH: Exposure to strong aqueous base (e.g., concentrated NaOH or KOH) or strong acid during aqueous workup can lead to hydrolysis.
-
Nucleophilic attack: Certain nucleophiles used in subsequent reaction steps might attack the sulfonyl group.
-
Silica Gel Chromatography: Prolonged exposure to silica gel, which is acidic, can sometimes lead to partial deprotection, especially if the compound is left on the column for an extended period.
-
-
Troubleshooting Steps:
-
Neutralize Carefully: During aqueous workup, use milder bases like sodium bicarbonate for neutralization and avoid prolonged contact with strongly acidic or basic solutions.
-
Buffer Chromatography: If deprotection on silica is suspected, consider using a different stationary phase (e.g., alumina) or pre-treating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.
-
Re-evaluate Reaction Chemistry: If the deprotection occurs during the reaction itself, the conditions may be too harsh. Consider if a different protecting group is more suitable for your synthetic route.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for Reaction Screening
This protocol outlines the best practices for preparing a solution of this compound for immediate use in reaction screening.
-
Preparation: Dry a suitable vial with a septum cap under high vacuum or in an oven. Allow it to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
Weighing: Weigh the required amount of this compound directly into the prepared vial.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, THF) via a syringe to achieve the desired concentration.
-
Dissolution: Gently swirl or sonicate the vial to ensure complete dissolution.
-
Usage: Use the solution immediately. Do not store it.
Protocol 2: Monitoring Stability by HPLC
If you need to assess the stability of the compound in a specific solvent system for your application, a simple HPLC-based stability study can be performed.
-
Standard Preparation: Prepare a fresh stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Test Solution Preparation: Prepare a solution of the compound in the solvent of interest at the same concentration.
-
Initial Analysis (T=0): Immediately inject an aliquot of both the standard and test solutions onto a suitable HPLC system (e.g., C18 column) and record the chromatograms.
-
Incubation: Store the test solution under the desired conditions (e.g., room temperature, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), inject another aliquot of the test solution and analyze by HPLC.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial (T=0) peak area to determine the percentage of degradation over time. Also, observe the appearance of any new peaks, which would indicate degradation products.
Data Summary
| Parameter | Recommendation | Rationale |
| Solid Storage | 2-8°C, dry, dark, tightly sealed | Minimizes degradation from moisture, light, and air.[6][7][8] |
| Solution Storage | Not recommended; use immediately | High potential for degradation in solution. |
| Recommended Solvents | Anhydrous aprotic solvents (Dioxane, THF, DMF, Toluene) | Low reactivity with the compound. |
| Solvents to Avoid | Protic solvents (water, alcohols), especially at non-neutral pH | Can promote hydrolysis of the sulfonyl group. |
| Handling | Under inert atmosphere (Ar or N₂), protected from light | Prevents oxidative and photodegradation. |
Visualizing Potential Degradation Pathways
Caption: Potential degradation pathways of the title compound.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-boronic acid pinacol ester - Safety Data Sheet [chemicalbook.com]
- 7. aksci.com [aksci.com]
- 8. chemscene.com [chemscene.com]
Technical Support Center: Selective Functionalization of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support resource for the selective functionalization of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine (Bs-3-I-7AI). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered during the synthesis and derivatization of this key heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What is the role of the 1-benzenesulfonyl (Bs) protecting group?
A1: The benzenesulfonyl group serves several critical functions in the chemistry of 7-azaindoles (1H-pyrrolo[2,3-b]pyridine):
-
Pyrrole Ring Deactivation: The electron-withdrawing nature of the sulfonyl group significantly reduces the electron density of the pyrrole ring.[1] This deactivation prevents unwanted side reactions, such as electrophilic attack or decomposition, that are common with unprotected, electron-rich azaindole systems.[2]
-
Increased Acidity of N-H Proton: It enhances the acidity of the N-H proton (prior to substitution), facilitating clean deprotonation and subsequent protection.
-
Directing Group & Stability: While primarily deactivating, it stabilizes the molecule, allowing for more robust and high-yielding subsequent functionalization reactions, particularly metal-catalyzed cross-couplings at other positions.[3]
-
Solubility: The Bs-group often improves the solubility of the azaindole core in common organic solvents used for cross-coupling reactions.
Q2: Why is the 3-iodo substituent ideal for cross-coupling reactions?
A2: The C-I bond at the C3 position of the azaindole core is highly susceptible to oxidative addition by transition metal catalysts (e.g., Palladium(0)). This is the crucial first step in the catalytic cycles of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The high reactivity of the aryl iodide compared to the corresponding bromide or chloride allows for milder reaction conditions and broader substrate scope, making it the preferred halide for complex molecule synthesis.[4]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
A common challenge in functionalizing the 7-azaindole scaffold is the potential for the pyridine nitrogen to chelate the palladium catalyst, leading to catalyst deactivation.[5] This guide addresses this and other issues for three key transformations.
Workflow for Troubleshooting Failed Cross-Coupling Reactions
Below is a general workflow to diagnose and resolve common issues.
Caption: A logical workflow to diagnose and solve common issues in cross-coupling reactions.
Suzuki-Miyaura Coupling
Issue: Low yield or stalling of the reaction when coupling Bs-3-I-7AI with an aryl/heteroaryl boronic acid.
Q3: My Suzuki reaction is not going to completion. I suspect catalyst inhibition. How can I overcome this?
A3: Catalyst inhibition by the pyridine nitrogen is a well-documented issue.[6] The lone pair on the nitrogen can coordinate to the palladium center, preventing it from participating in the catalytic cycle.
Solutions:
-
Ligand Choice is Critical: Switch from standard ligands like PPh₃ to bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands"). Ligands such as XPhos , SPhos , or RuPhos are highly effective. Their steric bulk promotes the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is the active catalyst, and discourages catalyst deactivation through pyridine binding.[5][7]
-
Use a Pre-formed Catalyst: Employing a pre-catalyst like XPhos Pd G2 or RuPhos Pd G2 can ensure efficient generation of the active Pd(0) species and improve reproducibility.[7]
-
Solvent and Base Selection: A combination of a non-coordinating solvent like 1,4-dioxane or toluene with an aqueous solution of a strong base like K₂CO₃ or Cs₂CO₃ is often effective.[7][8] The water is crucial for the transmetalation step.
Q4: I am observing significant amounts of hydrodehalogenation (replacement of I with H) and boronic acid homocoupling. What causes this?
A4: These side reactions point towards issues with moisture, oxygen, or inefficient catalytic turnover.
-
Hydrodehalogenation: This often occurs if there is a proton source (e.g., excess water) and the catalytic cycle is slow. Ensure your solvent is anhydrous grade and the base is finely ground and dry.[9]
-
Homocoupling: This side reaction is typically promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.[9] Improve your degassing procedure (e.g., three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes) and maintain a strict inert atmosphere throughout the reaction.[6]
| Parameter | Recommended Starting Conditions for Suzuki Coupling |
| Palladium Source | Pd₂(dba)₃ (1-5 mol%) or a pre-catalyst like XPhos Pd G2 (1-5 mol%) |
| Ligand | XPhos, SPhos, or RuPhos (1.2-2.4 eq. relative to Pd) |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents), aqueous solution |
| Solvent | 1,4-Dioxane or Toluene |
| Temperature | 80-110 °C |
Sonogashira Coupling
Issue: Difficulty in coupling terminal alkynes with Bs-3-I-7AI, resulting in low yields or decomposition.
Q5: My Sonogashira coupling is sluggish and gives a complex mixture. What are the key parameters to optimize?
A5: A successful Sonogashira reaction requires the careful balancing of the palladium and copper co-catalyst activities.[10]
Solutions:
-
Catalyst System: The classic system of Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with Copper(I) Iodide (CuI) as a co-catalyst is a reliable starting point.[2][11] The ratio of Pd to Cu can be critical and may require optimization.
-
Base and Solvent: A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) , is typically used. It acts as both the base and often as the solvent.[10] For higher boiling points, solvents like DMF or acetonitrile can be used.[11]
-
Copper-Free Conditions: If you observe significant homocoupling of the alkyne (Glaser coupling), this is often due to the copper co-catalyst. Consider running the reaction under copper-free conditions. This may require a higher catalyst loading or a more active palladium/ligand system but can provide a cleaner reaction profile.
-
Temperature Control: Sonogashira couplings are often run at room temperature but may require gentle heating (40-60 °C) for less reactive substrates.[11] Avoid excessive heat, which can lead to catalyst decomposition and side product formation.
Protocol: General Procedure for Sonogashira Coupling
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.05 eq.), and CuI (0.1 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous solvent (e.g., DMF or TEA) via syringe, followed by the terminal alkyne (1.2-1.5 eq.) and liquid base (e.g., TEA, 3.0 eq.) if not used as the solvent.
-
Reaction: Stir the mixture at room temperature or heat to 60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with aqueous ammonium chloride to remove copper salts, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
Issue: Failure to couple primary or secondary amines with Bs-3-I-7AI.
Q6: I am attempting a Buchwald-Hartwig amination, but I only recover starting material. What are the most common points of failure?
A6: The Buchwald-Hartwig amination is highly sensitive to the choice of base, ligand, and the exclusion of air and moisture.[12][13]
Solutions:
-
Base Selection: This is arguably the most critical parameter. A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice.[14] For sensitive substrates, other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can be effective.[5][15] The base must be finely powdered and handled in a glovebox to avoid deactivation by moisture.
-
Ligand and Catalyst: As with Suzuki coupling, bulky, electron-rich ligands are essential. Xantphos , BINAP , and various Buchwald ligands (e.g., XPhos , DavePhos ) are excellent choices.[12][16] The combination of Pd₂(dba)₃ with a suitable ligand is a robust system.[17]
-
Solvent: Anhydrous, non-protic solvents like toluene , dioxane , or t-BuOH are required.[13]
-
Inert Atmosphere: The active Pd(0)-amido complex is extremely sensitive to oxygen. Rigorous exclusion of air is mandatory for success.[18]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Deprotection of the Benzenesulfonyl Group
Q7: How can I efficiently remove the benzenesulfonyl group after my desired functionalization?
A7: Removal of the Bs group is typically achieved under basic conditions, regenerating the N-H of the pyrrole ring.
Common Methods:
-
Basic Hydrolysis: The most common method is hydrolysis with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a protic solvent mixture, such as methanol/water or THF/water , often with heating.
-
Magnesium in Methanol: A milder alternative is the use of magnesium turnings in anhydrous methanol. This reductive cleavage can be advantageous for substrates sensitive to strong aqueous bases.
Protocol: General Procedure for Benzenesulfonyl Deprotection
-
Preparation: Dissolve the 1-Bs-3-substituted-7-azaindole (1.0 eq.) in a mixture of methanol and THF (e.g., 1:1 v/v).
-
Base Addition: Add an aqueous solution of NaOH (e.g., 2M, 5-10 eq.) to the mixture.
-
Reaction: Stir the reaction at room temperature or heat to reflux (40-60 °C) while monitoring by TLC or LC-MS until all starting material is consumed.
-
Work-up: Cool the reaction to room temperature and neutralize carefully with aqueous acid (e.g., 1M HCl). Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product can then be purified by column chromatography or recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. benchchem.com [benchchem.com]
- 16. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Synthesis of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine. This critical building block, a derivative of 7-azaindole, is instrumental in the development of kinase inhibitors and other therapeutic agents.[1][2] However, its transition from laboratory scale to large-scale production presents unique challenges that can impact yield, purity, and process safety.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into common issues encountered during the synthesis, framed in a practical question-and-answer format. Our focus is not just on what to do, but why a particular approach is scientifically sound, ensuring a robust and reproducible process.
Overall Synthetic Workflow
The synthesis is typically a two-step process starting from commercially available 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The first step involves the protection of the pyrrole nitrogen with a benzenesulfonyl group, which serves to decrease the electron density of the pyrrole ring, facilitating subsequent regioselective functionalization. The second step is the electrophilic iodination at the C-3 position of the protected intermediate.
Caption: General two-step synthesis pathway.
Troubleshooting Guide & FAQs
This section addresses specific, frequently encountered problems during the large-scale synthesis.
Part 1: N-Protection with Benzenesulfonyl Chloride
Question 1: My N-protection reaction is consistently incomplete, leaving significant amounts of starting 7-azaindole. What are the primary causes on a large scale?
Answer: Incomplete conversion is a common scale-up issue, often rooted in the management of the base and reaction conditions.
-
Causality - The Role of the Base: Sodium hydride (NaH) is the base of choice for deprotonating the pyrrole nitrogen. Its efficacy is highly dependent on its quality and the absence of moisture. On a large scale, seemingly minor exposure to air during transfer can partially quench the NaH, reducing its effective molar quantity. Furthermore, the 7-azaindole starting material must be rigorously dried, as any residual water will consume the base.
-
Field-Proven Insight:
-
Base Stoichiometry: For large-scale reactions, it is advisable to use a slight excess of NaH (e.g., 1.1-1.2 equivalents) to compensate for any inadvertent quenching.[3]
-
Dispersion and Temperature: NaH is typically supplied as a dispersion in mineral oil. Ensure the reaction mixture is vigorously stirred to maintain a good suspension. The initial deprotonation should be performed at a controlled temperature, typically 0 °C to room temperature, to manage the initial exotherm from the acid-base reaction.[3]
-
Solvent Purity: The solvent, usually tetrahydrofuran (THF), must be anhydrous. Using a freshly opened drum or a solvent from a purification system is critical.
-
Question 2: During workup, I'm experiencing difficulties with emulsions and product isolation. How can this be optimized for large batches?
Answer: Workup challenges are magnified at scale. A robust workup protocol is essential for both safety and yield.
-
Causality - Quenching Excess NaH: The primary hazard is the unreacted NaH, which reacts violently with water. A slow, controlled quench at low temperature (0-5 °C) is mandatory.
-
Field-Proven Protocol:
-
Controlled Quench: After the reaction is complete, cool the vessel to 0 °C. Slowly add isopropyl alcohol to quench the excess NaH. This is less exothermic than a direct water quench. Follow this with a slow addition of saturated aqueous ammonium chloride solution.
-
Phase Separation: After quenching, add your extraction solvent (e.g., ethyl acetate or dichloromethane) and water. Brine (saturated NaCl solution) can be used to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Purification: For large-scale synthesis, purification by column chromatography is often impractical. The target compound, 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine, is a solid. The most effective purification method is recrystallization. A solvent system like ethyl acetate/heptane or isopropanol can provide high purity material.
-
Part 2: Regioselective C-3 Iodination
Question 3: The iodination step is giving me a mixture of the desired 3-iodo product and unreacted starting material. How can I drive the reaction to completion?
Answer: Incomplete iodination often points to issues with the choice of iodinating agent or suboptimal reaction conditions. The N-benzenesulfonyl group activates the C-3 position for electrophilic substitution, but the reaction still requires careful control.
-
Causality - Electrophilicity and Deprotonation:
-
Using N-Iodosuccinimide (NIS): NIS is a highly effective and commonly used electrophilic iodine source for this transformation.[1] It generally provides clean and high-yielding reactions. Using 1.05 to 1.1 equivalents is typical.
-
Using Iodine (I₂) and a Base: An alternative method involves using molecular iodine in the presence of a base like potassium hydroxide (KOH).[4] The base facilitates the deprotonation of the C-3 position, which then attacks the iodine. However, this method can sometimes be less clean than using NIS.
-
-
Field-Proven Insight:
-
Solvent Choice: Acetonitrile or dimethylformamide (DMF) are common solvents. DMF can often lead to faster reaction times due to its higher polarity and solvating power.[4]
-
Temperature Control: The reaction is typically run at room temperature. Gentle heating (e.g., to 40-50 °C) can sometimes be used to push the reaction to completion, but this should be monitored carefully by TLC or LC-MS to avoid side-product formation.
-
Reaction Time: Ensure the reaction is allowed to stir for a sufficient duration. Monitor progress every few hours.
-
Caption: Troubleshooting workflow for incomplete iodination.
Question 4: I am observing di-iodinated species or other regioisomers in my final product. How can this be prevented?
Answer: The formation of regioisomers or over-iodination is a direct result of losing control over the reaction's selectivity.
-
Causality - Electronic Control: The benzenesulfonyl group strongly directs iodination to the C-3 position, which is the most electron-rich and sterically accessible carbon on the pyrrole ring. Formation of other isomers is generally minimal. However, di-iodination can occur if a significant excess of the iodinating agent is used or if the reaction is allowed to proceed for too long at elevated temperatures.
-
Field-Proven Insight:
-
Strict Stoichiometry: Do not use more than 1.1 equivalents of NIS. Precise weighing and transfer are critical at scale.
-
Controlled Addition: Add the NIS portion-wise to the reaction mixture at room temperature. This helps to control the local concentration of the electrophile and dissipate any heat generated.
-
Reaction Monitoring: Stop the reaction as soon as the starting material is consumed (as determined by TLC or LC-MS). Over-running the reaction increases the risk of side products.
-
Question 5: What is a robust and safe workup procedure for the iodination reaction on a large scale?
Answer: The workup must effectively remove unreacted iodine/succinimide byproducts and allow for efficient product isolation.
-
Field-Proven Protocol:
-
Quenching: Upon completion, dilute the reaction mixture with a suitable solvent like ethyl acetate.
-
Thiosulfate Wash: Wash the organic layer with a 10% aqueous solution of sodium thiosulfate. This will quench any remaining NIS or iodine, converting it to iodide salts, which are soluble in the aqueous phase. The disappearance of the iodine color is a visual indicator of a successful quench.
-
Aqueous Washes: Follow the thiosulfate wash with washes of water and then brine to remove water-soluble byproducts (like succinimide) and residual salts.
-
Crystallization: After drying the organic layer over sodium sulfate and concentrating it under reduced pressure, the crude product can be purified by crystallization. A common and effective solvent system for this compound is a mixture of dichloromethane and heptane or ethyl acetate and hexane.
-
Quantitative Data & Protocols
Table 1: Typical Reaction Parameters for Large-Scale Synthesis
| Parameter | Step 1: N-Protection | Step 2: C-3 Iodination |
| Starting Material | 7-Azaindole | 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine |
| Key Reagent | Benzenesulfonyl Chloride | N-Iodosuccinimide (NIS) |
| Reagent Equiv. | 1.05 - 1.1 | 1.05 - 1.1 |
| Base | Sodium Hydride (60% disp.) | N/A |
| Base Equiv. | 1.1 - 1.2 | N/A |
| Solvent | Anhydrous THF | Acetonitrile or DMF |
| Temperature | 0 °C to Room Temp | Room Temperature |
| Typical Time | 2 - 4 hours | 4 - 12 hours |
| Typical Yield | > 90% | > 90% |
Experimental Protocol: Large-Scale Synthesis
Step 1: 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine
-
Charge a suitable, inerted reactor with anhydrous THF.
-
Under a nitrogen atmosphere, add 7-azaindole (1.0 eq).
-
Cool the mixture to 0-5 °C.
-
Add sodium hydride (60% dispersion in mineral oil, 1.15 eq) portion-wise, maintaining the internal temperature below 10 °C.
-
Allow the mixture to stir at 0-5 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the mixture back to 0-5 °C.
-
Slowly add a solution of benzenesulfonyl chloride (1.05 eq) in anhydrous THF, keeping the temperature below 10 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).
-
Cool the reaction to 0-5 °C and slowly quench with isopropyl alcohol, followed by saturated aqueous ammonium chloride.
-
Add ethyl acetate and water. Separate the layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/heptane).
Step 2: this compound
-
Charge a reactor with the purified product from Step 1 (1.0 eq) and acetonitrile.
-
Stir at room temperature to obtain a solution or suspension.
-
Add N-Iodosuccinimide (1.05 eq) portion-wise over 30-60 minutes.
-
Stir the reaction at room temperature until completion (monitor by TLC/LC-MS).
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with 10% aqueous sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.
-
Recrystallize the crude product from a suitable solvent system (e.g., dichloromethane/heptane) to yield the final product as a solid.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine: A Comparative Analysis of Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole, represents a class of heterocyclic compounds with significant potential in medicinal chemistry.[1] The journey from synthesis to biological application is paved with analytical challenges that demand a multi-faceted approach to structural verification. This guide provides an in-depth analysis of ¹H NMR spectroscopy as the primary tool for the structural elucidation of this molecule, while also offering a comparative perspective on other key analytical techniques, including ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
The Central Role of ¹H NMR in Structural Verification
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone of structural analysis for organic molecules. It provides a detailed fingerprint of the molecule's proton environment, revealing crucial information about connectivity, chemical environment, and stereochemistry. For a molecule with the complexity of this compound, a thorough ¹H NMR analysis is indispensable.
Predicted ¹H NMR Spectral Analysis of this compound
While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction can be constructed based on the known chemical shifts of the 7-azaindole core, the benzenesulfonyl group, and the influence of the iodine substituent.[2][3]
Expected Chemical Shift Regions and Multiplicities:
The protons of this compound can be categorized into two main groups: those on the pyrrolo[2,3-b]pyridine core and those on the benzenesulfonyl ring.
-
Pyrrolo[2,3-b]pyridine Core Protons (H-2, H-4, H-5, H-6):
-
H-2: The introduction of the bulky and electron-withdrawing benzenesulfonyl group at the N-1 position and the iodine atom at the C-3 position will significantly influence the chemical shift of the H-2 proton. The anisotropic effect of the sulfonyl group is expected to deshield H-2, shifting it downfield.[4] The H-2 proton is expected to appear as a singlet, as its adjacent carbon (C-3) is substituted with iodine, eliminating vicinal coupling.
-
H-4, H-5, H-6: These protons belong to the pyridine ring portion of the 7-azaindole scaffold. Their chemical shifts will be influenced by the overall electron density of the heterocyclic system. We can predict their approximate positions and coupling patterns based on the parent 7-azaindole.[2] H-6 is typically the most downfield of these three due to its proximity to the nitrogen atom. H-4 and H-5 will exhibit characteristic coupling patterns (doublet of doublets or triplets) depending on their neighboring protons.
-
-
Benzenesulfonyl Ring Protons (H-ortho, H-meta, H-para):
-
The protons on the phenyl ring of the benzenesulfonyl group will appear in the aromatic region of the spectrum. Due to the electron-withdrawing nature of the sulfonyl group, the ortho protons will be the most deshielded and appear furthest downfield, likely as a doublet. The meta and para protons will appear at slightly higher fields, with multiplicities of a triplet and a triplet, respectively.
-
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale for Prediction |
| H-2 | 8.0 - 8.5 | s | Deshielded by adjacent sulfonyl and iodo groups. |
| H-4 | 7.8 - 8.2 | dd | Typical aromatic region for 7-azaindole core. |
| H-5 | 7.2 - 7.6 | t | Typical aromatic region for 7-azaindole core. |
| H-6 | 8.3 - 8.7 | dd | Deshielded by pyridine nitrogen. |
| H-ortho (Benzenesulfonyl) | 7.9 - 8.3 | d | Deshielded by the sulfonyl group. |
| H-meta (Benzenesulfonyl) | 7.5 - 7.9 | t | Aromatic region. |
| H-para (Benzenesulfonyl) | 7.6 - 8.0 | t | Aromatic region. |
Note: These are predicted values and the actual experimental values may vary.
Experimental Protocol for ¹H NMR Analysis
Obtaining a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following is a standardized protocol.[3]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Spectral Width: Typically 0-12 ppm.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing:
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply automatic baseline correction.
-
Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
A Comparative Guide to Complementary Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive structural confirmation relies on the synergy of multiple analytical techniques.
Figure 1: A typical analytical workflow for the structural confirmation of a novel compound, highlighting the central role of ¹H NMR and its interplay with other techniques.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. While less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, it is an invaluable complementary technique.[5]
Strengths:
-
Direct Carbon Information: Each unique carbon atom in the molecule typically gives a distinct signal.[6]
-
Wide Chemical Shift Range: The larger chemical shift range (0-220 ppm) reduces the likelihood of signal overlap, which can be an issue in complex ¹H NMR spectra.[6]
-
DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments can distinguish between CH, CH₂, and CH₃ groups, further aiding in spectral assignment.
Limitations:
-
Lower Sensitivity: Requires more sample or longer acquisition times compared to ¹H NMR.[5]
-
Quantitative Information: Standard ¹³C NMR is not inherently quantitative without specific experimental setups.
Mass Spectrometry: The Molecular Weight Gatekeeper
Mass spectrometry (MS) is a destructive analytical technique that provides the exact molecular weight of a compound and information about its fragmentation pattern.
Strengths:
-
High Sensitivity: Can detect minute quantities of a sample.
-
Molecular Weight Determination: Provides the most accurate determination of the molecular weight, confirming the elemental composition.
-
Fragmentation Analysis: The fragmentation pattern can provide clues about the molecule's structure. For this compound, characteristic fragmentation would involve the loss of SO₂ from the benzenesulfonyl group and cleavage of the C-I bond.[7][8][9][10]
Limitations:
-
Isomer Distinction: Cannot readily distinguish between isomers that have the same molecular weight.
-
No Connectivity Information: Does not provide direct information about the connectivity of atoms.
High-Performance Liquid Chromatography (HPLC): The Purity Arbiter
HPLC is a powerful separation technique used to determine the purity of a sample and to quantify its components.[11]
Strengths:
-
Purity Assessment: Can effectively separate the target compound from impurities, starting materials, and byproducts.
-
Quantitative Analysis: With proper calibration, HPLC is an excellent tool for quantifying the amount of the compound.
-
Method Development: A variety of columns and mobile phases can be used to develop a robust separation method for aromatic compounds like the one .[12]
Limitations:
-
No Structural Information: Provides no direct information about the molecular structure.
-
Requires a Chromophore: For UV detection, the compound must have a chromophore that absorbs UV light.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity, stereochemistry | Detailed structural information, non-destructive | Can have signal overlap in complex molecules |
| ¹³C NMR | Carbon skeleton | Unambiguous carbon signals, wide chemical shift range | Lower sensitivity, not inherently quantitative |
| Mass Spectrometry | Molecular weight, fragmentation pattern | High sensitivity, accurate mass determination | Does not distinguish isomers, no connectivity data |
| HPLC | Purity, quantification | Excellent for purity assessment, quantitative | No structural information, requires a chromophore |
Conclusion
The structural elucidation of a novel molecule like this compound is a critical step in the drug discovery and development process. ¹H NMR spectroscopy serves as the primary and most informative technique, providing a wealth of information about the proton framework of the molecule. However, for unambiguous structural confirmation and comprehensive characterization, a synergistic approach employing ¹³C NMR, Mass Spectrometry, and HPLC is essential. Each technique provides a unique piece of the structural puzzle, and together they form a robust analytical workflow that ensures the identity, purity, and integrity of the compound of interest.
References
- 1. reddit.com [reddit.com]
- 2. 7-Azaindole (271-63-6) 1H NMR spectrum [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nmr.ceitec.cz [nmr.ceitec.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC analytical Method development: an overview [pharmacores.com]
- 12. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
A Comparative Guide to the ¹³C NMR Spectrum of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹³C NMR spectrum of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide offers a comparative approach. We will analyze the expected ¹³C NMR chemical shifts by examining the spectra of foundational and related structures, providing researchers with a robust framework for spectral interpretation and structural verification.
The Structural Context: Understanding Substituent Effects
The structure of this compound is derived from the parent 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole. The introduction of a benzenesulfonyl group at the N1 position and an iodine atom at the C3 position significantly influences the electronic environment of the carbon atoms in the bicyclic system. Understanding these substituent effects is paramount for accurately predicting and interpreting the ¹³C NMR spectrum.
-
Benzenesulfonyl Group (at N1): This strong electron-withdrawing group deshields the carbon atoms of the pyrrolo[2,3-b]pyridine core, causing their signals to shift downfield. The effect is most pronounced on the carbons of the pyrrole ring.
-
Iodine Atom (at C3): As a halogen, iodine exerts a complex influence. Its electronegativity causes a deshielding effect on the directly attached carbon (C3), shifting its signal downfield. Conversely, the "heavy atom effect" of iodine can lead to shielding of adjacent carbons, though this is often less pronounced than the primary deshielding effect.
The interplay of these electronic influences dictates the final chemical shifts observed in the ¹³C NMR spectrum.
Comparative Analysis of ¹³C NMR Spectra
To provide a practical guide for researchers, we will compare the known ¹³C NMR data of 1H-pyrrolo[2,3-b]pyridine with the expected shifts for 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine and the target molecule, this compound.
Table 1: Comparison of ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)¹ | 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine (Predicted) | This compound (Predicted) |
| C2 | 128.0 | ~130-135 | ~132-137 |
| C3 | 100.1 | ~105-110 | ~75-85 |
| C3a | 142.9 | ~140-143 | ~141-144 |
| C4 | 120.9 | ~122-125 | ~123-126 |
| C5 | 115.8 | ~117-120 | ~118-121 |
| C6 | 148.7 | ~146-149 | ~147-150 |
| C7a | 142.9 | ~140-143 | ~141-144 |
| C1' (ipso) | - | ~138-141 | ~137-140 |
| C2'/C6' | - | ~127-130 | ~127-130 |
| C3'/C5' | - | ~129-132 | ~129-132 |
| C4' | - | ~134-137 | ~134-137 |
¹Experimental data obtained from SpectraBase[1][2]. Solvent: Not specified. Predicted values are estimations based on known substituent effects and data from related compounds.
Interpretation of Predicted Shifts:
-
C3 Carbon: The most significant change is anticipated for the C3 carbon upon iodination. The direct attachment of the iodine atom is expected to cause a substantial upfield shift into the range of 75-85 ppm, a characteristic feature for iodo-substituted carbons in similar heterocyclic systems.
-
Pyrrole Ring Carbons (C2, C3a): The benzenesulfonyl group will deshield these carbons, leading to a downfield shift compared to the parent 7-azaindole.
-
Pyridine Ring Carbons (C4, C5, C6, C7a): The electronic effects of the substituents on the pyrrole ring will have a lesser, but still noticeable, impact on the chemical shifts of the pyridine ring carbons.
Experimental Protocol for ¹³C NMR Acquisition
For researchers aiming to acquire experimental data for this compound, the following general protocol for ¹³C NMR spectroscopy is recommended.
Methodology Workflow:
Caption: Standard workflow for acquiring a ¹³C NMR spectrum.
Causality in Experimental Choices:
-
Choice of Solvent: The solubility of the compound dictates the choice of deuterated solvent. Chloroform-d (CDCl₃) and DMSO-d₆ are common choices for compounds of this nature. The solvent peak will also serve as the internal reference for chemical shifts (CDCl₃: δ ~77.16 ppm; DMSO-d₆: δ ~39.52 ppm).[3]
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required to achieve a good signal-to-noise ratio compared to ¹H NMR.
-
Relaxation Delay (D1): A sufficient relaxation delay is crucial for obtaining quantitative ¹³C NMR data, especially for quaternary carbons which often have longer relaxation times.
Structural Elucidation and Verification
The predicted chemical shifts in Table 1, in conjunction with 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used for the definitive assignment of all carbon signals.
Logical Relationship for Spectral Assignment:
Caption: Using 1D and 2D NMR for structural assignment.
Conclusion
References
A Comparative Guide to the Mass Spectrometric Analysis of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the expected mass spectrometry data for the synthetic intermediate, 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine. In the absence of publicly available experimental spectra for this specific molecule, this document synthesizes data from analogous structures and foundational principles of mass spectrometry to present a robust predictive analysis. We will compare the utility of mass spectrometry with alternative analytical techniques, offering field-proven insights into experimental design and data interpretation for halogenated heterocyclic compounds.
Introduction to this compound and its Analytical Challenges
This compound is a key heterocyclic building block in medicinal chemistry, often used in the synthesis of kinase inhibitors and other targeted therapeutics. The pyrrolo[2,3-b]pyridine (or 7-azaindole) core is a privileged scaffold in drug discovery. The benzenesulfonyl group serves as a robust protecting group for the pyrrole nitrogen, while the iodine atom at the 3-position provides a versatile handle for further functionalization via cross-coupling reactions.
Accurate characterization of this intermediate is critical to ensure the identity, purity, and stability required for subsequent synthetic steps. The molecule's structure, featuring a labile benzenesulfonyl group and a heavy iodine atom, presents unique characteristics and potential challenges for mass spectrometric analysis.
Key Molecular Properties:
-
Chemical Formula: C₁₃H₉IN₂O₂S[1]
-
Molecular Weight (Monoisotopic): 383.94295 Da
-
Molecular Weight (Average): 384.20 g/mol [1]
Mass Spectrometry Performance: A Predictive Analysis
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of synthetic intermediates. High-Resolution Mass Spectrometry (HRMS) further provides an exact mass, which can be used to confirm the elemental composition.
Expected Ionization and Molecular Ion Peaks
Given its polarity and thermal liability, Electrospray Ionization (ESI) is the preferred method for this compound.
-
Positive Ion Mode (ESI+): The most likely observed ion would be the protonated molecule, [M+H]⁺ , at m/z 384.9502 . Adducts with sodium ([M+Na]⁺ at m/z 406.9322) or potassium ([M+K]⁺ at m/z 422.8061) are also possible, depending on solvent purity.
-
Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so the characteristic M+2 peak seen with chlorine or bromine will be absent[2][3]. A small M+1 peak (~14.6% relative intensity) and an M+2 peak (~2.8% relative intensity) would be expected due to the natural abundance of ¹³C and ³⁴S isotopes.
Predicted Fragmentation Pathways (MS/MS)
Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion would likely proceed through several predictable pathways based on the molecule's functional groups. The C-I and S-N bonds are the most probable sites of initial cleavage.
-
Pathway A: Loss of the Benzenesulfonyl Moiety: Cleavage of the S-N bond is a common fragmentation for sulfonamides[4][5]. This would result in the loss of a benzenesulfonyl radical (•SO₂Ph) or benzenesulfonyl cation (⁺SO₂Ph), leading to a prominent fragment corresponding to the 3-iodo-1H-pyrrolo[2,3-b]pyridine core.
-
Pathway B: Loss of Iodine: The C-I bond is relatively weak and prone to cleavage[2][3]. This would result in a fragment from the loss of an iodine radical (•I), yielding an ion at m/z 257.0647 .
-
Pathway C: Fragmentation of the Benzenesulfonyl Group: A characteristic fragmentation of benzenesulfonamides involves the loss of sulfur dioxide (SO₂) via rearrangement[6]. This would produce a fragment ion from the neutral loss of 64 Da.
-
Pathway D: In-Source Deiodination: When using mobile phase additives like formic acid, in-source deiodination can occur in the ESI capillary[7][8]. This is a critical consideration, as it can lead to the erroneous interpretation of a non-iodinated impurity. This process would generate an ion corresponding to the de-iodinated molecule at m/z 258.0514.
Summary of Predicted Mass Spectrometry Data
| Ion / Fragment | Formula | Predicted m/z (Monoisotopic) | Description & Causality |
| [M+H]⁺ | [C₁₃H₁₀IN₂O₂S]⁺ | 384.9502 | Protonated parent molecule. The primary ion expected in ESI+. |
| [M+Na]⁺ | [C₁₃H₉IN₂O₂SNa]⁺ | 406.9322 | Sodium adduct, common in ESI. |
| [M-I]⁺ | [C₁₃H₉N₂O₂S]⁺ | 257.0388 | Loss of iodine radical due to C-I bond cleavage. |
| [M+H-SO₂]⁺ | [C₁₃H₁₀IN₂S]⁺ | 320.9709 | Loss of neutral SO₂ via rearrangement of the sulfonyl group[6]. |
| [M+H-PhSO₂]⁺ | [C₇H₆IN₂]⁺ | 244.9621 | Cleavage of the S-N bond, resulting in the core 3-iodo-7-azaindole ion. |
Comparison with Alternative Analytical Methods
While MS is excellent for identity confirmation, a comprehensive analysis relies on orthogonal techniques for purity assessment and definitive structural elucidation.
| Analytical Technique | Primary Application for this Molecule | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular Weight Confirmation & Identity | High sensitivity, requires minimal sample, provides exact mass (HRMS). | Isomer-blind, potential for in-source decay, quantification requires standards. |
| HPLC / UPLC | Purity Assessment & Quantification | Excellent for separating impurities, highly quantitative, robust and reproducible methods available for pyrrolopyridines[9][10][11][12][13]. | Does not provide structural information on its own; requires coupling to a detector like MS or UV. |
| NMR Spectroscopy (¹H, ¹³C) | Definitive Structure Elucidation | Unambiguously determines the connectivity of atoms and isomeric purity. | Lower sensitivity than MS, requires more sample, more complex data interpretation. |
Expertise & Experience: For a typical workflow, UPLC-MS would be the primary tool for initial reaction monitoring and purity check. A fast gradient can confirm the presence of the product (via its mass) and estimate its purity relative to starting materials and byproducts. For final characterization of an isolated solid, ¹H and ¹³C NMR are non-negotiable for absolute structural proof, while HPLC with UV detection provides the definitive purity value for regulatory or publication purposes.
Experimental Protocols
Protocol: High-Resolution Mass Spectrometry (HRMS)
This protocol outlines a standard approach for acquiring HRMS data for the title compound.
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 0.1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Causality: Formic acid is added to promote protonation and enhance signal in positive ion mode. However, be mindful of its potential to induce deiodination[8]. If this is observed, repeating the analysis with acetic acid may be warranted.
-
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Infusion: Directly infuse the sample solution at a flow rate of 5-10 µL/min.
-
Ionization Source (ESI) Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone/Nozzle Voltage: 20 - 40 V (A lower voltage minimizes in-source fragmentation).
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas (N₂): Flow rate and temperature should be optimized for the specific instrument (e.g., 600 L/hr at 350 °C).
-
-
MS Scan Parameters:
-
Mass Range: m/z 100 - 1000
-
Acquisition Mode: Full Scan (MS1)
-
Resolution: >10,000 (FWHM)
-
-
Data Analysis: Extract the exact mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition. Compare the measured mass to the theoretical mass; a mass error of <5 ppm is considered acceptable confirmation.
Workflow Diagram: Compound Characterization
References
- 1. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 2. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Selecting the Optimal C3 Halogen for Cross-Coupling on the 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine Scaffold
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry
In the landscape of modern drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other vital therapeutics. Functionalization of this heterocyclic system, particularly at the C3 position, is a cornerstone of structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions are the premier tools for this purpose, enabling the formation of crucial carbon-carbon and carbon-nitrogen bonds.
This guide provides an in-depth comparison of two key precursors for these transformations: 3-iodo-1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine and its 3-bromo counterpart. The choice between an iodide and a bromide at the C3 position is not trivial; it carries significant implications for reaction efficiency, cost, and overall synthetic strategy. Here, we dissect the reactivity differences, provide supporting data from analogous systems, and offer detailed experimental protocols to guide your selection.
The Decisive Step: Understanding Halide Reactivity in Catalysis
The superior performance of aryl iodides over bromides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry.[1] This reactivity trend, I > Br >> Cl , is rooted in the bond dissociation energies of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond.
This fundamental difference directly impacts the first and often rate-determining step of the catalytic cycle: oxidative addition . In this step, the palladium(0) catalyst inserts itself into the carbon-halogen bond, forming a palladium(II) intermediate. The lower bond energy of the C-I bond facilitates a faster rate of oxidative addition, often allowing reactions to proceed under milder conditions, with lower catalyst loadings, and in shorter timeframes compared to the analogous C-Br substrate.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron species, is arguably the most widely used cross-coupling reaction. When applied to the 7-azaindole core, the higher reactivity of the 3-iodo derivative is pronounced. It typically allows for lower reaction temperatures and shorter durations to achieve high conversion. While direct comparative data on these specific substrates is scarce, evidence from closely related systems consistently shows that aryl iodides outperform bromides.[2] For instance, Suzuki couplings on iodo-substituted heterocycles often proceed to completion in under an hour at moderate temperatures, whereas their bromo counterparts may require prolonged heating at higher temperatures to achieve similar yields.[3][4]
Table 1: Representative Comparison for Suzuki-Miyaura Coupling
| Parameter | 3-Iodo Derivative | 3-Bromo Derivative | Rationale & Comments |
| Substrate | 3-iodo-1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine | 3-bromo-1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine | The C-I bond is weaker, facilitating faster oxidative addition. |
| Typical Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | Pd(dppf)Cl₂ (5-10 mol%) or more active catalysts (e.g., XPhos Pd G3) | The more reactive iodide may require less catalyst. |
| Base | K₂CO₃ or Cs₂CO₃ | K₂CO₃ or Cs₂CO₃ | Stronger bases can sometimes compensate for lower bromide reactivity. |
| Solvent | Dioxane/H₂O or DME/H₂O | Dioxane/H₂O or DME/H₂O | Standard solvent systems are generally effective for both. |
| Temperature | 60-80 °C | 80-110 °C | The primary advantage of the iodide is the ability to use lower temperatures. |
| Reaction Time | 1-4 hours | 4-24 hours | Faster kinetics are consistently observed with the iodo substrate. |
| Expected Yield | >90% | 70-90% | Higher yields are common for the iodide, with fewer side products like dehalogenation. |
Note: This data is representative and compiled based on established reactivity principles and results from analogous heterocyclic systems. Optimal conditions should be determined empirically.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
A. Using the 3-Iodo Substrate:
-
To a reaction vial, add 3-iodo-1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add Pd(dppf)Cl₂ (0.03 equiv).
-
Evacuate and backfill the vial with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Heat the mixture at 80 °C with vigorous stirring for 2 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
B. Using the 3-Bromo Substrate: The protocol is similar, but with the following modifications:
-
Increase the arylboronic acid to 1.5 equivalents.
-
Increase the catalyst loading, for example, using XPhos Pd G3 (0.05 equiv) and XPhos ligand (0.10 equiv).[3]
-
Increase the reaction temperature to 100-110 °C and the reaction time to 12-18 hours.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Performance in Sonogashira Coupling
The Sonogashira reaction couples a terminal alkyne with an aryl halide to form a C(sp²)-C(sp) bond, a valuable transformation for installing linear fragments. This reaction typically employs a dual catalytic system of palladium and copper(I).[5] As with the Suzuki reaction, the 3-iodo derivative is the more reactive partner. Its use often allows the reaction to proceed at room temperature, which is highly beneficial for thermally sensitive substrates. The 3-bromo analog generally requires heating to achieve efficient coupling.[6]
Table 2: Representative Comparison for Sonogashira Coupling
| Parameter | 3-Iodo Derivative | 3-Bromo Derivative | Rationale & Comments |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | PdCl₂(PPh₃)₂ / CuI | The classic Sonogashira catalyst system is often sufficient for both. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | The amine base also serves as the solvent in many protocols. |
| Solvent | THF or DMF (if co-solvent needed) | THF or DMF (if co-solvent needed) | Anhydrous conditions are critical to prevent alkyne dimerization. |
| Temperature | Room Temperature to 40 °C | 60-80 °C | A significant advantage for the iodide, enabling milder conditions. |
| Reaction Time | 2-6 hours | 8-24 hours | Faster reaction completion is expected with the 3-iodo substrate. |
| Expected Yield | >85% | 65-85% | Higher yields and cleaner reaction profiles are typical for the iodide. |
Note: This data is representative and compiled based on established reactivity principles and results from analogous heterocyclic systems. Optimal conditions should be determined empirically.
Representative Experimental Protocol: Sonogashira Coupling
-
To a flame-dried Schlenk flask, add the 3-halo-1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed solvent (e.g., THF or Et₃N).
-
Add the terminal alkyne (1.2 equiv) via syringe, followed by the amine base (e.g., Et₃N, 3.0 equiv, if not used as the solvent).
-
Stir the reaction at the appropriate temperature (Room temperature for the iodo substrate; 70 °C for the bromo substrate), monitoring by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[7] This reaction is often sensitive to catalyst, ligand, and substrate choice. The higher reactivity of the 3-iodo-7-azaindole derivative allows for the use of less specialized, first or second-generation phosphine ligands and milder bases. In contrast, the less reactive 3-bromo derivative may necessitate the use of more sophisticated, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) and strong bases like sodium or lithium tert-butoxide to achieve efficient amination.[2][8]
Table 3: Representative Comparison for Buchwald-Hartwig Amination
| Parameter | 3-Iodo Derivative | 3-Bromo Derivative | Rationale & Comments |
| Catalyst/Ligand | Pd₂(dba)₃ / BINAP or Xantphos | Pd₂(dba)₃ / RuPhos or XPhos | Bromo derivative requires more electron-rich, bulky ligands to promote oxidative addition. |
| Base | Cs₂CO₃ or K₃PO₄ | NaOtBu or LHMDS | Stronger, non-nucleophilic bases are often needed for the less reactive bromide. |
| Solvent | Toluene or Dioxane | Toluene or Dioxane | Anhydrous, aprotic solvents are standard. |
| Temperature | 80-100 °C | 100-120 °C | Higher temperatures are generally required to activate the C-Br bond. |
| Reaction Time | 4-12 hours | 12-24 hours | The kinetic advantage of the iodide persists in C-N coupling. |
| Expected Yield | >80% | 60-80% | Yields can be more variable for bromides, with potential for more side reactions. |
Note: This data is representative and compiled based on established reactivity principles and results from analogous heterocyclic systems. Optimal conditions should be determined empirically.
Representative Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried vial, add Pd₂(dba)₃ (0.02 equiv), the appropriate phosphine ligand (e.g., Xantphos for the iodide, RuPhos for the bromide, 0.08 equiv), and the base (e.g., Cs₂CO₃ for the iodide, NaOtBu for the bromide, 2.0 equiv).
-
Add the 3-halo-1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv).
-
Evacuate and backfill the vial with argon or nitrogen.
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Add the amine coupling partner (1.2 equiv).
-
Seal the vial and heat at the appropriate temperature (e.g., 100 °C for iodide, 110 °C for bromide) with stirring for 12-24 hours.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl, dilute with ethyl acetate, and filter through celite.
-
Wash the organic phase with water and brine, dry, concentrate, and purify by chromatography.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Synthetic Accessibility and Cost
A final, practical consideration is the synthesis and cost of the starting materials.
-
3-Bromo-1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine: This compound is typically prepared by bromination of the N-sulfonylated 7-azaindole with a reagent like N-bromosuccinimide (NBS). This is often a high-yielding and cost-effective process.
-
3-Iodo-1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine: The iodo analog is synthesized using an iodinating agent such as N-iodosuccinimide (NIS). While also effective, NIS is generally more expensive than NBS, making the 3-iodo precursor a higher-cost starting material.
Conclusion and Recommendations
The choice between 3-iodo- and 3-bromo-1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine is a classic trade-off between reactivity and cost. The experimental evidence from analogous systems, grounded in the fundamental principles of C-X bond activation, provides a clear framework for decision-making.
Choose 3-iodo-1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine when:
-
Maximizing yield is paramount: The higher reactivity often leads to cleaner reactions and higher product yields.
-
Mild conditions are required: Its ability to react at lower temperatures is ideal for substrates with sensitive functional groups.
-
Reaction time is a critical factor: The faster kinetics can significantly shorten synthetic sequences.
-
A challenging or sterically hindered coupling partner is used: The enhanced reactivity can overcome the activation barrier posed by difficult substrates.
Choose 3-bromo-1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine when:
-
Cost is a primary driver: The lower cost of brominating agents makes it a more economical choice, especially for large-scale synthesis.
-
The coupling reaction is known to be facile: For simple, unhindered coupling partners, the reactivity of the bromide is often sufficient.
-
Harsh reaction conditions are tolerable: If the substrate can withstand higher temperatures and stronger bases, the bromide offers a viable and cost-effective route.
By carefully considering these factors, researchers can strategically select the optimal halogenated precursor, streamlining their synthetic efforts and accelerating the discovery of new chemical entities based on the valuable 7-azaindole scaffold.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
Navigating the Synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine: A Guide to Alternative N-Protecting Groups Beyond Benzenesulfonyl
<
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step synthesis. The 3-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 3-iodo-7-azaindole, is a critical building block in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2][3][4] Its synthesis, however, presents a common challenge: the need for a robust N-protecting group that facilitates selective C3-iodination and is amenable to subsequent transformations. While the benzenesulfonyl group has been a workhorse, its often harsh removal conditions can be detrimental to complex molecules. This guide provides an in-depth comparison of alternative protecting groups, offering experimental insights to inform your synthetic strategy.
The Challenge with Benzenesulfonyl and the Quest for Alternatives
The pyrrolic nitrogen of 7-azaindole requires protection to prevent undesired side reactions and to direct electrophilic substitution, such as iodination, to the C3 position.[5] The benzenesulfonyl group is frequently employed for this purpose, as it effectively withdraws electron density from the pyrrole ring, enhancing the regioselectivity of iodination with reagents like N-iodosuccinimide (NIS).[6]
However, the deprotection of N-benzenesulfonylated azaindoles typically requires strong basic conditions, which can be incompatible with sensitive functional groups elsewhere in the molecule. This limitation has spurred the exploration of alternative protecting groups that offer milder deprotection protocols without compromising the efficiency of the preceding synthetic steps.
A Comparative Analysis of Alternative Protecting Groups
Here, we evaluate several viable alternatives to the benzenesulfonyl group for the protection of 3-iodo-1H-pyrrolo[2,3-b]pyridine, complete with experimental considerations.
| Protecting Group | Introduction Conditions | Deprotection Conditions | Key Advantages | Potential Drawbacks |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., TEA, DMAP, or NaH), solvent (e.g., DCM, ACN, THF) | Acidic conditions (e.g., TFA, HCl) | Mild acidic removal, orthogonal to many other protecting groups.[7] | May not be stable to some strongly acidic reaction conditions. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, base (e.g., NaH), solvent (e.g., DMF) | Fluoride source (e.g., TBAF) or acidic conditions | Mild and selective removal with fluoride ions. Can also act as an activating group.[1][8] | Can be challenging to remove in some complex substrates.[9] |
| PMB (p-Methoxybenzyl) | PMB-Cl, base (e.g., NaH), solvent (e.g., THF/DMF) | Oxidative cleavage (e.g., DDQ, CAN) or strong acid.[10][11] | Orthogonal to many acid- and base-labile groups.[11] | Oxidative deprotection may affect other sensitive functional groups. |
| Cbz (Benzyloxycarbonyl) | Cbz-Cl, base (e.g., Na₂CO₃), solvent (e.g., aq. dioxane) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Mild, neutral deprotection conditions.[12][13] | Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups). |
| Tosyl (p-Toluenesulfonyl) | Ts-Cl, base (e.g., pyridine) | Basic hydrolysis (e.g., NaOH, Cs₂CO₃) or reductive cleavage.[14] | Similar to benzenesulfonyl, but sometimes offers different solubility characteristics. | Harsh deprotection conditions can be a limitation.[14] |
Experimental Protocols: A Step-by-Step Guide
General Procedure for N-Protection of 7-Azaindole
-
Dissolution: Dissolve 7-azaindole in an appropriate anhydrous solvent (e.g., THF, DCM, DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation (if using a strong base): If using a base like sodium hydride (NaH), cool the solution to 0 °C and add the base portion-wise. Allow the mixture to stir until hydrogen evolution ceases.
-
Addition of Protecting Group Reagent: Add the protecting group reagent (e.g., (Boc)₂O, SEM-Cl) dropwise to the cooled solution. If a weaker base like triethylamine (TEA) is used, it can be added concurrently with the protecting group reagent.
-
Reaction: Allow the reaction to warm to room temperature and stir for the specified time (typically monitored by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Iodination of N-Protected 7-Azaindole
-
Dissolution: Dissolve the N-protected 7-azaindole in a suitable solvent such as DMF.
-
Addition of Iodinating Agent: Add N-iodosuccinimide (NIS) to the solution. The reaction is typically carried out in the dark to prevent the formation of radical side products.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Pour the reaction mixture into water and extract the product with an organic solvent. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by brine. Dry the organic layer, concentrate, and purify the product by chromatography.
In-Depth Discussion of Key Alternatives
Boc (tert-Butoxycarbonyl) Group
The Boc group is a popular choice due to its ease of introduction and, more importantly, its mild removal under acidic conditions.[7] This makes it orthogonal to many base-labile protecting groups and functionalities. The protection of 7-azaindole with (Boc)₂O can be achieved in high yield using bases like triethylamine and a catalytic amount of DMAP, or with stronger bases like sodium hydride for a faster reaction.[5] Deprotection is cleanly effected with trifluoroacetic acid (TFA) in dichloromethane or with HCl in an appropriate solvent.
SEM (2-(Trimethylsilyl)ethoxymethyl) Group
The SEM group offers a unique deprotection strategy using a fluoride source, providing an orthogonal method to both acid- and base-labile groups.[9] Its introduction is straightforward using SEM-Cl and a base. Notably, the SEM group can also act as an activating group, facilitating certain nucleophilic aromatic substitution reactions on the 7-azaindole scaffold.[1][8] However, reports suggest that SEM deprotection can sometimes be sluggish or incomplete in complex molecules, requiring careful optimization of reaction conditions.[9]
PMB (p-Methoxybenzyl) Group
The PMB group is another valuable alternative, particularly for its unique oxidative deprotection pathway using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or ceric ammonium nitrate (CAN).[10][11] This method is highly selective and leaves most other functional groups intact. PMB ethers are generally more acid-labile than their benzyl counterparts, offering another deprotection option, albeit a less selective one.
Cbz (Benzyloxycarbonyl) Group
For molecules that can withstand reductive conditions, the Cbz group is an excellent choice.[12][13] It is readily introduced using benzyl chloroformate (Cbz-Cl). The key advantage of the Cbz group is its removal by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which proceeds under neutral conditions and is highly efficient.[12][13] This method is incompatible with other reducible functional groups, which is a critical consideration in synthetic planning.
Conclusion: Selecting the Optimal Protecting Group
The choice of an N-protecting group for the synthesis of 3-iodo-1H-pyrrolo[2,3-b]pyridine is not a one-size-fits-all decision. A careful analysis of the overall synthetic route, including the nature of other functional groups present in the molecule and the planned subsequent reactions, is paramount.
-
For syntheses requiring mild acidic deprotection and orthogonality to base-labile groups, Boc is a strong contender.
-
When a fluoride-mediated deprotection is desired for enhanced orthogonality, the SEM group is a valuable tool, though potential difficulties in its removal should be considered.
-
The PMB group offers a unique and mild oxidative deprotection pathway, making it ideal for substrates sensitive to both acids and bases.
-
In the absence of reducible functionalities, the Cbz group provides a clean and neutral deprotection method via hydrogenolysis.
By understanding the nuances of each protecting group and leveraging the experimental insights provided, researchers can devise more efficient and robust synthetic strategies for accessing valuable 3-iodo-7-azaindole intermediates and their derivatives, ultimately accelerating the drug discovery and development process.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 1-Boc-3-[(dimethylamino)methyl]-7-azaindole | 144657-65-8 [smolecule.com]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 1-Boc-7-azaindole | 138343-77-8 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. total-synthesis.com [total-synthesis.com]
- 11. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 14. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine and its Analogs
This technical guide offers an in-depth analysis of the spectroscopic characteristics of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in contemporary drug discovery. Given the scarcity of publicly available experimental data for this specific molecule, this guide provides a robust, predicted spectroscopic profile grounded in established principles and validated by direct comparison with the experimentally determined data of its immediate precursor, 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine. This comparative approach allows for a detailed examination of the spectroscopic impact of C-3 iodination on the 7-azaindole core.
The insights presented herein are tailored for researchers, medicinal chemists, and analytical scientists engaged in the synthesis, characterization, and application of substituted pyrrolo[2,3-b]pyridines.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structure, which can be considered a bioisostere of indole, allows it to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes. The introduction of a benzenesulfonyl group at the N-1 position serves as a common strategy to protect the pyrrole nitrogen, modulate electronic properties, and provide a vector for further chemical modification. Subsequent halogenation, particularly iodination at the C-3 position, installs a versatile synthetic handle for introducing further complexity through cross-coupling reactions, making this compound a valuable intermediate in the synthesis of complex pharmaceutical agents.
Accurate spectroscopic characterization is fundamental to confirming the identity, purity, and structure of these complex molecules. This guide provides a detailed roadmap for interpreting the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for the title compound.
Comparative Spectroscopic Analysis
The core of this guide is the comparison between the known spectroscopic data of 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine (Compound 1) and the predicted data for This compound (Compound 2) . This allows for a clear understanding of the electronic and steric effects of the iodine substituent.
Molecular Structures for Comparison
Caption: Chemical structures of the reference compound and the target compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides critical information about the electronic environment of protons in a molecule. The introduction of an iodine atom at the C-3 position is expected to cause significant shifts in the signals of nearby protons.
| Proton Assignment | Compound 1 (Experimental, CDCl₃)[1] | Compound 2 (Predicted, CDCl₃) | Rationale for Predicted Shift |
| H-2 | ~6.61 ppm (d, J=4.0 Hz) | ~7.80 - 7.90 ppm (s) | The C-2 proton is replaced by the C-3 proton's signal. The C-2 proton in the iodinated compound is now a singlet and is expected to shift downfield due to the deshielding effect of the adjacent iodine and the removal of coupling to H-3. |
| H-3 | ~7.73 ppm (d, J=4.0 Hz) | N/A (Substituted with Iodine) | The proton at C-3 is absent in Compound 2. |
| H-4 | ~7.86 ppm (dd, J=1.5, 7.8 Hz) | ~7.90 - 8.00 ppm (dd) | Minor downfield shift due to the overall electron-withdrawing nature of the substituted pyrrole ring. |
| H-5 | ~7.19 ppm (dd, J=4.8, 7.8 Hz) | ~7.20 - 7.30 ppm (dd) | Minimal change expected as it is relatively distant from the site of iodination. |
| H-6 | ~8.45 ppm (dd, J=1.5, 4.8 Hz) | ~8.45 - 8.55 ppm (dd) | Minimal change expected. |
| Phenyl-H (ortho) | ~8.20 ppm (d, J=7.5 Hz, 2H) | ~8.15 - 8.25 ppm (d, 2H) | Minor changes expected. |
| Phenyl-H (meta/para) | ~7.47 - 7.57 ppm (m, 3H) | ~7.50 - 7.60 ppm (m, 3H) | Minor changes expected. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides insight into the carbon skeleton. The introduction of iodine, a heavy atom, has a pronounced effect on the chemical shift of the carbon to which it is attached (C-3), causing a significant upfield shift (the "heavy atom effect").
| Carbon Assignment | Compound 1 (Experimental, CDCl₃)[1] | Compound 2 (Predicted, CDCl₃) | Rationale for Predicted Shift |
| C-2 | ~105.5 ppm | ~125 - 130 ppm | Significant downfield shift due to the removal of the C-H bond and the influence of the adjacent iodine. |
| C-3 | ~123.0 ppm | ~75 - 85 ppm | Strong upfield shift due to the heavy atom effect of the directly attached iodine. This is the most diagnostic shift. |
| C-3a (bridgehead) | ~129.9 ppm | ~130 - 132 ppm | Minor downfield shift. |
| C-4 | ~119.0 ppm | ~119 - 121 ppm | Minimal change. |
| C-5 | ~128.0 ppm | ~128 - 130 ppm | Minimal change. |
| C-6 | ~144.7 ppm | ~144 - 146 ppm | Minimal change. |
| C-7a (bridgehead) | ~126.5 ppm | ~126 - 128 ppm | Minimal change. |
| Phenyl-C (ipso) | ~138.3 ppm | ~138 - 139 ppm | Minimal change. |
| Phenyl-C (ortho) | ~129.1 ppm | ~129 - 130 ppm | Minimal change. |
| Phenyl-C (meta) | ~129.1 ppm | ~129 - 130 ppm | Minimal change. |
| Phenyl-C (para) | ~134.1 ppm | ~134 - 135 ppm | Minimal change. |
Mass Spectrometry (MS)
The mass spectrum will confirm the molecular weight and can provide structural information through fragmentation patterns. For Compound 2, with a molecular formula of C₁₃H₉IN₂O₂S, the expected molecular weight is approximately 384.20 g/mol .
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A strong peak at m/z ≈ 384 is expected, corresponding to the intact molecule. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will simplify this signal.
-
Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a fragment at m/z ≈ 320.
-
Loss of the Benzenesulfonyl Group: Cleavage of the N-S bond would lead to a fragment corresponding to the iodinated 7-azaindole core at m/z ≈ 244.
-
Loss of Iodine: A fragment corresponding to the loss of an iodine radical (I•) from the molecular ion would be observed at m/z ≈ 257.
Caption: Predicted major fragmentation pathways for Compound 2.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| ~3100-3000 | Medium | C-H stretch | Aromatic C-H bonds on both rings |
| ~1600, ~1470 | Medium | C=C and C=N stretch | Pyrrolo[2,3-b]pyridine ring system |
| ~1370 & ~1180 | Strong | S=O stretch | Asymmetric and symmetric stretching of the sulfonyl group |
| ~1400-1000 | Strong | Ring vibrations | Fingerprint region |
| ~800-700 | Strong | C-H bend | Out-of-plane bending of aromatic C-H |
| ~550-650 | Medium-Weak | C-I stretch | Carbon-Iodine bond |
Experimental Protocols
The following are generalized, yet robust, protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse spectrum with a 90° pulse angle.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Accumulate 16-64 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a longer relaxation delay (e.g., 5-10 seconds) if quantitative data is needed, though 2 seconds is often sufficient for routine characterization.
-
Accumulate several hundred to a few thousand scans.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
Caption: Standard workflow for NMR data acquisition and analysis.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or, if sufficiently volatile and thermally stable, via gas chromatography.
-
Ionization: Use a standard electron ionization source at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 50 to 500 using a quadrupole or time-of-flight (TOF) analyzer.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed m/z values with theoretical values for proposed fragments.
Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion
While experimental spectra for this compound are not readily found in the literature, a reliable and detailed spectroscopic profile can be predicted through a comparative analysis with its non-iodinated precursor. The key diagnostic features for successful synthesis are the disappearance of the C-3 proton signal and the appearance of a new C-2 proton singlet in the ¹H NMR spectrum, and the significant upfield shift of the C-3 signal in the ¹³C NMR spectrum. Mass spectrometry should confirm the correct molecular weight of 384 g/mol , and IR spectroscopy will verify the presence of the characteristic sulfonyl group. This guide provides a comprehensive framework for the characterization of this important synthetic intermediate, enabling researchers to confidently verify its structure and purity.
References
analytical methods for 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine purity assessment
An In-Depth Comparative Guide to the Analytical Purity Assessment of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Authored by: A Senior Application Scientist
Introduction
This compound is a key heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex molecular architectures, including kinase inhibitors.[1] Its structure, featuring a 7-azaindole core protected with a benzenesulfonyl group and functionalized with iodine, makes it a versatile intermediate for cross-coupling reactions.[2]
This guide provides a comprehensive comparison of the primary analytical methods for assessing the purity of this compound. We will move beyond procedural descriptions to explore the underlying scientific principles, explain the rationale behind methodological choices, and offer data-driven insights to guide researchers in selecting the most appropriate technique for their specific needs. Our approach is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines, ensuring that every protocol described is robust, reliable, and fit for its intended purpose.[3][4][5]
The Analyte: Physicochemical Considerations
Understanding the molecule is the first step in developing a robust analytical method.
-
Molecular Formula: C₁₃H₉IN₂O₂S
-
Molecular Weight: 384.19 g/mol
-
Structure: A solid, aromatic heterocyclic compound.
The molecule's key features—multiple aromatic rings (benzenesulfonyl and pyrrolopyridine) and conjugated systems—confer a strong chromophore, making it ideally suited for UV-Vis spectrophotometric detection. Its non-volatile, thermally stable nature makes High-Performance Liquid Chromatography (HPLC) a more suitable separation technique than Gas Chromatography (GC). The presence of distinct, non-exchangeable protons across its structure allows for powerful analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. Finally, its molecular weight is well within the working range of modern mass spectrometers for identity confirmation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Industry Workhorse for Purity and Impurity Profiling
RP-HPLC is the default method for purity assessment in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[6][7] For this compound, it excels at separating the main component from closely related structural impurities.
Causality Behind the Method: Why RP-HPLC?
The choice of reversed-phase chromatography is dictated by the analyte's moderately non-polar character. A non-polar stationary phase (like C18) combined with a polar mobile phase provides the optimal mechanism for retaining and separating the analyte from both more polar starting materials and potentially less polar side-products. A gradient elution is crucial; it ensures that impurities with a wide range of polarities can be eluted and resolved within a reasonable timeframe, providing a comprehensive impurity profile.
Experimental Protocol: A Validated Approach
This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before any sample analysis.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (A common, robust choice for separating small molecules).
-
Mobile Phase A: 0.1% Formic Acid in Water. (Provides protons for better ionization in MS and controls peak shape).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (A common organic modifier with good UV transparency).
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 20.0 95 25.0 95 25.1 30 | 30.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. (Maintains stable retention times).
-
Detection Wavelength: 254 nm. (A common wavelength for aromatic compounds; ideally, confirm the wavelength of maximum absorbance using a DAD).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile/Water (1:1 v/v) to make a 1 mg/mL solution. Further dilute as necessary.
System Suitability: Before sample analysis, inject a standard solution five times. The %RSD for the peak area and retention time of the main peak should be ≤ 2.0%.[8] This ensures the system is precise.
Data Analysis: Purity is typically determined using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation: HPLC Performance Characteristics
| Parameter | Typical Value | Rationale / Significance |
| Retention Time (RT) | ~12-15 min | Indicates the elution time under the specified conditions. Must be consistent. |
| Resolution (Rs) | > 2.0 | Ensures baseline separation between the main peak and the closest eluting impurity. |
| Limit of Detection (LOD) | ~0.01% | The lowest concentration of an impurity that can be reliably detected. |
| Limit of Quantitation (LOQ) | ~0.03% | The lowest concentration of an impurity that can be accurately quantified. |
Quantitative NMR (qNMR) Spectroscopy: The Absolute Purity Standard
While HPLC provides a relative purity value, qNMR stands out as a primary ratio method capable of determining absolute purity without requiring a reference standard of the analyte itself.[9] It provides structural confirmation and quantification in a single experiment, making it an indispensable tool for characterizing new chemical entities.
Causality Behind the Method: Why qNMR?
The principle of qNMR relies on the direct proportionality between the integrated signal area of a specific nucleus (¹H) and the number of nuclei contributing to that signal. By comparing the integral of a known analyte proton signal to that of a highly pure, stable internal standard of known concentration, one can calculate the analyte's absolute purity.[10] This method is orthogonal to HPLC and is not affected by the chromophoric properties of impurities, providing a true mass-based purity assessment.
Experimental Protocol: Ensuring Accuracy and Precision
Instrumentation:
-
NMR Spectrometer (≥ 400 MHz) with high field homogeneity.
Procedure:
-
Select an Internal Standard (IS): Choose a standard with high purity (>99.9%), stability, and signals that do not overlap with the analyte. Maleic acid is a suitable choice.
-
Sample Preparation:
-
Accurately weigh ~20 mg of this compound into a vial.
-
Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Crucial Parameter: Set the relaxation delay (D1) to at least 5 times the longest T₁ relaxation time of the signals being integrated (typically D1 ≥ 30 seconds) to ensure complete signal relaxation for accurate integration.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., a specific aromatic proton).
-
Integrate the singlet from the two olefinic protons of maleic acid.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Impurity Identification
LC-MS is not typically a primary tool for quantifying purity but is unparalleled for identifying impurities.[11] By coupling the separation power of HPLC with the detection specificity of mass spectrometry, it provides the molecular weight of each component, which is critical for characterizing unknown peaks observed in the HPLC-UV chromatogram.
Causality Behind the Method: Why LC-MS?
While HPLC-UV can show the presence of an impurity, it gives no information about its identity. LC-MS provides the mass-to-charge ratio (m/z) of the impurity, allowing for the determination of its molecular weight. This information is often sufficient to propose a structure, especially when considering potential side-reactions or degradation pathways from the synthesis of the parent compound.
Experimental Protocol: A Hyphenated Approach
Instrumentation:
-
An HPLC system (as described previously) coupled to a mass spectrometer (e.g., a single quadrupole for basic MW confirmation or a high-resolution mass spectrometer like TOF or Orbitrap for accurate mass measurement).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically effective for this nitrogen-containing heterocyclic compound.
Procedure:
-
Utilize the same HPLC method developed for purity analysis.
-
Divert the column effluent to the ESI source of the mass spectrometer.
-
Acquire mass spectra across the entire chromatographic run.
-
Correlate the impurity peaks in the UV chromatogram with their corresponding mass spectra to determine their molecular weights.
Comparative Analysis and Method Selection
The choice of analytical technique is driven by the specific question being asked. Is the goal routine quality control, initial compound characterization, or in-depth impurity investigation?
Quantitative Data Comparison
| Feature | HPLC-UV | qNMR | LC-MS |
| Primary Purpose | Quantitative Purity (%) | Absolute Purity & Structure ID | Impurity Identification (MW) |
| Sensitivity | High (ng range) | Moderate (µg-mg range) | Very High (pg-fg range) |
| Quantitative Accuracy | High (with standard) | Very High (Primary Method) | Low (Semi-quantitative at best) |
| Reference Standard | Required for analyte & impurities | Required for internal standard only | Not required for identification |
| Throughput | High | Low to Moderate | High |
| Information Provided | Relative purity, retention time | Absolute purity, structure | Molecular weight, structure fragments |
Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting the appropriate analytical method based on the objective.
Caption: Decision workflow for selecting the optimal analytical method.
Conclusion: An Integrated, Multi-Technique Strategy
No single analytical method can provide a complete picture of the purity of this compound. A robust and scientifically sound purity assessment relies on an integrated, orthogonal approach:
-
RP-HPLC should be employed as the primary method for routine quality control and for quantifying purity and impurity levels based on relative peak area. Its high resolution and sensitivity make it the industry standard for release testing.[5][6]
-
qNMR serves as the gold standard for determining absolute purity. It is an essential tool for the initial characterization of a new batch or reference standard, providing data that is independent of the analyte's response factor.[9][10]
-
LC-MS is the definitive technique for impurity identification. When unknown peaks are detected by HPLC, LC-MS provides the critical molecular weight information needed to elucidate their structures and understand the synthetic process more deeply.[11]
By judiciously applying these three complementary techniques, researchers and drug development professionals can ensure the quality and integrity of their materials, leading to more reliable and reproducible scientific outcomes.
References
- 1. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 2. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 6. upm-inc.com [upm-inc.com]
- 7. particle.dk [particle.dk]
- 8. Analytical Method Validation Protocol for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Coupling Methods for 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
For researchers, medicinal chemists, and drug development professionals, the functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, in particular, is a privileged structure found in numerous biologically active compounds, including kinase inhibitors. The strategic introduction of molecular diversity at various positions of this scaffold is crucial for tuning pharmacological properties. This guide provides an in-depth comparison of common palladium-catalyzed cross-coupling methods for the functionalization of the C-3 position of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of complex 7-azaindole derivatives.
The benzenesulfonyl protecting group on the pyrrole nitrogen serves a dual purpose: it modulates the electronic properties of the heterocyclic system and prevents potential side reactions at the N-H position, such as N-arylation, which can complicate palladium-catalyzed transformations.[1] The iodo-substituent at the C-3 position provides a reactive handle for a variety of cross-coupling reactions. Herein, we compare the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, offering insights into their relative merits and practical considerations based on available experimental data for this substrate and closely related analogues.
General Experimental Workflow
A generalized workflow for performing palladium-catalyzed cross-coupling reactions is depicted below. The key steps involve the careful preparation of reagents under an inert atmosphere, the reaction itself, and subsequent workup and purification.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. It involves the coupling of an organoboron reagent (typically a boronic acid or its ester) with an organic halide. For N-protected azaindoles, this reaction is particularly effective. The N-protection is often crucial to prevent catalyst poisoning by the pyridine nitrogen.[2]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (2.5 mol%) and a ligand such as SPhos (5-10 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 or toluene/ethanol/water).
-
Reaction: Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol | 60-110 | Good to Excellent | [3] |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Good | [5] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | MeCN/H₂O | Reflux | Good | [2] |
Table 1. Representative conditions for Suzuki-Miyaura coupling on N-protected halo-azaindole systems.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the method of choice for forming C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes onto the 7-azaindole scaffold.[6] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Mechanistic Rationale
The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle similar to other cross-coupling reactions and a copper cycle that generates the reactive copper acetylide species.
Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol
The following is a general procedure for the Sonogashira coupling of this compound based on established methods for similar substrates.[7][8]
-
Reaction Setup: To a solution of this compound (1.0 equiv) in a suitable solvent such as DMF or a mixture of THF and an amine base (e.g., triethylamine), add the terminal alkyne (1.1-1.5 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (2-5 mol%), and the copper co-catalyst, CuI (5-10 mol%).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) under an inert atmosphere until the starting material is consumed.
-
Workup and Purification: Dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | RT to 60 | Good to Excellent | [7] |
| Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | Good | [6] |
Table 2. Common conditions for Sonogashira coupling on halo-azaindole systems.
Heck Reaction: Alkenylation of the Azaindole Core
The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[9] While less commonly reported for this specific substrate compared to Suzuki and Sonogashira couplings, it remains a valuable tool for introducing alkenyl groups.
Mechanistic Rationale
The Heck reaction proceeds via oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the palladium(0) catalyst.
Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol
Detailed experimental data for the Heck reaction on this compound is scarce. However, a general procedure can be proposed based on protocols for other N-protected halo-indoles and azaindoles.[10][11]
-
Reaction Setup: In a pressure tube, combine this compound (1.0 equiv), the alkene (e.g., an acrylate or styrene, 1.5-2.0 equiv), a base such as triethylamine or K₂CO₃ (2.0-3.0 equiv), and a palladium catalyst like Pd(OAc)₂ (5-10 mol%).
-
Ligand and Solvent: A phosphine ligand may be required, depending on the specific substrates. Add a suitable solvent like DMF or DMA.
-
Reaction: Seal the tube and heat the reaction mixture to 100-140 °C. Monitor the reaction's progress.
-
Workup and Purification: After cooling, filter the reaction mixture, dilute with water, and extract with an organic solvent. Purify the product by column chromatography.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
| Pd(OAc)₂ | K₂CO₃ | DMF | 120 | Moderate to Good | [6] |
| Pd₂(dba)₃ / XPhos | t-BuONa | Dioxane | 110 | Good (Cascade) | [10] |
Table 3. General conditions for Heck-type reactions on related heterocyclic systems.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[2][12] This reaction is instrumental in introducing nitrogen-based functional groups onto the 7-azaindole scaffold.
Mechanistic Rationale
Similar to other palladium-catalyzed cross-coupling reactions, the Buchwald-Hartwig amination proceeds through oxidative addition, formation of a palladium-amido complex, and reductive elimination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
While a specific example for the C-3 amination of this compound was not found, a reliable protocol can be adapted from the successful amination of the analogous N-protected 4-bromo-7-azaindole.[1]
-
Reaction Setup: In a sealed tube under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.2-1.5 equiv), a strong base such as NaOt-Bu or Cs₂CO₃ (1.5-2.0 equiv), a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%), and a suitable ligand (e.g., Xantphos or XPhos, 5-10 mol%).
-
Solvent Addition: Add an anhydrous, degassed solvent such as dioxane or toluene.
-
Reaction: Heat the mixture to 100-110 °C for several hours.
-
Workup and Purification: After cooling, partition the reaction mixture between water and an organic solvent. Separate the organic layer, dry, and concentrate. Purify the product by column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | Good to Excellent | [1] |
| Pd₂(dba)₃ / XPhos | t-BuONa | Dioxane | 110 | Good | [10] |
Table 4. Effective conditions for Buchwald-Hartwig amination on N-protected halo-azaindoles.
Comparative Summary and Conclusion
The choice of cross-coupling method for the functionalization of this compound depends on the desired final product.
| Coupling Method | Bond Formed | Coupling Partner | Key Advantages | Potential Challenges |
| Suzuki-Miyaura | C(sp²)-C(sp²) | Boronic acids/esters | Broad substrate scope, high functional group tolerance, commercially available reagents. | Potential for boronic acid homocoupling. |
| Sonogashira | C(sp²)-C(sp) | Terminal alkynes | Mild reaction conditions, direct introduction of alkynyl groups. | Requires a copper co-catalyst (can be sensitive), potential for alkyne homocoupling. |
| Heck | C(sp²)-C(sp²) | Alkenes | Good for introducing vinyl groups, atom economical. | Can require higher temperatures, regioselectivity can be an issue with some alkenes. |
| Buchwald-Hartwig | C(sp²)-N | Amines | Direct C-N bond formation, wide range of amine coupling partners. | Requires strong bases which may not be compatible with all functional groups. |
Table 5. High-level comparison of the discussed cross-coupling methods.
References
- 1. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.unl.pt [research.unl.pt]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atlanchimpharma.com [atlanchimpharma.com]
- 12. chem.libretexts.org [chem.libretexts.org]
X-ray crystal structure of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine derivatives
A Comparative Guide to the X-ray Crystal Structure of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1H-Pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure is bioisosteric to indole, allowing it to mimic the natural substrate in various biological systems.[1] This has led to the development of numerous 7-azaindole derivatives with a wide range of therapeutic applications, including as potent kinase inhibitors in oncology.[1][2] The introduction of substituents, such as halogens and N-sulfonyl groups, is a key strategy to modulate the physicochemical and pharmacological properties of the 7-azaindole core. Specifically, iodination at the C3-position and N-benzenesulfonylation are expected to influence the molecule's conformation, crystal packing, and biological activity. This guide provides a comparative analysis of the structural features of this compound derivatives, drawing upon experimental data from related compounds to predict their crystallographic characteristics.
Synthesis and Crystallization: A Proposed Pathway
While the specific X-ray crystal structure of this compound is not publicly available, a reliable synthetic route can be proposed based on established methodologies for related 7-azaindole derivatives. The general strategy involves a two-step process: iodination of the 7-azaindole core followed by N-sulfonylation.
Proposed Synthetic Workflow
Caption: Proposed synthesis and crystallization workflow.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine
-
To a solution of 1H-pyrrolo[2,3-b]pyridine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 equivalents).
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-iodo-1H-pyrrolo[2,3-b]pyridine.
Step 2: Synthesis of this compound
-
Dissolve 3-iodo-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add a base, such as sodium hydride (1.2 equivalents), portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then add benzenesulfonyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography to obtain the target compound.
Step 3: Crystallization
Single crystals suitable for X-ray diffraction can be grown by techniques such as slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) or by vapor diffusion, where a solution of the compound is allowed to slowly equilibrate with a vapor of a miscible anti-solvent.
X-ray Crystallography of Pyrrolo[2,3-b]pyridine Derivatives: A Comparative Analysis
The precise molecular geometry and intermolecular interactions of this compound can be inferred by examining the crystal structures of analogous compounds. Key structural influences to consider are the effects of the iodine substituent and the N-benzenesulfonyl group.
The Influence of the Iodine Substituent and Halogen Bonding
The iodine atom at the C3-position is a significant feature, not only due to its steric bulk but also its ability to participate in halogen bonding.[3] A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base) on an adjacent molecule.[4] In the solid state, iodo-substituted heterocycles often exhibit C–I···N or C–I···O halogen bonds, which can play a crucial role in directing the crystal packing.[4][5][6]
For instance, in the crystal structure of related iodinated nitrogen heterocycles, the N···I distances are often shorter than the sum of the van der Waals radii, indicating a significant interaction.[5] It is anticipated that in the crystal lattice of this compound, the iodine atom could form halogen bonds with the nitrogen atom of the pyridine ring or the oxygen atoms of the sulfonyl group of a neighboring molecule.
The Role of the N-Benzenesulfonyl Group
The N-benzenesulfonyl group is a bulky and electron-withdrawing substituent that significantly impacts the molecular conformation and crystal packing. The orientation of the phenyl ring relative to the pyrrolo[2,3-b]pyridine core will be a key conformational feature. In the solid state, molecules with benzenesulfonyl groups often pack in arrangements that are influenced by C–H···O hydrogen bonds and π–π stacking interactions involving the aromatic rings.[7] The presence of the sulfonyl group introduces strong hydrogen bond acceptors (the oxygen atoms), which are likely to participate in intermolecular interactions, further stabilizing the crystal lattice.
Comparative Crystallographic Data of Related Heterocycles
| Compound | C-I Bond Length (Å) | Halogen Bond Type | N···I Distance (Å) | Key Intermolecular Interactions |
| 4-Iodo-1H-pyrazole[8] | ~2.08 | N–H···N | - | Hydrogen bonding, catemeric chains |
| [Bis(pyridine)iodine]+[9] | - | [N–I–N]+ | ~2.8-2.9 | Symmetric halogen bonds |
| 1,4-Diiodobenzene co-crystals[5] | ~2.09 | C–I···N | ~2.8-3.0 | Halogen bonding, π–π stacking |
Data are approximate and collated from the cited literature for illustrative purposes.
Structural Comparison with Alternatives
The structural features of this compound can be benchmarked against other halogenated or functionalized derivatives to understand the structure-property relationships.
-
Comparison with other Halogens (Cl, Br): Replacing iodine with smaller halogens like bromine or chlorine would lead to a decrease in the C-X bond length and a reduced propensity for strong halogen bonding. The crystal packing would likely be dominated by other interactions, such as dipole-dipole forces and π–π stacking.
-
Impact of N-Substitution: An N-unsubstituted 3-iodo-1H-pyrrolo[2,3-b]pyridine would have a free N-H group, which is a strong hydrogen bond donor. This would likely lead to the formation of hydrogen-bonded dimers or chains, a common motif in 7-azaindole crystal structures. The introduction of the bulky benzenesulfonyl group blocks this hydrogen bonding capability and introduces new possibilities for packing through interactions involving the sulfonyl and phenyl moieties.
-
Derivatives with Different Functional Groups: The introduction of other functional groups at the C3-position, such as cyano or carboxamide groups, would introduce different types of intermolecular interactions, such as dipole-dipole and hydrogen bonding, leading to distinct crystal packing arrangements and potentially different physicochemical properties.[10][11]
Logical Relationships in Crystal Engineering
Caption: Interplay of molecular structure and crystal packing.
Conclusion
While the definitive X-ray crystal structure of this compound remains to be determined, a detailed analysis of related compounds provides significant insights into its likely solid-state conformation and packing. The interplay between the C-I halogen bonding, the steric and electronic effects of the N-benzenesulfonyl group, and other non-covalent interactions will ultimately dictate the supramolecular architecture. A thorough understanding of these structural features through single-crystal X-ray diffraction is paramount for the rational design of new 7-azaindole derivatives with optimized properties for applications in drug discovery and materials science.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of N···I and N···O Halogen Bonds in Organoiodine Cocrystals of Heterocyclic Aromatic Diazine Mono-N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activity of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors
This guide provides a comprehensive comparison of the biological activity of analogs derived from the versatile scaffold, 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds as potent kinase inhibitors. We will explore the rationale behind analog design, present comparative experimental data, and provide detailed protocols to support further research and development in this promising area of medicinal chemistry.
Introduction: The Promise of the 1H-pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry due to its structural resemblance to purine, a key component of biologically essential molecules like ATP. This mimicry allows 7-azaindole derivatives to effectively compete with ATP for the binding pocket of various protein kinases, making them a rich source of kinase inhibitors. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, rendering kinase inhibitors a critical class of therapeutic agents.
Our focus is on analogs derived from this compound. The benzenesulfonyl group at the N-1 position serves as a key protecting group and can influence the electronic properties and conformational flexibility of the scaffold. The iodo group at the C-3 position provides a reactive handle for the introduction of diverse substituents through various cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. This allows for a systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity against specific kinase targets.
Comparative Biological Activity of 3-Substituted Analogs
The strategic modification of the 3-position of the 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine core has led to the discovery of potent inhibitors against several kinase families. Below, we present a comparative analysis of the biological activity of representative analogs.
Table 1: Kinase Inhibitory Activity of 1-Benzenesulfonyl-3-substituted-1H-pyrrolo[2,3-b]pyridine Analogs
| Compound ID | 3-Substituent | Target Kinase | IC50 (nM) | Reference |
| Parent | -I | - | - | - |
| Analog 1 | 3,5-disubstituted-phenyl | IGF-1R | Nanomolar range | [1] |
| Analog 2 | (Z)-2-(benzylamino)-5-ylmethylene-1,3-thiazol-4(5H)-one | Cdc7 | 7 | [2] |
| Analog 3 | Heteroaryl | AAK1 | Low nanomolar range | [3] |
| Analog 4 | Substituted Phenyl | GSK-3β | 0.22 | [4] |
Note: The benzenesulfonyl group may be removed in the final active compounds in some referenced studies. The table aims to illustrate the potential of the 3-substituted pyrrolo[2,3-b]pyridine scaffold.
The data clearly indicates that the nature of the substituent at the 3-position dramatically influences both the potency and the target selectivity of the resulting compounds. For instance, the introduction of a complex thiazolone-containing moiety leads to a highly potent Cdc7 inhibitor (Analog 2)[2], while various heteroaryl substituents can confer potent inhibitory activity against AAK1 (Analog 3)[3]. Furthermore, appropriately substituted phenyl groups can result in potent inhibition of IGF-1R (Analog 1) and GSK-3β (Analog 4)[1][4]. This highlights the C-3 position as a critical vector for tuning the biological activity of the 1H-pyrrolo[2,3-b]pyridine scaffold.
Key Signaling Pathways Targeted by 1H-pyrrolo[2,3-b]pyridine Analogs
The analogs discussed in this guide target various protein kinases that are integral components of cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of these inhibitors.
Caption: Targeted kinase signaling pathways.
Experimental Protocols
Synthesis of 3-Aryl-1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridines via Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the synthesis of 3-aryl analogs from the this compound starting material.
Caption: Suzuki-Miyaura cross-coupling workflow.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
2M Aqueous sodium carbonate solution
-
Toluene, Ethanol, and Water (4:1:1 mixture)
-
Reaction vessel (e.g., microwave vial)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Solvent and Base Addition: Add the 4:1:1 mixture of toluene:ethanol:water (10 mL) followed by the 2M aqueous sodium carbonate solution (2.0 mmol).
-
Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Reaction: Heat the mixture to 100°C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine.[5][6][7][8]
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general method for determining the in vitro potency (IC50) of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.[9]
Caption: In vitro kinase inhibition assay workflow.
Materials:
-
Test compounds (1-Benzenesulfonyl-3-substituted-1H-pyrrolo[2,3-b]pyridine analogs)
-
Recombinant protein kinase
-
Specific kinase substrate
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Dimethyl sulfoxide (DMSO)
-
Known kinase inhibitor (positive control)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
-
Assay Plate Preparation: Add a small volume of each compound dilution to the appropriate wells of a 384-well plate. Include wells for a positive control and a negative control (DMSO vehicle).
-
Kinase Reaction: Prepare a master mix containing the recombinant kinase and its specific substrate in the kinase reaction buffer. Add the master mix to all wells. Initiate the kinase reaction by adding ATP solution to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Add the luminescence-based kinase assay reagent to all wells to stop the reaction and generate a luminescent signal proportional to the amount of remaining ATP. Incubate in the dark for 10 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Normalize the data and plot it against the logarithm of the test compound concentration. Fit the data to a suitable model to determine the IC50 value.[9]
Conclusion and Future Directions
The this compound scaffold serves as an excellent starting point for the development of novel kinase inhibitors. The ability to readily introduce a wide variety of substituents at the 3-position via robust cross-coupling methodologies allows for the fine-tuning of biological activity and selectivity. The analogs presented in this guide demonstrate the potential of this scaffold to yield potent inhibitors of clinically relevant kinases.
Future research in this area should focus on expanding the diversity of substituents at the 3-position, including the incorporation of novel heterocyclic and alkyne-containing moieties. A systematic evaluation of these analogs against a broad panel of kinases will be crucial for identifying compounds with improved selectivity profiles. Furthermore, optimization of the pharmacokinetic properties of lead compounds will be essential for their advancement into preclinical and clinical development.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-heteroaryl-pyrrolo[2,3-b]pyridines as potent inhibitors of AP-2-associated protein kinase 1 (AAK1) with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS No. 887115-53-9), a halogenated heterocyclic compound. Adherence to these procedures is essential to mitigate risks to personnel and the environment, ensuring compliance with regulatory standards.
I. Hazard Assessment and Chemical Profile
Known and Inferred Hazards:
-
Acute Toxicity: Classified as "Harmful if swallowed" (H302)[1].
-
Irritation: Labeled as an irritant[2]. Related compounds suggest it may cause skin and eye irritation[3][4].
-
Environmental Hazards: As an iodo-organic compound, it is presumed to be harmful to aquatic life and should not be released into the environment[5][6]. Iodine-containing organic compounds can be persistent and have the potential for bioaccumulation[7].
-
Combustibility: Considered a combustible solid[1]. During combustion, it may release toxic and irritating gases such as carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen iodide[3].
| Property | Value/Information |
| Chemical Name | This compound |
| CAS Number | 887115-53-9[2] |
| Molecular Formula | C₁₃H₉IN₂O₂S[2] |
| Molecular Weight | 384.19 g/mol [1] |
| Physical Form | Solid |
| GHS Hazard Pictogram | GHS07 (Exclamation Mark)[1] |
| GHS Signal Word | Warning[1] |
| Hazard Statements | H302: Harmful if swallowed[1] |
| Inferred Hazards | Skin irritant, eye irritant, potential environmental toxin |
| Incompatibilities | Strong oxidizing agents, strong acids, and bases[8][9]. |
II. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to operate within the framework of your institution's Chemical Hygiene Plan, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450)[10][11][12].
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles with side-shields or a face shield[9][13].
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber[13].
-
Body Protection: A fully buttoned laboratory coat is mandatory[9].
-
Respiratory Protection: All handling of this compound, especially in its solid, powdered form, should be conducted in a certified chemical fume hood to prevent inhalation[9].
III. Step-by-Step Disposal Protocol
The primary disposal route for this compound is as a regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste receptacles[5][14].
Step 1: Waste Characterization and Segregation
Proper segregation is a critical first step in hazardous waste management to prevent dangerous reactions and to facilitate proper disposal[15].
-
Classification: This compound must be classified as a halogenated organic solid waste .
-
Segregation: Keep this waste stream separate from non-halogenated organic wastes. The disposal cost for halogenated waste is typically higher due to the need for specialized incineration processes to handle the acid gases (like HI) produced during combustion[16][17]. Do not mix with incompatible materials such as strong acids, bases, or oxidizers[18].
Step 2: Waste Collection and Container Management
Adherence to EPA's Resource Conservation and Recovery Act (RCRA) guidelines for waste accumulation is mandatory[19][20].
-
Solid Waste:
-
Collect unadulterated solid this compound and any lab debris (e.g., weigh boats, contaminated filter paper) in a designated, compatible, and clearly labeled solid waste container.
-
The container should be a robust, sealable plastic or glass jar.
-
-
Liquid Waste (Solutions):
-
If the compound is in solution, it must be collected in a designated halogenated organic liquid waste container[14][18].
-
Use only approved waste containers, typically glass or high-density polyethylene (HDPE), with a secure screw-top cap[17]. Ensure the container is compatible with the solvent used.
-
Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.
-
-
Contaminated PPE:
-
Disposable gloves, bench paper, and other lightly contaminated materials should be placed in a sealed plastic bag and disposed of as solid hazardous waste[21].
-
Step 3: Labeling
Proper labeling is a key compliance requirement and ensures safe handling by all personnel, including waste management staff[11][19].
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
If in a solution, list all components and their approximate percentages (e.g., "Methylene Chloride: ~95%, this compound: ~5%"). Do not use abbreviations or chemical formulas[14].
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
Step 4: Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of the generator[19].
-
Keep waste containers securely closed at all times, except when adding waste[14][19]. This is a common point of regulatory violation.
-
Store the waste container in a secondary containment bin to mitigate spills.
Step 5: Arranging for Disposal
-
Once the container is full or you are finished generating this waste stream, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[5][15].
-
Complete any required waste pickup forms, ensuring all information is accurate.
IV. Spill and Emergency Procedures
For Small Spills (in a Chemical Fume Hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Wipe the area with a suitable solvent (e.g., ethanol or acetone), and place the cleaning materials into the same waste container.
For Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
If there is a fire or significant inhalation risk, activate the fire alarm and evacuate the building.
-
Contact your institution's emergency response team or EHS immediately.
V. Disposal Workflow and Logic
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for proper waste stream management.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 3. aksci.com [aksci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. reddit.com [reddit.com]
- 7. indico.cern.ch [indico.cern.ch]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. osha.gov [osha.gov]
- 11. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 12. osha.gov [osha.gov]
- 13. benchchem.com [benchchem.com]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 16. 7.2 Organic Solvents [ehs.cornell.edu]
- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 18. bucknell.edu [bucknell.edu]
- 19. pfw.edu [pfw.edu]
- 20. epa.gov [epa.gov]
- 21. benchchem.com [benchchem.com]
- 22. fishersci.com [fishersci.com]
- 23. chemscene.com [chemscene.com]
Navigating the Unseen: A Guide to Safely Handling 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
For the researcher dedicated to advancing drug discovery, the introduction of novel chemical entities into the laboratory workflow is a routine yet critical event. Among these is 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine, a compound of interest in various synthetic pathways. While its full toxicological profile remains to be comprehensively established, available data and structural analysis demand a cautious and well-informed approach to its handling. This guide provides essential, experience-driven protocols to ensure the safety of laboratory personnel and the integrity of your research when working with this compound.
Hazard Analysis: A Precautionary Approach in the Absence of Complete Data
A thorough understanding of a compound's potential hazards is the cornerstone of laboratory safety. For this compound, a complete Safety Data Sheet (SDS) is not consistently available across all suppliers. However, the information that is available, coupled with an analysis of its constituent functional groups, allows for a robust risk assessment.
The compound is designated as an irritant .[1] This classification necessitates measures to prevent contact with skin, eyes, and the respiratory tract. Furthermore, an examination of its chemical structure reveals key moieties that warrant a heightened level of precaution:
-
Iodo-group: Organic iodo compounds can be toxic and may cause irritation upon contact.[2] Some can also be lachrymators.
-
Benzenesulfonyl Group: Related compounds like benzenesulfonyl chloride are known to be corrosive, causing severe skin burns and eye damage, and can be harmful if inhaled.[3][4][5]
-
Pyrrolopyridine Core: This heterocyclic system is a common scaffold in pharmacologically active molecules, suggesting potential biological activity that should be respected through containment.
Given these considerations, it is prudent to treat this compound as a hazardous substance, implementing handling procedures that mitigate the risks of irritation, potential corrosivity, and unknown toxicity.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound in various laboratory scenarios.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing & Dispensing (Solid) | Chemical safety goggles | Nitrile gloves (double-gloving recommended) | Laboratory coat with closed cuffs | N95 respirator or use of a ventilated balance enclosure |
| In Solution | Chemical safety goggles | Nitrile gloves | Laboratory coat with closed cuffs | Work within a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with organic vapor/acid gas cartridges |
Rationale Behind the Choices:
-
Eye and Face Protection: Standard safety glasses offer baseline protection, but the risk of dust particles or splashes necessitates the use of chemical safety goggles, especially during weighing and handling of solutions.[6][7] A face shield provides an additional layer of protection in high-risk scenarios like spill cleanup.
-
Hand Protection: Nitrile gloves provide good resistance to a range of chemicals. Double-gloving is a prudent measure when handling the solid form to minimize the risk of exposure through a potential pinhole or tear in the outer glove. For spills, more robust gloves are necessary.
-
Body Protection: A standard laboratory coat protects against incidental contact.[6] Ensuring cuffs are closed prevents dust from entering sleeves. A chemical-resistant apron is crucial during spill cleanup to protect against larger splashes.
-
Respiratory Protection: Due to its powdered nature and potential for aerosolization, respiratory protection is vital during weighing. An N95 respirator offers protection against fine dust particles.[6] However, the gold standard is to perform such operations within a ventilated balance enclosure or a chemical fume hood to contain any airborne particles at the source. All work with solutions should be conducted in a fume hood to prevent inhalation of any volatile components or aerosols.[8]
Step-by-Step Handling Procedures: A Workflow for Safety
Adherence to a standardized workflow minimizes the potential for exposure and cross-contamination.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the full chemical name and any hazard warnings.
-
Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9] Keep the container tightly sealed.
Weighing and Dispensing the Solid Compound
This is a critical step where the risk of generating airborne dust is highest.
-
Prepare the Work Area: Whenever possible, use a ventilated balance enclosure. If one is not available, work within a chemical fume hood.[10] Cover the work surface with disposable bench paper.
-
Don PPE: Wear the appropriate PPE as outlined in the table above (chemical safety goggles, double nitrile gloves, lab coat, and N95 respirator if not in a ventilated enclosure).
-
Dispense Carefully: Use a spatula to carefully transfer the desired amount of the solid to a tared weigh boat or container. Avoid pouring the powder directly from the bottle to minimize dust formation.[10]
-
Clean Up Immediately: After weighing, carefully clean the spatula and any residual dust from the work surface using a wet wipe or a HEPA-filtered vacuum. Do not use a dry brush, as this will aerosolize the powder.
-
Seal and Store: Tightly seal the stock container and return it to its designated storage location.
-
Dispose of Waste: Dispose of the contaminated bench paper, gloves, and weigh boat in a designated hazardous waste container.
Handling in Solution
-
Work in a Fume Hood: All manipulations involving solutions of this compound must be performed in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[8]
-
Use Appropriate Glassware: Ensure all glassware is clean, dry, and free of cracks or defects.
-
Transfer with Care: Use a pipette or a syringe for liquid transfers to minimize the risk of splashes.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer, and ensure the setup is secure.
Emergency Procedures: Be Prepared
Spills
-
Small Spills (Solid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE (including respiratory protection), gently cover the spill with an absorbent material designed for chemical spills.
-
Carefully scoop the material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) and then with soap and water.
-
-
Large Spills or Spills in Solution:
-
Evacuate the immediate area and alert your supervisor and institutional safety office.
-
If safe to do so, contain the spill with absorbent materials.
-
Allow only trained personnel with appropriate PPE to clean up the spill.
-
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step in the safe handling of any chemical.
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and absorbent materials, must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated "Halogenated Organic Waste" container.[2][11] Do not mix with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[11][12]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Consult EHS: Always follow your institution's specific guidelines for hazardous waste disposal. Consult with your Environmental Health and Safety (EHS) department for any questions.
Visualizing the Workflow
The following diagram illustrates the key decision points and safety protocols for handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently work with this compound, ensuring both your personal safety and the advancement of your research.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. scienceready.com.au [scienceready.com.au]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. nj.gov [nj.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. calibrechem.com [calibrechem.com]
- 7. northamerica.covetrus.com [northamerica.covetrus.com]
- 8. uwlax.edu [uwlax.edu]
- 9. studylib.net [studylib.net]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
